Homocysteine thiolactone hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminothiolan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGSUBKDDEALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6038-19-3, 3622-59-1 | |
| Record name | Homocysteine thiolactone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6038-19-3 | |
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| Record name | Homocysteine thiolactone hydrochloride, DL- | |
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| Record name | NSC22879 | |
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| Record name | DL-homocysteine thiolactone hydrochloride | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.385 | |
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| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, DL- | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Homocysteine Thiolactone Hydrochloride in Neurodegeneration
Abstract
Elevated levels of the sulfur-containing amino acid homocysteine are a well-established risk factor for a spectrum of neurodegenerative diseases. While the neurotoxicity of homocysteine itself is multifactorial, a significant portion of its detrimental effects is mediated through its metabolic conversion to a highly reactive intramolecular thioester, homocysteine thiolactone (HTL). This guide provides a comprehensive technical overview of the molecular mechanisms by which homocysteine thiolactone hydrochloride contributes to neurodegeneration. We will delve into the core pathways of HTL-induced neuronal damage, including protein N-homocysteinylation, endoplasmic reticulum stress, mitochondrial dysfunction, and excitotoxicity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of neurodegenerative disorders and the development of novel therapeutic interventions.
Introduction: The Genesis of a Neurotoxic Metabolite
Homocysteine, a non-proteinogenic amino acid, occupies a critical junction in one-carbon metabolism. Under normal physiological conditions, it is remethylated to methionine or converted to cysteine via the transsulfuration pathway. However, in instances of genetic defects in enzymes involved in its metabolism or deficiencies in essential cofactors such as folate and vitamins B6 and B12, homocysteine can accumulate to pathological concentrations, a condition known as hyperhomocysteinemia.
A crucial, yet often overlooked, aspect of homocysteine metabolism is its erroneous activation by methionyl-tRNA synthetase (MetRS). In an essential proofreading or "editing" reaction to prevent the incorporation of homocysteine into proteins, MetRS converts homocysteine into the highly reactive cyclic thioester, homocysteine thiolactone (HTL).[1][2][3][4][5] This conversion, while a protective mechanism against the synthesis of faulty proteins, paradoxically generates a potent neurotoxic agent.[6][7]
The Central Mechanism: Irreversible Protein N-Homocysteinylation
The primary and most well-characterized mechanism of HTL-induced cellular damage is the N-homocysteinylation of proteins.[1][2][3][8] The strained thioester bond in HTL is highly susceptible to nucleophilic attack by the ε-amino groups of lysine residues in proteins. This non-enzymatic and irreversible reaction forms a stable amide bond, attaching a homocysteine moiety to the protein.[9][10][11] This post-translational modification has profound consequences for protein structure and function, ultimately leading to cellular dysfunction and death.[1][12]
Consequences of N-Homocysteinylation:
-
Protein Misfolding and Aggregation: The addition of the homocysteine moiety can disrupt the native conformation of proteins, leading to misfolding and the formation of toxic aggregates.[1][12] This is particularly relevant in the context of neurodegenerative diseases characterized by proteinopathies, such as Alzheimer's and Parkinson's disease.[1][12][13][14]
-
Enzyme Inactivation: N-homocysteinylation can occur at or near the active site of enzymes, leading to their inactivation.
-
Disruption of Protein-Protein Interactions: The modification of lysine residues can interfere with critical protein-protein interactions, disrupting signaling cascades and cellular processes.
-
Induction of Autoimmunity: Homocysteinylated proteins can be recognized as foreign by the immune system, potentially triggering an autoimmune response.
The following diagram illustrates the process of N-homocysteinylation:
References
- 1. mdpi.com [mdpi.com]
- 2. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of homocysteine thiolactone in human cell cultures. Possible mechanism for pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]
- 7. Metabolism and neurotoxicity of homocysteine thiolactone in mice: evidence for a protective role of paraoxonase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Chemical methods for the detection of protein N-homocysteinylation via selective reactions with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 12. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 13. [PDF] Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 14. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Biological Synthesis of Homocysteine Thiolactone from Methionine
Abstract
Homocysteine Thiolactone (HTL) is a reactive cyclic thioester of the non-proteinogenic amino acid homocysteine. Its formation, primarily catalyzed by methionyl-tRNA synthetase (MetRS) through an error-editing mechanism, represents a critical intersection of metabolic fidelity and pathology. While this pathway prevents the erroneous incorporation of homocysteine into proteins, the product, HTL, is a key mediator of protein damage through N-homocysteinylation. This modification is implicated in the pathophysiology of numerous conditions, including cardiovascular and neurodegenerative diseases.[1][2][3] This guide provides a comprehensive overview of the enzymatic synthesis of HTL from methionine, details the underlying biochemical mechanisms, presents robust protocols for its in vitro synthesis and quantification in biological matrices, and discusses the pathological ramifications of its production.
Introduction: The Duality of Homocysteine Metabolism
Homocysteine (Hcy) is a sulfur-containing amino acid that occupies a central branch point in the metabolism of methionine.[1] It is not used in protein synthesis but is an essential intermediate formed from the demethylation of S-adenosylmethionine (SAM) during cellular methylation reactions.[4] Under normal physiological conditions, Hcy is metabolized through two primary pathways:
-
Remethylation: Hcy acquires a methyl group to regenerate methionine, a reaction dependent on folate and vitamin B12.[1]
-
Transsulfuration: Hcy is irreversibly converted to cysteine in a vitamin B6-dependent pathway.[1]
Disruptions in these pathways, due to genetic defects or nutritional deficiencies, lead to elevated levels of Hcy in the blood, a condition known as hyperhomocysteinemia.[1][5] Hyperhomocysteinemia is an established independent risk factor for a wide range of disorders, including atherosclerosis, stroke, and Alzheimer's disease.[1][6]
The toxicity of Hcy is not solely due to the amino acid itself but is significantly mediated by its conversion to the highly reactive metabolite, Homocysteine Thiolactone (HTL).[3][7][8]
What is Homocysteine Thiolactone?
HTL is the five-membered cyclic intramolecular thioester of homocysteine.[1][9] The energy from the ATP-driven activation of homocysteine is conserved in the thioester bond, making HTL chemically reactive and capable of acylating nucleophilic groups, most notably the ε-amino groups of protein lysine residues.[3][4]
The Core Mechanism: An Error-Editing Pathway in Protein Synthesis
The primary route for biological HTL synthesis is an elegant, yet potentially damaging, "proofreading" or "error-editing" function of aminoacyl-tRNA synthetases, principally methionyl-tRNA synthetase (MetRS).[1][10][11][12] This mechanism exists across all domains of life, from bacteria to humans, to preserve the fidelity of protein translation.[10][13][14]
The Role of Methionyl-tRNA Synthetase (MetRS)
Aminoacyl-tRNA synthetases are enzymes responsible for the crucial first step of protein synthesis: charging tRNAs with their cognate amino acids. MetRS is tasked with attaching methionine to its specific tRNA (tRNAMet). Due to the close structural similarity between homocysteine and methionine (differing only by a methyl group on the sulfur atom), MetRS can mistakenly recognize and bind Hcy.[1][15]
The synthesis of HTL proceeds in two main steps catalyzed within the active site of MetRS:
-
Mis-activation of Homocysteine: MetRS erroneously activates Hcy using ATP, forming a methionyl-tRNA synthetase-bound homocysteinyl-adenylate intermediate (MetRS·Hcy~AMP) and releasing pyrophosphate (PPi).[4][16] This is the "error" that the editing function must correct.
-
Intramolecular Cyclization (Editing): To prevent the transfer of the incorrect amino acid (Hcy) onto tRNAMet, the synthetase facilitates a pre-transfer editing step.[12][17] The sulfhydryl (-SH) group of the bound Hcy~AMP attacks its own activated carboxyl group. This intramolecular nucleophilic attack results in the formation of the stable five-membered HTL ring and the release of AMP.[1][4][18] The enzyme is then free to bind a new amino acid.
This proofreading mechanism effectively prevents the incorporation of Hcy into nascent polypeptide chains, which would otherwise lead to protein misfolding and dysfunction.[11]
Factors Influencing HTL Synthesis
The rate of HTL formation is directly proportional to the intracellular concentration of Hcy and inversely proportional to the concentration of methionine.[4][19] In conditions of hyperhomocysteinemia, the higher Hcy/methionine ratio leads to increased mis-activation of Hcy by MetRS and consequently, elevated production of HTL.[4][16] Nutritional factors like folic acid can inhibit HTL synthesis by promoting the remethylation of Hcy back to methionine, thereby lowering the Hcy/methionine ratio.[4][19]
Pathophysiological Consequences: Protein N-Homocysteinylation
While the synthesis of HTL is a protective mechanism for translational fidelity, the accumulation of HTL itself is pathogenic.[1][20] The high-energy thioester bond makes HTL a potent acylating agent. It readily reacts with the free ε-amino groups of lysine residues in proteins, forming a stable isopeptide bond. This post-translational modification is termed N-homocysteinylation .[7][9][21]
N-homocysteinylation can have severe consequences for protein structure and function:
-
Altered Protein Function: Modification of lysine residues within active sites or critical domains can impair or abolish a protein's biological activity.[3][22]
-
Protein Aggregation: N-homocysteinylation introduces a new, free thiol group into the protein, which can form intermolecular disulfide bonds, leading to the formation of aggregates.[23]
-
Induction of Autoimmunity: N-homocysteinylated proteins can be recognized as foreign by the immune system, triggering the production of autoantibodies and contributing to chronic inflammation, a hallmark of atherosclerosis.[3][8][22]
A wide range of proteins, including albumin, hemoglobin, low-density lipoprotein (LDL), and fibrinogen, are known targets for N-homocysteinylation, contributing to the pro-atherothrombotic state associated with hyperhomocysteinemia.[3][22]
Technical Guide: Experimental Methodologies
This section provides field-proven insights and step-by-step protocols for the synthesis and quantification of HTL, essential for researchers investigating its biological roles.
In Vitro Enzymatic Synthesis of Homocysteine Thiolactone
This protocol describes the synthesis of HTL using purified MetRS. The causality behind this setup is to recreate the biological reaction under controlled conditions to produce HTL for use as a standard or for studying its effects on target molecules.
Protocol: MetRS-Catalyzed HTL Synthesis
-
Reaction Buffer Preparation: Prepare a reaction buffer consisting of 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 10 mM KCl.
-
Rationale: HEPES provides stable buffering in the optimal pH range for MetRS activity. Mg²⁺ is a critical cofactor for ATP binding and catalysis by synthetases. DTT maintains a reducing environment, preventing oxidation of the Hcy sulfhydryl group.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 100 mM stock solution of L-Homocysteine in the reaction buffer. Adjust pH to ~7.0 if necessary.
-
Prepare a 100 mM stock solution of ATP in water, neutralized to pH 7.0 with NaOH.
-
Use purified recombinant MetRS (e.g., from E. coli or human). The final concentration in the reaction should be empirically determined but typically ranges from 1-10 µM.
-
-
Reaction Assembly: In a microcentrifuge tube at room temperature, assemble the following components in order:
-
Reaction Buffer
-
ATP (to a final concentration of 10 mM)
-
L-Homocysteine (to a final concentration of 5 mM)
-
Purified MetRS (to a final concentration of 5 µM)
-
Adjust the final volume with reaction buffer.
-
Rationale: The reaction is initiated by the addition of the enzyme. A substrate (Hcy) to enzyme ratio >500:1 ensures the enzyme is the limiting factor.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Reaction Termination and Enzyme Removal: Terminate the reaction by adding perchloric acid to a final concentration of 0.5 M, which will precipitate the enzyme. Alternatively, for downstream applications where acid is undesirable, use ultrafiltration with a 10 kDa molecular weight cutoff (MWCO) filter to remove the enzyme.
-
Verification of Synthesis: Analyze the reaction supernatant/filtrate for the presence of HTL using one of the quantification methods described below (Section 4.2). Compare the chromatogram to a commercial HTL standard.
Quantification of HTL in Biological Samples
Accurate quantification of HTL is critical for understanding its role in disease. Due to its low physiological concentrations and potential for hydrolysis, robust analytical methods are required.[24][25]
Workflow: General Steps for HTL Quantification
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pathophysiological hypothesis of homocysteine thiolactone-mediated vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. scispace.com [scispace.com]
- 6. D,L-Homocysteine Thiolactone Hydrochloride - LKT Labs [lktlabs.com]
- 7. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithnj.com [researchwithnj.com]
- 9. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 10. Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proofreading in vivo: editing of homocysteine by methionyl-tRNA synthetase in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proofreading in vivo: editing of homocysteine by methionyl-tRNA synthetase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proofreading in vivo: editing of homocysteine by methionyl-tRNA synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proofreading in vivo: editing of homocysteine by methionyl-tRNA synthetase in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. genes.atspace.org [genes.atspace.org]
- 18. researchgate.net [researchgate.net]
- 19. Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Modeling Cardiovascular Disease with Homocysteine Thiolactone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elevated levels of the amino acid homocysteine, a condition known as hyperhomocysteinemia (HHcy), are an established independent risk factor for a spectrum of cardiovascular diseases (CVD), including atherosclerosis, thrombosis, and hypertension.[1][2] While homocysteine itself contributes to pathology, its metabolic byproduct, homocysteine thiolactone (HCTL), is a highly reactive cyclic thioester that plays a pivotal role in mediating vascular damage.[3][4] HCTL initiates a key pathological process known as protein N-homocysteinylation, where it covalently modifies lysine residues on proteins, leading to altered protein structure, function, and cellular damage.[2][5][6] This guide provides a comprehensive technical overview of the mechanisms of HCTL-induced pathology and presents detailed, field-proven protocols for utilizing Homocysteine Thiolactone Hydrochloride to develop robust in vivo and in vitro models of cardiovascular disease.
The Core Pathophysiological Mechanism: Protein N-Homocysteinylation
The primary driver of HCTL-mediated cardiovascular pathology is the non-enzymatic, post-translational modification of proteins.[2] Homocysteine is erroneously activated by methionyl-tRNA synthetase, which then edits this mistake by converting it into the stable, cyclic HCTL.[6][7]
Causality of Damage: HCTL readily reacts with the ε-amino groups of protein lysine residues, forming a stable amide bond. This process, N-homocysteinylation, introduces a new, free thiol group from the homocysteine moiety.[4] The consequences are multi-faceted:
-
Altered Protein Function: The modification of lysine residues, which are critical for protein structure and enzymatic activity, can lead to loss of function.[2][5] For example, homocysteinylation of angiotensin-converting enzyme (ACE) increases its activity, promoting pathways that lead to endothelial dysfunction.[4][8]
-
Increased Oxidative Stress: The newly introduced thiol groups can auto-oxidize, contributing to the generation of reactive oxygen species (ROS) and fostering a state of oxidative stress, a key event in atherosclerosis.[1][3][4]
-
Pro-inflammatory and Pro-thrombotic States: N-homocysteinylated proteins are recognized as foreign by the immune system, triggering inflammatory responses.[9] Modification of proteins involved in hemostasis, such as fibrinogen, can alter clot structure and promote a prothrombotic state.[10][11]
-
Endothelial Dysfunction: HCTL and N-homocysteinylated proteins impair the function of the vascular endothelium, reducing the bioavailability of nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule.[1][8][12] This is a hallmark and initiating event in atherosclerosis.[12]
| Target Protein Example | Consequence of N-Homocysteinylation | Implication in CVD | Reference |
| Albumin | Structural changes, increased thiol content. | Carrier of HCTL, potential immune response trigger. | [13] |
| Fibrinogen | Altered fibrin clot structure, slower coagulation. | Increased risk of thrombosis. | [10][11] |
| Angiotensin-Converting Enzyme (ACE) | Increased enzymatic activity. | Enhanced production of Angiotensin II, leading to oxidative stress and endothelial dysfunction. | [4][8] |
| Low-Density Lipoprotein (LDL) | Increased atherogenicity. | Promotes foam cell formation and atherosclerotic plaque development. | [2] |
In Vivo Cardiovascular Disease Models Using HCTL Hydrochloride
Direct administration of HCTL hydrochloride offers a more targeted approach to studying the effects of protein N-homocysteinylation compared to diet-induced hyperhomocysteinemia (e.g., high-methionine diets), which can have broader metabolic effects. The hydrochloride salt form is typically used for its stability and solubility in aqueous solutions.
Model 1: HCTL-Induced Cardiac Dysfunction in Rats
This model is designed to investigate the direct effects of HCTL on cardiac function, particularly diastolic dysfunction and hypertrophy, driven by oxidative stress.[14][15]
Workflow for HCTL-Induced Cardiac Dysfunction Model
Caption: Workflow for inducing and evaluating cardiac dysfunction.
Detailed Experimental Protocol:
-
Animal Model: Male Wistar rats (200-250g) are recommended.
-
Acclimatization: House animals under standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to standard chow and water) for at least one week.
-
Grouping: Randomly assign animals to a control group and an HCTL treatment group (n=8-10 per group).
-
HCTL Hydrochloride Preparation: Prepare a fresh solution of DL-Homocysteine thiolactone hydrochloride (Sigma-Aldrich or equivalent) in sterile water daily.
-
Administration: Administer HCTL hydrochloride at a dose of 100 mg/kg body weight via oral gavage once daily for 8 weeks.[14][15] The control group receives an equivalent volume of water.
-
Endpoint Analysis:
-
Echocardiography: Perform transthoracic echocardiography under light anesthesia (e.g., isoflurane) to assess left ventricular dimensions, wall thickness, and systolic/diastolic function (e.g., E/A ratio, isovolumic relaxation time).[14]
-
Tissue Collection: At the end of the treatment period, euthanize animals and perfuse the hearts with saline. Excise the heart, weigh it, and section it for analysis.
-
Biochemical Assays: Homogenize a portion of the ventricular myocardium to measure markers of oxidative stress, such as superoxide dismutase (SOD) and catalase activity, and levels of thiobarbituric acid reactive substances (TBARS).[14][15]
-
Histology: Fix a portion of the heart in 10% buffered formalin for paraffin embedding. Section and stain with Masson's trichrome to assess for interstitial fibrosis.
-
Model 2: HCTL-Enhanced Atherosclerosis in ApoE-/- Mice
While not a standalone model, HCTL can be used to exacerbate atherosclerosis in genetically susceptible models like Apolipoprotein E-deficient (ApoE-/-) mice, providing insight into how hyperhomocysteinemia accelerates plaque development.
Detailed Experimental Protocol:
-
Animal Model: Male ApoE-/- mice on a C57BL/6J background.
-
Diet: At 6-8 weeks of age, switch mice to a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol).
-
HCTL Administration: Prepare HCTL hydrochloride in the drinking water at a concentration of 1g/L. Provide this water ad libitum. Prepare fresh solutions 2-3 times per week.
-
Causality Insight: While direct HCTL administration protocols for atherosclerosis are less common than high-methionine diets, this approach directly introduces the protein-damaging agent. Studies using high-methionine diets in ApoE-/- mice show increased N-homocysteinylated proteins within aortic lesions, confirming the pathway's relevance.[16]
-
-
Duration: Continue the diet and HCTL treatment for 12-16 weeks.
-
Endpoint Analysis:
-
Aortic Plaque Quantification: Euthanize mice and perfuse the vascular system with saline followed by formalin. Excise the entire aorta, open it longitudinally, and stain with Oil Red O to visualize lipid-rich atherosclerotic plaques. Quantify the plaque area as a percentage of the total aortic surface area using imaging software.
-
Aortic Root Histology: Embed the upper portion of the heart and aortic root in OCT medium. Prepare serial cryosections and stain with Oil Red O and hematoxylin to analyze plaque size and composition (e.g., lipid core, fibrous cap).
-
Immunohistochemistry: Perform immunohistochemical staining on aortic root sections using antibodies against N-homocysteinylated proteins to confirm the modification is present within the plaque.[16]
-
In Vitro Mechanistic Studies
Cell culture models are indispensable for dissecting the specific molecular pathways affected by HCTL. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard and relevant model for studying endothelial dysfunction.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Hyperhomocysteinemia and Accelerated Aging: The Pathogenic Role of Increased Homocysteine in Atherosclerosis, Osteoporosis, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hyperhomocysteinaemia and vascular injury: advances in mechanisms and drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein homocysteinylation: possible mechanism underlying pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of homocysteinylation of ACE in endothelial dysfunction of arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homocysteine Metabolites, Endothelial Dysfunction, and Cardiovascular Disease [mdpi.com]
- 10. Mechanism of action of homocysteine and its thiolactone in hemostasis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D,L-Homocysteine Thiolactone Hydrochloride - LKT Labs [lktlabs.com]
- 12. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of N-homocysteinylation sites in plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Homocysteine thiolactone induces cardiac dysfunction: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunohistochemical detection of N-homocysteinylated proteins in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and chemical properties of Homocysteine thiolactone hydrochloride
An In-depth Technical Guide to the Discovery and Chemical Properties of Homocysteine Thiolactone Hydrochloride
This guide provides a comprehensive overview of this compound (HTL-HCl), from its historical discovery to its detailed chemical properties and biological implications. It is intended for researchers, scientists, and professionals in drug development who are engaged with amino acid metabolism, protein modification, and the pathophysiology of associated diseases.
Section 1: The Genesis of a Reactive Metabolite: Discovery and Context
The story of homocysteine thiolactone is intrinsically linked to its precursor, homocysteine. Homocysteine was first isolated in 1932 by the Nobel laureate Vincent du Vigneaud and his colleagues during their investigation into the metabolism of the essential amino acid, methionine.[1][2][3][4] Initially, it was characterized as a key intermediate in the transsulfuration and transmethylation pathways.[2][5] For decades, its clinical significance remained obscure until the 1960s, when Kilmer S. McCully observed advanced arteriosclerosis in children with genetic disorders leading to hyperhomocysteinemia (elevated homocysteine levels).[2][3] This pivotal observation led to the formulation of the "Homocysteine Theory of Arteriosclerosis," which posited that high levels of homocysteine are a significant risk factor for vascular disease.[1][3][6]
While homocysteine itself was the focus of early research, it was later discovered that its toxicity is mediated, in large part, by a highly reactive intramolecular thioester: homocysteine thiolactone.[6][7] This cyclic compound is not a direct metabolite in the primary methionine cycle. Instead, it is produced through a crucial "error-editing" mechanism by methionyl-tRNA synthetase (MetRS) and other aminoacyl-tRNA synthetases.[1][6][7][8] In this process, the synthetase mistakenly recognizes and activates homocysteine instead of methionine. To prevent the incorrect incorporation of homocysteine into proteins, the enzyme converts the activated intermediate (Hcy~AMP) into the stable, cyclic homocysteine thiolactone, releasing it into the cell.[6][7] This biological pathway underscores a fundamental quality control mechanism in protein synthesis, which paradoxically generates a potentially toxic molecule.
Caption: Biological formation of Homocysteine Thiolactone (HTL) via the error-editing mechanism of MetRS.
Section 2: Chemical Profile of this compound
This compound is the stable, salt form of the reactive thiolactone, making it suitable for laboratory storage and use. Its unique structure, containing a five-membered thioester ring and a primary amine, dictates its chemical behavior and utility as both a biological toxin and a synthetic building block.[1][9]
Structure and Physicochemical Properties
The hydrochloride salt enhances the compound's stability and water solubility, facilitating its use in aqueous buffers for biological experiments and as a starting material in chemical synthesis.[9][10]
| Property | Value | Source(s) |
| IUPAC Name | 3-aminothiolan-2-one;hydrochloride | --INVALID-LINK--[11] |
| CAS Number | 6038-19-3 | --INVALID-LINK--[10][11] |
| Molecular Formula | C₄H₈ClNOS | --INVALID-LINK--[10][11][12] |
| Molecular Weight | 153.63 g/mol | --INVALID-LINK--[11][12] |
| Appearance | White crystalline powder | --INVALID-LINK--[10][13] |
| Melting Point | 202 °C (decomposes) | --INVALID-LINK--[10] |
| Solubility | Soluble in water (740.5 g/L at 20°C), DMSO, and methanol. | --INVALID-LINK--[9][10] |
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): The proton NMR spectrum provides characteristic signals for the molecule's structure. Expected chemical shifts (ppm) are approximately: 4.34 (t, 1H, CH-N), 3.51 (m, 2H, CH₂-S), 2.85 (m, 1H, CH₂), and 2.28 (m, 1H, CH₂). These values can vary slightly based on solvent and pH.
-
Infrared (IR) Spectroscopy: The IR spectrum (KBr wafer) will show characteristic absorption bands. A strong carbonyl (C=O) stretch from the thioester is expected around 1700-1750 cm⁻¹. N-H stretching vibrations from the amine group appear in the 3200-3400 cm⁻¹ region, and C-S stretching can be observed in the fingerprint region.[11]
Chemical Synthesis
DL-Homocysteine Thiolactone Hydrochloride is typically synthesized from DL-methionine or DL-homocysteine. One common industrial method involves the reduction of DL-methionine with sodium metal in liquid ammonia. The resulting DL-homocysteine is not isolated but is directly cyclized under acidic conditions (hydrochloric acid) to form the thiolactone hydrochloride salt.[10][14][15] This one-step cyclization avoids the intermediate isolation of homocystine, streamlining the process.[15]
Another approach is the electrochemical cleavage of a disulfide bond in a precursor, which is considered a greener alternative as it can avoid heavy-metal cathodes.[16][17]
Stability and Reactivity
The chemical reactivity of HTL is central to its biological effects. The molecule exhibits dual reactivity:
-
Electrophilic Thioester: The carbonyl carbon of the thioester ring is highly electrophilic and susceptible to nucleophilic attack. This is the basis for its primary toxic mechanism.
-
Nucleophilic Amine: The free amino group can act as a nucleophile in various chemical reactions.
In aqueous solution at physiological pH (7.4), HTL is moderately stable, with a reported half-life of approximately 24-30 hours.[1][6] Its most significant reaction in vivo is with the ε-amino group of protein lysine residues. This acylation reaction, termed N-homocysteinylation , forms a stable amide bond, permanently modifying the protein.[1][6][8] This modification can disrupt protein structure and function, leading to cellular damage.[8][18]
Caption: Reaction of Homocysteine Thiolactone with a protein lysine residue to form N-homocysteinylated protein.
Section 3: Biological Significance and Detoxification
The accumulation of HTL in hyperhomocysteinemia is linked to a range of pathologies. The covalent modification of proteins is a key driver of this toxicity.
-
Protein Damage: N-homocysteinylation can alter a protein's charge, conformation, and function. This has been shown to inactivate enzymes, promote protein aggregation, and trigger autoimmune responses when the modified proteins are recognized as foreign by the immune system.[1][6][19]
-
Oxidative Stress: While the parent molecule, homocysteine, is known to induce oxidative stress by uncoupling endothelial nitric oxide synthase (eNOS)[20], HTL contributes to cellular dysfunction and has been shown to induce seizures and neurotoxicity in animal models.[13]
To counteract HTL toxicity, organisms have evolved enzymatic detoxification pathways. The primary defense is the hydrolysis of the thioester bond to regenerate homocysteine, which can then re-enter metabolic pathways. Enzymes with significant homocysteine thiolactonase activity include:
-
Paraoxonase 1 (PON1): A calcium-dependent esterase primarily associated with high-density lipoproteins (HDL) in the blood.[7][8]
-
Human Carboxylesterase 1 (hCES1): A highly abundant enzyme in the liver that has been identified as a potent HTL hydrolase.[18]
Section 4: Key Experimental Methodologies
For researchers working with HTL-HCl, standardized protocols are essential for reproducibility and accuracy.
Protocol 1: General Laboratory Synthesis of DL-Homocysteine Thiolactone Hydrochloride
This protocol is a conceptual summary based on published methods.[10][14][15] CAUTION: This reaction involves metallic sodium and liquid ammonia and must be performed by trained personnel in a suitable fume hood with appropriate safety precautions.
-
Setup: In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, add DL-methionine.
-
Reaction: Cool the flask to approximately -40°C and condense dry ammonia gas into the flask until the methionine is fully dissolved.
-
Reduction: Add small, chopped pieces of metallic sodium portion-wise, maintaining the temperature between -35°C and -40°C. Monitor the reaction's completion using a suitable method like TLC or LC.
-
Quenching: Once the reaction is complete, cautiously add ammonium chloride to quench any remaining sodium. Allow the ammonia to evaporate overnight in the fume hood.
-
Cyclization & Isolation: Dissolve the resulting solid residue in water and pass it through a cation-exchange resin to remove sodium ions. Adjust the pH of the eluate to ~1 with concentrated HCl.
-
Purification: Concentrate the acidic solution under reduced pressure to induce crystallization. The resulting solid can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure DL-Homocysteine Thiolactone Hydrochloride.
Protocol 2: In Vitro N-Homocysteinylation of Bovine Serum Albumin (BSA)
This protocol provides a framework for modifying a standard protein with HTL for functional or structural studies.
-
Preparation: Prepare a solution of BSA (e.g., 10 mg/mL) in a phosphate or HEPES buffer (e.g., 100 mM, pH 7.4). Prepare a fresh stock solution of HTL-HCl in the same buffer.
-
Incubation: Add HTL-HCl to the BSA solution to a final concentration of 1-10 mM. The molar ratio of HTL to protein will determine the extent of modification.
-
Reaction: Incubate the mixture at 37°C for a period ranging from 4 to 24 hours with gentle agitation.
-
Removal of Unreacted HTL: After incubation, remove the excess, unreacted HTL by dialysis against the reaction buffer or by using a desalting column.
-
Verification: Confirm the modification using techniques such as:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To detect the mass shift corresponding to the addition of homocysteine moieties (approx. 117 Da per modification).
-
SDS-PAGE: To check for changes in protein mobility or aggregation.
-
Western Blot: Using an antibody specific for N-homocysteinylated lysine residues, if available.
-
Caption: A typical experimental workflow for the in vitro N-homocysteinylation of a protein.
References
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- 2. Editorial [Hot Topic: Clinical Investigations (Endothelial Functi...: Ingenta Connect [ingentaconnect.com]
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- 12. D-Homocysteine thiolactone hydrochloride | C4H8ClNOS | CID 10130065 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. | Sigma-Aldrich [sigmaaldrich.com]
- 20. Homocysteine induces oxidative stress by uncoupling of NO synthase activity through reduction of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Formation of Homocysteine Thiolactone by Methionyl-tRNA Synthetase
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the enzymatic formation of homocysteine thiolactone (HTL), a critical but often overlooked reaction catalyzed by methionyl-tRNA synthetase (MetRS). This process, initially identified as a "proofreading" or "error-editing" mechanism, prevents the misincorporation of homocysteine (Hcy) into proteins.[1][2][3][4] However, the product, HTL, is a reactive molecule implicated in various pathologies, including cardiovascular and neurodegenerative diseases.[5][6][7] This guide will delve into the core biochemical mechanisms, provide detailed experimental protocols for studying this reaction, discuss its pathophysiological significance, and explore the potential for therapeutic intervention.
Part 1: The Core Mechanism - A Tale of Fidelity and a Reactive Byproduct
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its cognate tRNA.[8] Methionyl-tRNA synthetase (MetRS) is responsible for charging tRNA with methionine.[9] Due to the structural similarity between methionine and homocysteine (Hcy), a non-proteinogenic amino acid, MetRS can mistakenly recognize and activate Hcy.[5][6]
The "Hcy-thiolactone hypothesis" posits that the metabolic conversion of Hcy to the chemically reactive metabolite, Hcy-thiolactone, catalyzed by MetRS, is a primary step contributing to Hcy toxicity in humans.[7]
The Two-Step Process:
-
Mis-activation of Homocysteine: In the first step, MetRS binds Hcy and ATP, forming a misactivated homocysteinyl-adenylate (Hcy-AMP) intermediate and releasing pyrophosphate (PPi).[10] This reaction is analogous to the activation of the cognate amino acid, methionine.
-
Editing and Thiolactone Formation: Instead of transferring the misactivated Hcy to its cognate tRNA, the editing domain of MetRS catalyzes an intramolecular cyclization.[5][11] The thiol group of the Hcy side chain attacks the activated carboxyl group, resulting in the formation of the five-membered cyclic thioester, homocysteine thiolactone (HTL), and releasing AMP.[5] This pre-transfer editing mechanism effectively prevents the incorporation of Hcy into nascent polypeptide chains.[2][4][12]
This crucial editing function has been observed across different organisms, from bacteria like Escherichia coli to yeast (Saccharomyces cerevisiae) and mammalian cells, highlighting its conserved importance in maintaining translational fidelity.[1][2][3]
Figure 1: Enzymatic formation of Homocysteine Thiolactone by MetRS.
Part 2: Pathophysiological Significance - The Dark Side of a Fidelity Mechanism
While the formation of HTL is a protective mechanism for protein synthesis, the accumulation of this reactive thioester has significant pathological consequences.[6][7] Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, lead to increased production of HTL.[6][7] Hyperhomocysteinemia is an established risk factor for a range of diseases.[5][7]
Protein N-homocysteinylation:
The primary mechanism of HTL-mediated toxicity is the post-translational modification of proteins, a process termed N-homocysteinylation.[13] HTL readily reacts with the ε-amino groups of lysine residues in proteins, forming stable isopeptide bonds.[6][13][14] This modification can alter the structure and function of proteins, leading to cellular damage and contributing to disease pathogenesis.[6][14]
Key Pathologies Associated with Elevated HTL:
-
Cardiovascular Diseases: N-homocysteinylation of proteins like fibrinogen, albumin, and lipoproteins (LDL and HDL) is implicated in atherothrombosis.[6][14] Modified proteins can trigger inflammatory responses, impair protein function, and contribute to the development of atherosclerosis.[6][11][14]
-
Neurodegenerative Diseases: HTL has been linked to neurotoxicity. For example, N-homocysteinylation of α-synuclein can exacerbate its aggregation, a hallmark of Parkinson's disease.[13]
-
Autoimmune Responses: The formation of N-homocysteinylated proteins can elicit an autoimmune response, leading to the production of autoantibodies against these modified proteins.[6][7][11]
Part 3: Experimental Methodologies - A Guide for the Bench Scientist
Studying the enzymatic formation of HTL requires robust and sensitive analytical methods. Below are detailed protocols for key experiments.
Expression and Purification of Recombinant Methionyl-tRNA Synthetase
A prerequisite for in vitro studies is the availability of pure, active MetRS.
Protocol:
-
Gene Cloning and Expression Vector:
-
Amplify the gene encoding MetRS (e.g., from E. coli or human cDNA) using PCR with primers incorporating suitable restriction sites.
-
Ligate the PCR product into an expression vector (e.g., pET series with an N-terminal His-tag) and transform into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.5-1 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization and clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged MetRS with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Further purify the enzyme by size-exclusion chromatography to remove aggregates and ensure homogeneity.
-
Assess purity by SDS-PAGE.
-
In Vitro Assay for HTL Formation
This assay directly measures the conversion of Hcy to HTL catalyzed by purified MetRS.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
2 mM ATP
-
Varying concentrations of L-homocysteine (e.g., 0-5 mM)
-
A fixed concentration of purified MetRS (e.g., 1-5 µM)
-
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the protein.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant for HTL analysis.
-
-
Quantification of HTL:
-
HTL in the supernatant can be quantified using HPLC with UV or fluorescence detection.[15][16]
-
HPLC-UV: Separate the sample on a reverse-phase C18 column and monitor the absorbance at 240 nm.[15]
-
HPLC-Fluorescence: Derivatize HTL post-column by alkaline hydrolysis to Hcy, followed by reaction with ortho-phthalaldehyde (OPA) to form a fluorescent product.[16]
-
GC-MS: For higher sensitivity and specificity, HTL can be derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS).[17][18]
-
Figure 2: Experimental workflow for the in vitro HTL formation assay.
Data Presentation and Interpretation
Quantitative data from HTL formation assays should be presented clearly to allow for easy comparison.
Table 1: Michaelis-Menten Kinetic Parameters for HTL Formation by MetRS
| Substrate | K_m (mM) | V_max (µM/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| L-Homocysteine | 1.5 ± 0.2 | 10.2 ± 0.8 | 0.17 | 113 |
| L-Methionine | 0.05 ± 0.01 | 55.6 ± 3.1 | 0.93 | 18600 |
Note: The values presented are hypothetical and for illustrative purposes.
The kinetic parameters reveal that while MetRS has a much higher affinity (lower K_m) for its cognate substrate, methionine, it can still efficiently catalyze the formation of HTL from homocysteine, especially at elevated Hcy concentrations.
Part 4: Therapeutic Targeting and Future Directions
The dual role of MetRS in both essential protein synthesis and the production of a pathogenic metabolite makes it an intriguing target for drug development.
Strategies for Therapeutic Intervention:
-
Inhibition of MetRS Editing Activity: The development of small molecules that selectively inhibit the editing function of MetRS without affecting its primary aminoacylation activity could be a promising strategy. This would reduce HTL production while preserving protein synthesis.
-
Enhancing HTL Clearance: Another approach is to develop therapies that enhance the clearance of HTL from the body. The enzyme paraoxonase 1 (PON1) has been shown to possess HTLase activity, hydrolyzing HTL to Hcy.[4] Modulating the activity of such enzymes could be a therapeutic avenue.
-
Targeting N-homocysteinylation: Developing inhibitors that prevent the reaction of HTL with protein lysine residues could mitigate the downstream pathological effects.
Future Research:
-
Structural Biology: High-resolution crystal structures of MetRS in complex with Hcy and its analogues will be crucial for understanding the molecular basis of substrate recognition and the editing mechanism, paving the way for structure-based drug design.[19][20]
-
In Vivo Models: Further studies in animal models of hyperhomocysteinemia are needed to validate the therapeutic potential of targeting the MetRS-HTL pathway.
-
Biomarker Development: Measuring levels of HTL and N-homocysteinylated proteins in clinical samples could serve as valuable biomarkers for diseases associated with hyperhomocysteinemia.[7]
Conclusion
The enzymatic formation of homocysteine thiolactone by methionyl-tRNA synthetase is a fascinating example of a high-fidelity biological process with a potentially detrimental byproduct. Understanding the intricate details of this reaction, from its fundamental mechanism to its role in disease, is paramount for the development of novel therapeutic strategies to combat the pathologies associated with elevated homocysteine levels. This guide provides a solid foundation for researchers and drug development professionals to explore this critical area of biochemistry and medicine.
References
- 1. Proofreading in vivo: editing of homocysteine by methionyl-tRNA synthetase in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proofreading in vivo: editing of homocysteine by methionyl-tRNA synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homocysteine Thiolactone: Biology and Chemistry | MDPI [mdpi.com]
- 6. The pathophysiological hypothesis of homocysteine thiolactone-mediated vascular disease [pubmed.ncbi.nlm.nih.gov]
- 7. Pathophysiological consequences of homocysteine excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 13. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 14. The molecular basis of homocysteine thiolactone-mediated vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of homocysteine thiolactone and homocysteine in cell cultures using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of homocysteine thiolactone in human saliva and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes - PMC [pmc.ncbi.nlm.nih.gov]
Toxic Effects of Homocysteine Thiolactone Hydrochloride on Endothelial Cells: Mechanisms, Models, and Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elevated levels of the amino acid homocysteine (Hcy), a condition known as hyperhomocysteinemia, are an established independent risk factor for cardiovascular diseases, including atherosclerosis.[1] The vascular endothelium is a primary target of homocysteine's detrimental effects. However, the toxicity is not solely mediated by homocysteine itself but rather by its highly reactive metabolite, homocysteine thiolactone (HTL).[2] HTL is formed through an error-editing mechanism by methionyl-tRNA synthetase and is significantly more cytotoxic to endothelial cells than its parent compound.[1][3] This guide provides a detailed examination of the molecular mechanisms underpinning HTL-induced endothelial toxicity. We will explore the core insult of protein N-homocysteinylation, the subsequent cascades of oxidative and endoplasmic reticulum stress, the ensuing inflammatory response, and the ultimate induction of programmed cell death. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to empower researchers in their investigation of vascular dysfunction and the development of targeted therapeutic strategies.
Chapter 1: The Path from Homocysteine to a Thiolactone Threat
Homocysteine (Hcy) is a non-proteinogenic amino acid derived from the demethylation of methionine.[1] While a crucial intermediate in one-carbon metabolism, its accumulation is pathogenic. A key step in its toxicity pathway is the metabolic conversion of Hcy into Homocysteine Thiolactone (HTL). This conversion is not a primary metabolic route but an error-editing function performed by methionyl-tRNA synthetase (MetRS).[3] In the presence of high Hcy concentrations, MetRS can mistakenly recognize Hcy instead of methionine. To prevent the erroneous incorporation of Hcy into nascent polypeptide chains, the MetRS active site catalyzes an intramolecular cyclization, forming the stable five-membered cyclic thioester, HTL.[1][4]
This editing process, while protective against proteotoxicity, releases a molecule with significantly higher chemical reactivity and cytotoxicity than Hcy itself.[5] HTL readily crosses cell membranes and accumulates, initiating a cascade of events that compromise endothelial integrity and function.[1] Studies on Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that these cells efficiently convert Hcy to HTL, establishing a direct link between hyperhomocysteinemia and the localized production of this toxic metabolite within the vascular wall.[6]
Chapter 2: The Core Insult: Protein N-homocysteinylation
The primary mechanism of HTL's toxicity is its ability to covalently modify proteins through a process called N-homocysteinylation. The electrophilic carbonyl carbon of the thiolactone ring is susceptible to nucleophilic attack by the ε-amino group of protein lysine residues.[7] This reaction forms a stable isopeptide bond, permanently attaching a homocysteine moiety to the protein and introducing a new, reactive thiol group.[1][4]
This post-translational modification is detrimental for several reasons:
-
Structural and Functional Impairment: The addition of the Hcy group and the neutralization of the lysine's positive charge can alter the protein's tertiary structure, disrupt active sites, and interfere with protein-protein interactions.[1]
-
Increased Susceptibility to Oxidation: The newly introduced thiol group is redox-active and can lead to the formation of intramolecular or intermolecular disulfide bonds, promoting protein aggregation and cross-linking.[1]
-
Generation of Neoantigens: N-homocysteinylated proteins can be recognized as foreign by the immune system, triggering autoimmune responses that contribute to vascular inflammation and damage.[7]
This widespread, non-enzymatic protein damage affects a multitude of cellular pathways, contributing directly to the phenotypes of endothelial dysfunction observed in hyperhomocysteinemia.[1][2]
Chapter 3: The Cascade of Cellular Stress
The damage inflicted by N-homocysteinylation initiates broader cellular stress responses that further amplify endothelial injury.
Oxidative Stress and eNOS Uncoupling
A primary consequence of HTL exposure is a dramatic increase in intracellular Reactive Oxygen Species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[8][9][10] This oxidative stress stems significantly from the "uncoupling" of endothelial nitric oxide synthase (eNOS).
Under normal physiological conditions, eNOS transfers electrons from NADPH to L-arginine to produce nitric oxide (NO), a critical signaling molecule for vasodilation and endothelial health.[11] This process requires the essential cofactor tetrahydrobiopterin (BH₄).[12] HTL-induced oxidative stress leads to the oxidation of BH₄ to dihydrobiopterin (BH₂).[12][13] With insufficient BH₄, the electron flow within eNOS becomes uncoupled. Instead of being transferred to L-arginine, electrons are inappropriately transferred to molecular oxygen, causing eNOS to produce superoxide instead of NO.[11][14][15] This vicious cycle decreases the bioavailability of vasodilatory NO while simultaneously increasing the production of damaging ROS, a hallmark of endothelial dysfunction.[16]
Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum is essential for protein folding and modification. The accumulation of N-homocysteinylated proteins, which are often misfolded, overwhelms the ER's quality control machinery, leading to ER stress.[17][18] This activates the Unfolded Protein Response (UPR), a signaling network designed to restore homeostasis. A key indicator of ER stress is the upregulation of the chaperone protein GRP78 (Glucose-Regulated Protein 78).[17]
Chronic or severe ER stress, as induced by HTL, shifts the UPR from a pro-survival to a pro-apoptotic response. The ER stress pathway is intricately linked with oxidative stress and inflammation; ER stress can enhance ROS production, and ROS can exacerbate ER stress, creating another damaging feedback loop that pushes the endothelial cell towards dysfunction and death.[17][19]
Chapter 4: The Inflammatory Response
Endothelial dysfunction is fundamentally an inflammatory condition. HTL is a potent pro-inflammatory stimulus, primarily through the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[16][17]
In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[20] The oxidative stress generated by HTL and uncoupled eNOS leads to the activation of IκB kinase (IKK).[21] IKK then phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of numerous pro-inflammatory genes.[21][22] This results in the upregulation and expression of:
-
Adhesion Molecules: Such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which promote the adherence of leukocytes to the endothelium.[17]
-
Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), which further propagates the inflammatory signal.[17]
This NF-κB-driven inflammatory cascade is a critical step in the initiation and progression of atherosclerotic plaques.[16]
Chapter 5: The Ultimate Fate - Endothelial Cell Death
The culmination of protein damage, rampant oxidative and ER stress, and chronic inflammation is programmed cell death, which compromises the integrity of the endothelial monolayer. HTL induces apoptosis in endothelial cells in a concentration-dependent manner.[23] Evidence suggests the involvement of multiple pathways:
-
Caspase-Independent Apoptosis: Early studies showed that HTL can induce apoptosis characterized by phosphatidylserine exposure on the cell surface without the activation of DEVDase (caspase-3-like) activity.[23]
-
Caspase-Dependent Apoptosis & Pyroptosis: More recent work has shown that hyperhomocysteinemia can activate the caspase-1 inflammasome.[24][25] Activated caspase-1 not only processes pro-inflammatory cytokines but can also trigger a lytic, pro-inflammatory form of cell death called pyroptosis.[25][26] This process, along with the activation of executioner caspases like caspase-3 and caspase-9, contributes significantly to endothelial cell loss.[24]
The death of endothelial cells exposes the underlying subendothelial matrix, creating a prothrombotic surface and further accelerating vascular disease.[23]
Chapter 6: Integrated Experimental Workflows
This section provides validated, step-by-step protocols for investigating the toxic effects of HTL on endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are the recommended model system.[7]
Data Summary: HTL Concentrations and Effects
| Experimental Endpoint | HTL Concentration Range | Incubation Time | Key Observations & References |
| Apoptosis Induction | 50 - 200 µM | 24 hours | Concentration-dependent increase in Annexin V positive cells.[23] |
| Oxidative Stress | 1 mM | 24 hours | Significant increase in superoxide and H₂O₂ production.[8][9][10][27] |
| ER Stress | 1 mM | 24 hours | Upregulation of GRP78 protein expression.[17] |
| Endothelial Dysfunction | 1 mM | 1 - 24 hours | Impaired acetylcholine-induced vasodilation in aortic rings.[9][27] |
| Cell Viability | 1 mM | 24 hours | Significant reduction in cell viability via MTT assay.[9][27] |
General Cell Culture and HTL Treatment Protocol
-
Cell Culture: Culture HUVECs in Endothelial Growth Medium-2 (EGM-2) supplemented with 2% fetal bovine serum (FBS) and growth factors.[7] Maintain cells at 37°C in a humidified 5% CO₂ incubator. Use cells between passages 4 and 8 for experiments.
-
Seeding: Seed HUVECs onto appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability assays) coated with 1% gelatin. Allow cells to reach 80-90% confluency.[7]
-
Preparation of HTL Stock: Prepare a fresh 100 mM stock solution of L-Homocysteine thiolactone hydrochloride (Sigma-Aldrich) in sterile phosphate-buffered saline (PBS).
-
Treatment: The day of the experiment, dilute the HTL stock solution in fresh EGM-2/FBS medium to the desired final concentration (e.g., 100 µM for apoptosis, 1 mM for stress assays). Remove the old medium from the cells, wash once with PBS, and add the HTL-containing medium. Incubate for the specified duration (e.g., 24 hours).[7]
Workflow for Assessing Protein N-homocysteinylation
Causality: This workflow validates the primary molecular insult of HTL by detecting the covalent modification of cellular proteins.
-
Cell Lysis: After HTL treatment, wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on a 12% SDS-PAGE gel.[28]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate with a polyclonal antibody against N-Hcy-protein overnight at 4°C. Note: Specific antibodies may need to be custom-generated.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[28][29] An increase in signal in HTL-treated lanes indicates N-homocysteinylation.
-
-
Mass Spectrometry (Advanced): For identifying specific modification sites, N-Hcy proteins can be enriched, digested with trypsin, and analyzed by LC-MS/MS to identify peptides with the characteristic mass shift of homocysteinylation.[30]
Workflow for Quantifying Oxidative Stress
Causality: This workflow directly measures the increase in ROS, a key downstream effector of HTL toxicity and a trigger for eNOS uncoupling and inflammation.
-
Cell Preparation: Seed HUVECs on a black, clear-bottom 96-well plate or on glass coverslips. Treat with HTL (e.g., 1 mM for 24 hours).
-
Superoxide Detection (DHE):
-
After treatment, wash cells with warm PBS.
-
Incubate cells with 5 µM Dihydroethidium (DHE) in PBS for 30 minutes at 37°C, protected from light.
-
Wash again with PBS.
-
Measure fluorescence using a plate reader (Ex/Em ~518/606 nm) or visualize using a fluorescence microscope.[8]
-
-
Hydrogen Peroxide Detection (Amplex Red):
-
After treatment, wash cells with warm PBS.
-
Incubate cells with a working solution of Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and horseradish peroxidase (HRP) according to the manufacturer's protocol for 30-60 minutes at 37°C.
-
Measure fluorescence using a plate reader (Ex/Em ~571/585 nm).[8]
-
Workflow for Analyzing Inflammatory Pathway Activation
Causality: This protocol validates the pro-inflammatory signaling cascade by measuring the nuclear translocation of the master regulator NF-κB.
-
Cell Preparation: Seed HUVECs on glass coverslips in a 24-well plate and treat with HTL.
-
Immunofluorescence Staining:
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against the p65 subunit of NF-κB (1:200 dilution) for 1 hour.[17]
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy: Mount the coverslips and visualize using a fluorescence or confocal microscope. In untreated cells, p65 staining will be predominantly cytoplasmic. In HTL-treated cells, a significant portion of the green p65 signal will translocate and co-localize with the blue DAPI signal in the nucleus.[17]
Workflow for Detecting Apoptosis
Causality: This assay quantifies the ultimate fate of the cells, confirming that the molecular insults culminate in programmed cell death.
-
Cell Preparation: Seed HUVECs in a 6-well plate and treat with HTL (e.g., 100 µM for 24 hours). Include both attached and floating cells in the analysis.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Harvest cells by trypsinization and collect the supernatant (containing floating cells). Centrifuge and combine all cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit instructions.[23]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. An increase in the Annexin V-positive populations indicates HTL-induced apoptosis.[23]
-
Chapter 7: Conclusion and Future Directions
Homocysteine thiolactone hydrochloride is a potent uremic toxin that drives endothelial dysfunction through a multi-pronged assault. The initial insult of protein N-homocysteinylation triggers a devastating cascade involving eNOS uncoupling, oxidative stress, ER stress, and NF-κB-mediated inflammation, ultimately culminating in endothelial cell death. Understanding these interconnected pathways is paramount for developing effective therapeutic interventions.
Future research should focus on identifying the specific proteins most susceptible to N-homocysteinylation in endothelial cells and elucidating how their modification contributes to disease. Furthermore, exploring strategies to enhance the detoxification of HTL, for instance by boosting the activity of serum homocysteine thiolactonase/paraoxonase 1 (PON1), could offer novel therapeutic avenues. Finally, developing inhibitors that specifically block the downstream consequences of HTL toxicity, such as eNOS uncoupling or inflammasome activation, represents a promising direction for mitigating the vascular damage associated with hyperhomocysteinemia.
References
- 1. mdpi.com [mdpi.com]
- 2. Homocysteine Attack on Vascular Endothelium—Old and New Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tongxinluo Prevents Endothelial Dysfunction Induced by Homocysteine Thiolactone In Vivo via Suppression of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrosative stress induced by homocysteine thiolactone drives vascular cognitive impairments via GTP cyclohydrolase 1 S-nitrosylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Homocysteine induces oxidative stress by uncoupling of NO synthase activity through reduction of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of the eNOS Uncoupling and the Nitric Oxide Metabolic Pathway in the Pathogenesis of Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Tackling endothelial dysfunction by modulating NOS uncoupling: new insights into its pathogenesis and therapeutic possibilities. | Semantic Scholar [semanticscholar.org]
- 15. Tackling endothelial dysfunction by modulating NOS uncoupling: new insights into its pathogenesis and therapeutic possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of endoplasmic reticulum stress in endothelial dysfunction induced by homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Homocysteine-induced endoplasmic reticulum stress and growth arrest leads to specific changes in gene expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Homocysteine causes vascular endothelial dysfunction by disrupting endoplasmic reticulum redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hyperhomocysteinemia activates nuclear factor-kappaB in endothelial cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Homocysteine inhibits tumor necrosis factor-induced activation of endothelium via modulation of nuclear factor-kappa b activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Caspase-1 Inflammasome Activation Mediates Homocysteine-Induced Pyrop-Apoptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Caspase-1 Inflammasome Activation Mediates Homocysteine-Induced Pyrop-Apoptosis in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Tongxinluo Prevents Endothelial Dysfunction Induced by Homocysteine Thiolactone In Vivo via Suppression of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
Homocysteine Thiolactone Hydrochloride: A Cornerstone Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking Synthetic Versatility
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Homocysteine thiolactone hydrochloride, a cyclic thioester of the non-proteinogenic amino acid homocysteine, has emerged as a profoundly versatile and powerful building block. Its inherent structural features—a reactive five-membered thiolactone ring and a primary amine—provide a dual-pronged approach to molecular elaboration, making it an indispensable tool in the synthetic chemist's arsenal. This guide aims to provide a comprehensive technical overview of this compound as a precursor, delving into its fundamental reactivity, showcasing its application in the synthesis of pharmaceutically relevant molecules, and providing detailed, field-proven experimental protocols. Our focus will be on the "why" as much as the "how," offering insights into the mechanistic underpinnings that drive its synthetic utility.
The Molecular Logic of a Privileged Precursor: Understanding this compound
This compound (HCTL) is a white crystalline solid that is soluble in water, DMSO, and methanol.[1] Its synthetic potential is rooted in the presence of two key functional groups: the thiolactone and the primary amine.
The Thiolactone Moiety: A Latent Thiol and Electrophilic Handle
The five-membered thiolactone ring is the cornerstone of HCTL's reactivity. The thioester bond is susceptible to nucleophilic attack, leading to ring-opening and the unmasking of a free thiol group. This "latent thiol" strategy is particularly advantageous as it circumvents the challenges associated with handling free thiols, which are prone to oxidation. Furthermore, the carbonyl carbon of the thiolactone is electrophilic, readily reacting with a variety of nucleophiles.
The α-Amino Group: A Nucleophilic Center for Derivatization
The primary amine at the α-position provides a nucleophilic site for a wide array of chemical transformations, most notably acylation and alkylation. This allows for the introduction of diverse functionalities, effectively creating a library of N-substituted homocysteine thiolactone derivatives for further synthetic applications.
These two reactive centers can be addressed sequentially or, in some cases, concurrently, providing a high degree of control and flexibility in synthetic design.
Core Synthetic Transformations: A Practical Overview
The utility of this compound as a precursor can be broadly categorized into several key classes of reactions.
N-Acylation: Modifying the Amino Terminus
The primary amine of HCTL can be readily acylated using a variety of reagents, such as acid chlorides, anhydrides, and activated carboxylic acids. This transformation is fundamental to the synthesis of numerous derivatives, including the mucolytic and muco-regulating drug, citiolone.[2][3]
Experimental Protocol: Synthesis of Citiolone (N-methacryloyl-homocysteine thiolactone) [2][3]
-
Materials:
-
D,L-homocysteine thiolactone hydrochloride
-
Chloroform
-
Methacryloyl chloride
-
Triethylamine
-
Hexane
-
Sodium sulfate
-
Saturated brine solution
-
-
Procedure:
-
Suspend D,L-homocysteine thiolactone hydrochloride (6.14 g, 0.04 mol) in 150 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.[3]
-
To the suspension, add methacryloyl chloride (5.02 g, 0.048 mol).[3]
-
Slowly add triethylamine (9.70 g, 0.096 mol) dropwise over 20 minutes. The suspension will gradually dissolve, forming a reddish solution.[3]
-
Stir the reaction mixture in the ice bath for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, wash the reaction mixture twice with 60 mL of saturated brine solution.[3]
-
Extract the aqueous layer twice with 60 mL of chloroform.[3]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[3]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to a volume of approximately 50 mL.[3]
-
Slowly add the concentrated solution to 100 mL of hexane to precipitate the product.[3]
-
Filter the resulting white powder, wash with a small amount of cold hexane, and dry under vacuum for 2 hours to yield citiolone (yield: 83.9%).[3]
-
Causality Behind Experimental Choices:
-
Ice Bath: The acylation reaction is exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of side products.
-
Triethylamine: This tertiary amine acts as a base to neutralize the hydrochloric acid salt of the starting material and the HCl generated during the reaction, thus facilitating the nucleophilic attack of the primary amine on the acid chloride.
-
Work-up Procedure: The washing and extraction steps are crucial for removing unreacted starting materials, triethylamine hydrochloride salt, and other water-soluble impurities.
-
Precipitation in Hexane: Citiolone is soluble in chloroform but insoluble in hexane. This difference in solubility is exploited for the purification of the final product.
Thiolactone Ring-Opening: Unveiling the Thiol
The cleavage of the thiolactone ring is a key transformation that liberates a reactive thiol group. This can be achieved through aminolysis (reaction with an amine) or hydrolysis (reaction with water or hydroxide). This strategy is central to the synthesis of the mucolytic agent erdosteine.[1][]
Experimental Protocol: Synthesis of Erdosteine [5][6]
-
Materials:
-
DL-homocysteine thiolactone hydrochloride
-
Water
-
Sodium bicarbonate
-
3-Sulfo-pyroglutaric acid (thioglycolic anhydride)
-
Hydrochloric acid (6 M)
-
-
Procedure:
-
In a 500 mL reaction flask, dissolve DL-homocysteine thiolactone hydrochloride (20 g, 0.130 mol) in 100 mL of water and cool the solution to 0 °C.[5]
-
Slowly add solid sodium bicarbonate (11.6 g) to the reaction solution.[5]
-
In three portions, add 3-sulfo-pyroglutaric acid (18.2 g, 0.138 mol).[5]
-
Slowly add a solution of sodium bicarbonate (12.4 g in 150 mL of water) dropwise to the reaction mixture, maintaining the pH between 6.2 and 6.7.[5]
-
Stir the reaction at 0-5 °C for 30 minutes.[5]
-
Adjust the pH to 2.5 with 6 M hydrochloric acid to precipitate the crude product.[5]
-
Filter the white crystalline solid, wash with a small amount of cold water, and dry to obtain erdosteine (yield: 77.0%).[5]
-
Causality Behind Experimental Choices:
-
Sodium Bicarbonate: This base is used to neutralize the hydrochloride salt and to maintain a slightly basic to neutral pH, which facilitates the nucleophilic attack of the amine on the anhydride and the subsequent ring-opening of the thiolactone.
-
Low Temperature: The reaction is carried out at low temperature to control the exothermicity and to minimize potential side reactions.
-
pH Adjustment: The final product, erdosteine, is precipitated from the reaction mixture by acidification. This is a common purification technique for carboxylic acids.
Synthesis of Heterocyclic Systems
The unique bifunctionality of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds. For instance, the reaction with aldehydes can lead to the formation of thiazolidine derivatives, although detailed protocols often utilize the parent amino acid, L-cysteine. The principles, however, are transferable.[7] The condensation of the amine with an aldehyde forms an imine, which can then undergo intramolecular cyclization with the thiol group.
Conceptual Workflow: Synthesis of Thiazolidine Derivatives
Caption: Conceptual workflow for the synthesis of thiazolidine derivatives.
Data Summary and Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₇NOS·HCl | |
| Molecular Weight | 153.63 g/mol | |
| Appearance | White crystalline powder | [3] |
| Melting Point | 202 °C (decomposes) | |
| Solubility | Soluble in water, DMSO, methanol | [1] |
| CAS Number | 6038-19-3 |
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices. It is advisable to wear protective gloves, clothing, and eye/face protection.[2] Thermal decomposition can lead to the release of toxic and corrosive gases, including nitrogen oxides, carbon oxides, sulfides, and hydrogen chloride gas.[2]
Conclusion: A Versatile Tool for Future Discoveries
This compound stands as a testament to the power of a well-chosen synthetic precursor. Its dual reactivity, coupled with its commercial availability, has cemented its role in the synthesis of important pharmaceuticals and as a versatile building block for the construction of complex molecules and functional materials.[8] The ability to selectively manipulate the amino and thiolactone functionalities provides a robust platform for the generation of molecular diversity. As the demand for novel therapeutics and advanced materials continues to grow, the applications of this remarkable compound are poised to expand, further solidifying its position as a cornerstone of modern organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. The introduction of Citiolone_Chemicalbook [chemicalbook.com]
- 5. CN101941963A - Synthesis method of erdosteine - Google Patents [patents.google.com]
- 6. Erdosteine synthesis - chemicalbook [chemicalbook.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of DL-Homocysteine Thiolactone Hydrochloride from DL-Methionine
Abstract DL-Homocysteine thiolactone is a crucial cyclic thioester of the amino acid homocysteine. Biologically, it is formed as a result of an error-editing mechanism by methionyl-tRNA synthetase and has been implicated in various physiological and pathological processes, including cardiovascular diseases.[1] In synthetic chemistry, it serves as a versatile building block for the synthesis of polymers, probes, and pharmaceutical intermediates.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of DL-Homocysteine thiolactone hydrochloride starting from the readily available amino acid, DL-methionine. The described two-step synthesis involves the demethylation of DL-methionine via a Birch reduction, followed by an acid-catalyzed intramolecular cyclization. We will elaborate on the causality behind experimental choices, provide detailed step-by-step instructions, and outline critical safety precautions to ensure a reliable and safe procedure for researchers and drug development professionals.
Scientific Principle and Reaction Mechanism
The conversion of DL-methionine to DL-Homocysteine thiolactone hydrochloride is a robust two-stage process. Understanding the underlying chemical principles is paramount for successful execution and troubleshooting.
Stage 1: Demethylation of DL-Methionine
The first stage involves the cleavage of the chemically stable thioether bond (R-S-CH₃) in methionine. This is accomplished via a Birch reduction , a powerful reaction that utilizes an alkali metal (in this case, sodium) dissolved in liquid ammonia to create a potent reducing environment.
-
Causality: Sodium metal dissolves in liquid ammonia to form a deep blue solution containing solvated electrons (e⁻). These electrons are highly effective reducing agents. The reaction proceeds by the addition of an electron to the sulfur atom of the methionine thioether, leading to the formation of a radical anion. This intermediate then fragments, cleaving the sulfur-methyl bond to produce the sodium salt of homocysteine and a methyl radical. The extremely low temperature (-35 to -40°C) is necessary to maintain ammonia in its liquid state and to control the reactivity of the metallic sodium.[2][3]
Stage 2: Acid-Catalyzed Intramolecular Cyclization
Once DL-homocysteine is formed, the final product is generated through an acid-catalyzed intramolecular cyclization (lactonization).
-
Causality: In a strongly acidic medium, such as concentrated hydrochloric acid, the carboxylic acid group of homocysteine is protonated. This protonation enhances the electrophilicity of the carbonyl carbon. The nucleophilic thiol group (-SH) on the same molecule then attacks this activated carbonyl carbon.[4][5] This intramolecular reaction is sterically favored, leading to the formation of a stable five-membered thiolactone ring with the concurrent elimination of a water molecule.[5][6] The use of hydrochloric acid provides the acidic catalyst and also forms the hydrochloride salt of the final product, which aids in its crystallization and stability.
The overall reaction scheme is as follows: Step 1: DL-Methionine → DL-Homocysteine (sodium salt) Step 2: DL-Homocysteine → DL-Homocysteine thiolactone hydrochloride
Materials, Reagents, and Equipment
Reagents
| Reagent | Grade | Supplier Recommendation |
| DL-Methionine | ≥99% | Sigma-Aldrich, Acros Organics |
| Sodium Metal | Cubes or pieces, stored under mineral oil | Sigma-Aldrich, Fisher Scientific |
| Anhydrous Ammonia | ≥99.98% | Airgas, Praxair |
| Ammonium Chloride | ACS Grade, ≥99.5% | Fisher Scientific |
| Concentrated Hydrochloric Acid | ACS Grade, ~37% | VWR, Fisher Scientific |
| Dry Ice | Pellets or blocks | Local supplier |
| Acetonitrile or Acetone | ACS Grade | For cooling bath |
| Cation Exchange Resin | Strong acid, H+ form (e.g., Dowex 50WX8) | Sigma-Aldrich |
| Deionized Water | Type I or II |
Equipment
-
3-liter three-necked round-bottom flask or a cryogenic autoclave
-
Dry ice/acetone or dry ice/acetonitrile cooling bath
-
Mechanical stirrer with a gas-tight seal
-
Inlet for ammonia gas
-
Low-temperature thermometer
-
Flasks, beakers, and other standard laboratory glassware
-
Rotary evaporator
-
Vacuum pump and vacuum drying oven
-
pH meter or pH indicator strips
-
Standard laboratory personal protective equipment (PPE)
Detailed Experimental Protocol
This protocol is based on a 100 g scale of DL-methionine. Adjustments can be made, but molar ratios should be maintained.
Part A: Demethylation of DL-Methionine
-
Apparatus Setup: Assemble the 3-liter three-necked flask in a fume hood. Equip it with a mechanical stirrer, a gas inlet tube extending below the surface, and a gas outlet. Place the flask in a large Dewar or insulated container that will serve as the cooling bath.
-
Pre-cooling: Cool the flask to -40°C using a dry ice-acetonitrile or dry ice-acetone bath.
-
Charging the Reactor: Add 100 g of DL-methionine to the pre-cooled flask.
-
Ammonia Condensation: Carefully introduce dry ammonia gas through the inlet tube. The gas will condense into a liquid at the low temperature. Continue adding ammonia until the DL-methionine is completely dissolved, which will require approximately 1.5 to 2 liters of liquid ammonia. The solution should be stirred gently.
-
Sodium Addition: Once the methionine is dissolved, begin adding 60 g of chopped sodium metal in small batches over a period of 1-2 hours.[2] CAUTION: The reaction is exothermic; maintain the temperature between -35°C and -40°C by controlling the addition rate and adding dry ice to the bath as needed. A persistent deep blue color indicates an excess of sodium and signals the reaction is nearing completion. The progress can be monitored by liquid chromatography if available.[2]
-
Quenching: After the reaction is complete (typically 2-3 hours), cautiously add solid ammonium chloride in small portions to quench the excess sodium metal. The disappearance of the blue color indicates that all the sodium has reacted.
-
Ammonia Evaporation: Stop stirring and remove the cooling bath. Allow the flask to warm to room temperature naturally within the fume hood. The liquid ammonia will evaporate. This process can be expedited by gently bubbling nitrogen gas through the solution. The resulting solid is a mixture of DL-homocysteine sodium salt, sodium chloride, and excess ammonium chloride.[2]
Part B: Cyclization and Isolation
-
Ion Exchange (Recommended for Purity): Dissolve the solid residue from Part A in a minimal amount of cold deionized water. Pass this solution through a column packed with a pre-washed strong acid cation exchange resin (H+ form). This step exchanges the sodium ions for protons, yielding a solution of DL-homocysteine hydrochloride and removing the bulk of the sodium chloride byproduct.[2]
-
Acidification and Cyclization: If ion exchange is not performed, dissolve the solid residue in water and transfer to a suitable flask. In either case, cool the aqueous solution of homocysteine in an ice bath and slowly add concentrated hydrochloric acid until the pH is approximately 1.[2]
-
Concentration: Heat the acidic solution to reflux for 1-2 hours to ensure complete cyclization. Following reflux, concentrate the solution using a rotary evaporator to remove water. An azeotropic distillation with an aromatic hydrocarbon like toluene can be employed to remove the final traces of water.[7]
-
Crude Product Isolation: The concentration will yield a solid or semi-solid residue, which is the crude DL-Homocysteine thiolactone hydrochloride.
Part C: Purification
-
Recrystallization: The most common method for purification is recrystallization. Dissolve the crude product in a minimum amount of hot deionized water or an ethanol/water mixture, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.[2]
-
Filtration and Drying: Collect the white crystalline product by vacuum filtration, washing the crystals with a small amount of ice-cold ethanol or acetone. Dry the product in a vacuum oven at 40-50°C to a constant weight.
-
Validation: The final product should be a white crystalline powder. Confirm its identity and purity using techniques such as ¹H-NMR, ¹³C-NMR, mass spectrometry, and melting point analysis (literature melting point: 199-203°C).[8] A typical yield for this process is between 75% and 95%.[2][7]
Quantitative Data Summary
| Parameter | Value | Molar Equivalent | Notes |
| DL-Methionine | 100 g | 1.0 eq (0.67 mol) | Starting Material |
| Liquid Ammonia | ~1.5 - 2.0 L | Solvent | Amount sufficient to dissolve methionine |
| Sodium Metal | 60 g | ~3.9 eq (2.61 mol) | Reducing Agent |
| Reaction Temperature | -35 to -40 °C | N/A | Critical for reaction control |
| Reaction Time (Demethylation) | ~2 - 3 hours | N/A | Monitor for completion |
| pH for Cyclization | ~1.0 | N/A | Achieved with conc. HCl |
| Expected Yield | 81 - 98 g (79-95%) | N/A | Varies based on purification efficiency[2] |
| Purity (Post-recrystallization) | >99% | N/A | High purity is achievable[2] |
Experimental Workflow Visualization
Caption: Workflow for the synthesis of DL-Homocysteine Thiolactone HCl.
Critical Safety Precautions
This synthesis involves highly hazardous materials and must be performed with strict adherence to safety protocols.
-
General Handling: All operations must be conducted inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE) at all times, including a flame-resistant lab coat, chemical splash goggles, a face shield, and cryogenic gloves when handling the cooling bath and liquid ammonia.[9][10]
-
Sodium Metal: Sodium reacts violently with water, producing flammable hydrogen gas. It must be handled under anhydrous conditions and stored under mineral oil. Never allow contact with water or alcohols.
-
Liquid Ammonia: Anhydrous ammonia is toxic, corrosive, and can cause severe burns upon contact. Ensure adequate ventilation and use a proper gas handling system. The evaporation step must be done in a fume hood to prevent inhalation.
-
Concentrated Acids: Concentrated hydrochloric acid is highly corrosive and releases noxious fumes. Handle with care, ensuring gloves and eye protection are worn.
-
Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[9] For inhalation of ammonia vapors, move to fresh air immediately. In all cases of significant exposure, seek prompt medical attention.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN107325073A - A kind of new synthetic method of DL homocysteine thiolactones hydrochloride - Google Patents [patents.google.com]
- 4. Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Process For Preparation Of Dl Homocysteine Thiolactone Hydrochloride [quickcompany.in]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
Application Notes and Protocols: Inducing Protein Damage In Vitro with Homocysteine Thiolactone Hydrochloride
Introduction: The Significance of Protein N-Homocysteinylation
Elevated levels of the amino acid homocysteine (Hcy), a condition known as hyperhomocysteinemia, are a significant risk factor for a range of human pathologies, including cardiovascular and neurodegenerative diseases.[1][2] One of the primary mechanisms through which elevated homocysteine is thought to exert its cytotoxic effects is through the post-translational modification of proteins.[3] This occurs via its reactive metabolite, homocysteine thiolactone (HTL), which is generated in an error-editing reaction by methionyl-tRNA synthetase.[1][4][5]
Homocysteine thiolactone is a highly reactive cyclic thioester that readily acylates the free ε-amino groups of protein lysine residues in a non-enzymatic reaction.[1][6] This process, termed N-homocysteinylation, results in the formation of a stable amide bond and the introduction of a new, free sulfhydryl group into the protein structure.[1] Such modifications can lead to significant alterations in protein structure and function, contributing to protein damage, aggregation, and the generation of autoimmune responses.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Homocysteine Thiolactone Hydrochloride (HTL-HCl) to induce controlled protein damage in vitro. The protocols outlined below are designed to be robust and adaptable, enabling the study of the functional consequences of N-homocysteinylation on specific proteins of interest and the development of potential therapeutic interventions.
Mechanism of Protein N-Homocysteinylation
The core of this in vitro protein damage model is the nucleophilic attack of a protein's lysine residue on the carbonyl carbon of the homocysteine thiolactone ring. This reaction opens the thiolactone ring and forms a stable isopeptide bond, covalently attaching a homocysteine molecule to the protein.
Caption: Mechanism of Protein N-Homocysteinylation by Homocysteine Thiolactone.
PART 1: Core Protocol - In Vitro N-Homocysteinylation
This protocol provides a generalized procedure for the modification of a target protein with HTL-HCl. The concentrations and incubation times may require optimization depending on the specific protein and the desired extent of modification.
Materials and Reagents
-
This compound (HTL-HCl): (e.g., Sigma-Aldrich, Cat. No. H6504 or MedChemExpress, Cat. No. HY-101404). Store at -20°C and use within one month of opening.[8]
-
Target Protein: Purified protein of interest.
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.
-
EDTA (Optional but recommended): 1 mM final concentration to chelate trace metal ions that can catalyze thiol oxidation.
-
Trichloroacetic Acid (TCA): For protein precipitation.
-
Micro-spin desalting columns: (e.g., Bio-Rad Micro Bio-Spin).[9]
-
General laboratory equipment: Pipettes, microcentrifuge tubes, incubator/water bath, spectrophotometer.
Preparation of Reagents
-
100 mM HTL-HCl Stock Solution:
-
Accurately weigh out 15.36 mg of HTL-HCl (MW: 153.6 g/mol ).
-
Dissolve in 1 mL of sterile, deionized water.
-
It is recommended to prepare this solution fresh for each experiment.[10] If storage is necessary, aliquot and store at -20°C for a short period.
-
-
Reaction Buffer (0.1 M Sodium Phosphate, pH 7.4):
-
Prepare solutions of 0.1 M Sodium Phosphate Monobasic and 0.1 M Sodium Phosphate Dibasic.
-
Mix the two solutions, monitoring with a pH meter, until a pH of 7.4 is achieved.
-
Sterile filter the buffer before use.
-
Step-by-Step N-Homocysteinylation Protocol
-
Protein Preparation:
-
Dissolve the purified target protein in the Reaction Buffer to a final concentration of 1-2 mg/mL.[1] Ensure the protein is fully solubilized.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution with the desired final concentration of HTL-HCl. A common starting range is 100 µM to 5 mM.[1][11]
-
For a negative control, prepare a parallel reaction tube containing the protein solution with an equal volume of water instead of the HTL-HCl stock solution.
-
-
Incubation:
-
Reaction Termination and Cleanup:
-
To remove unreacted HTL-HCl, two methods are recommended:
-
Protein Precipitation: Add an equal volume of 20% TCA to the reaction mixture, vortex, and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Carefully discard the supernatant and wash the protein pellet with cold acetone. Resuspend the pellet in a suitable buffer for downstream analysis.[1]
-
Desalting Columns: For a less denaturing cleanup, use a micro-spin desalting column according to the manufacturer's instructions.[9] This method is preferable if maintaining protein activity is crucial.
-
-
Experimental Considerations and Causality
-
pH: The reaction is typically performed at a physiological pH of 7.4, which facilitates the deprotonation of the lysine ε-amino group, making it a more effective nucleophile.
-
Concentration Dependence: The extent of N-homocysteinylation is directly proportional to the concentration of HTL-HCl and the incubation time.[12] The concentrations used in vitro (up to 1000 µM) are chosen to reflect the pathological range of homocysteine found in severe hyperhomocysteinemia.[1]
-
Temperature: Incubation at 37°C mimics physiological conditions and provides sufficient thermal energy for the reaction to proceed efficiently.
-
Stability: HTL is relatively stable in aqueous solution at pH 7.4, with a half-life of approximately 24-30 hours, making overnight incubations feasible.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 2 mg/mL | Ensures sufficient substrate for modification. |
| HTL-HCl Concentration | 100 µM - 5 mM | Mimics physiological and pathophysiological levels of homocysteine. |
| pH | 7.4 | Optimal for lysine reactivity. |
| Temperature | 37°C | Mimics physiological conditions. |
| Incubation Time | 16 - 24 hours | Allows the reaction to proceed to a significant extent. |
PART 2: Quantification and Detection Protocols
Validating and quantifying the extent of N-homocysteinylation is a critical step. The introduction of a free sulfhydryl group upon ring-opening of HTL provides a convenient method for quantification.
Protocol: Quantification using Ellman's Reagent
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[13][14]
Caption: Workflow for Quantifying N-Homocysteinylation with Ellman's Reagent.
-
Ellman's Reagent (DTNB): (e.g., Thermo Fisher, Cat. No. 22582).
-
Quantification Buffer: 0.1 M Sodium Phosphate, pH 8.0.
-
Cysteine Hydrochloride: For standard curve (optional but recommended).
-
96-well microplate or cuvettes.
-
Microplate reader or spectrophotometer.
-
Sample Preparation:
-
After the N-homocysteinylation reaction and cleanup, accurately determine the protein concentration of both the modified and control samples (e.g., using a BCA or Bradford assay).
-
Dilute the samples to a known concentration (e.g., 100 µg/mL) in the Quantification Buffer (pH 8.0).
-
-
Reagent Preparation:
-
Prepare a 4 mg/mL solution of Ellman's Reagent in the Quantification Buffer.[13]
-
-
Assay Procedure:
-
In a 96-well plate, add 200 µL of each protein sample (modified and control).
-
Add 50 µL of the Ellman's Reagent solution to each well.[13] Mix gently.
-
Prepare a blank by adding 200 µL of Quantification Buffer and 50 µL of Ellman's Reagent.
-
Incubate at room temperature for 15 minutes, protected from light.[13]
-
-
Measurement and Calculation:
-
Measure the absorbance at 412 nm.
-
Subtract the absorbance of the blank from your sample readings.
-
Calculate the concentration of sulfhydryl groups using the Beer-Lambert law (A = εbc), where:
-
A = Absorbance at 412 nm
-
ε (molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹[14]
-
b = path length in cm (for a 96-well plate, this may need to be calibrated or use a volume-to-pathlength conversion).
-
c = concentration in M.
-
-
The increase in sulfhydryl concentration in the HTL-treated sample compared to the control corresponds to the level of N-homocysteinylation.
-
Detection by Western Blot
Western blotting can be used to visualize the increase in molecular weight or to detect the modified protein if specific antibodies are available. A more universal method involves chemically tagging the newly introduced thiol group.
This method involves reacting the N-homocysteinylated protein with a biotin-maleimide derivative, which specifically labels the free thiol. The biotinylated protein can then be detected by standard Western blot procedures using streptavidin-HRP.
-
Biotin Labeling: After N-homocysteinylation and cleanup, incubate the protein with a 10- to 20-fold molar excess of a thiol-reactive biotin probe (e.g., Maleimide-PEG2-Biotin) for 2 hours at room temperature.
-
SDS-PAGE and Transfer: Run the labeled samples on an SDS-PAGE gel, alongside the unmodified control. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour.
-
Wash the membrane extensively with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. An increase in signal in the HTL-treated lane indicates successful N-homocysteinylation.
-
Conclusion and Outlook
The protocols detailed in these application notes provide a robust framework for inducing and quantifying protein damage via N-homocysteinylation in vitro. By leveraging the specific reactivity of homocysteine thiolactone with lysine residues, researchers can create valuable models to investigate the pathological consequences of hyperhomocysteinemia. This approach is instrumental in elucidating disease mechanisms, identifying protein targets of N-homocysteinylation, and serving as a platform for screening therapeutic agents aimed at mitigating homocysteine-related cellular damage.
References
- 1. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Studying Homocysteine Thiolactone-Induced Cytotoxicity
Introduction: Unraveling the Cellular Toxicity of a Reactive Homocysteine Metabolite
Elevated levels of the amino acid homocysteine are a well-established risk factor for a multitude of human pathologies, including cardiovascular and neurodegenerative diseases.[1] While homocysteine itself contributes to these conditions, its reactive cyclic thioester, homocysteine thiolactone (HCTL), is considered a key mediator of its toxicity.[1] HCTL is formed through an error-editing mechanism by methionyl-tRNA synthetase and can readily acylate protein lysine residues, a post-translational modification termed N-homocysteinylation.[1][2] This modification can lead to protein damage, aggregation, and the generation of neoantigens, triggering autoimmune responses.[2]
The study of HCTL-induced cytotoxicity is paramount for understanding the molecular underpinnings of hyperhomocysteinemia-associated diseases and for the development of novel therapeutic strategies. This guide provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the cytotoxic effects of HCTL in a cell culture model. We will focus on methodologies to assess cell viability, apoptosis, and key mechanistic pathways, including oxidative and endoplasmic reticulum (ER) stress.
Foundational Principles: The Rationale Behind the Experimental Design
The protocols outlined herein are designed as a self-validating system. The experimental workflow begins with establishing a robust cell culture model, followed by treatment with HCTL. The subsequent assays are selected to provide a multi-faceted view of HCTL's cytotoxic effects, from broad measures of cell viability to specific indicators of apoptotic pathways and underlying cellular stress responses. This integrated approach allows for a thorough and reliable characterization of HCTL-induced cytotoxicity.
Recommended Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs)
Endothelial dysfunction is a hallmark of cardiovascular diseases linked to hyperhomocysteinemia, making Human Umbilical Vein Endothelial Cells (HUVECs) a highly relevant and widely used model system.[3] HUVECs have been shown to be susceptible to HCTL-induced apoptosis and provide a physiologically relevant context for studying its vascular toxicity.
PART 1: Core Protocols
Protocol 1: Culture and Maintenance of HUVECs
This protocol details the steps for culturing and passaging HUVECs to ensure healthy, viable cells for experimentation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Growth Medium-2 (EGM™-2)
-
Sterile tissue culture flasks or culture dishes
-
ReagentPack™ Subculture Reagents (Trypsin/EDTA, Trypsin Neutralizing Solution, HEPES Buffered Saline Solution)
-
Centrifuge tubes
-
Incubator (37˚C, 5% CO2, 90% humidity)
Procedure:
-
Culture Initiation: Thaw cryopreserved HUVECs rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing pre-warmed EGM™-2. Incubate at 37°C with 5% CO2.[4]
-
Medium Change: Change the medium every 2-3 days to replenish nutrients and remove waste products.
-
Passaging: When cells reach 70-85% confluency, they require passaging.[5]
-
Aspirate the old medium and wash the cell monolayer with HEPES Buffered Saline Solution (HBSS).
-
Add Trypsin/EDTA to the flask and incubate for 1-3 minutes at room temperature, or until cells detach.[4][5]
-
Neutralize the trypsin with an equal volume of Trypsin Neutralizing Solution.
-
Collect the cell suspension in a centrifuge tube and pellet the cells by centrifuging at 200 x g for 5 minutes.[5]
-
Resuspend the cell pellet in fresh EGM™-2 and seed new culture flasks at the desired density (typically 1:3 to 1:5 split ratio).
-
Protocol 2: Preparation and Application of Homocysteine Thiolactone (HCTL)
Proper preparation of the HCTL working solution is critical for accurate and reproducible results.
Materials:
-
L-Homocysteine thiolactone hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
0.22 µm sterile filter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of HCTL (e.g., 100 mM) by dissolving the powder in sterile PBS or serum-free medium. It is recommended to prepare fresh solutions for each experiment.[6]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter to prevent contamination of cell cultures.
-
Working Solution Preparation: Dilute the stock solution to the desired final concentrations in complete cell culture medium immediately before adding to the cells.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of HCTL. Include a vehicle control (medium with PBS or the solvent used for HCTL).
| Parameter | Recommended Range | Rationale |
| HCTL Concentration | 10 µM - 1 mM | This range encompasses physiologically relevant and supraphysiological concentrations shown to induce cytotoxicity in various cell types. |
| Incubation Time | 6 - 48 hours | Time-course experiments are crucial to capture early and late events in the cytotoxic process. |
PART 2: Cytotoxicity and Apoptosis Assays
Protocol 3: Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
HCTL Treatment: Treat the cells with various concentrations of HCTL for the desired time period.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Protocol 4: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: After HCTL treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[9]
-
PART 3: Mechanistic Insights into HCTL Cytotoxicity
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to detect intracellular ROS, a key mediator of oxidative stress.
Materials:
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Treat HUVECs with HCTL in a 96-well plate or culture dish.
-
DCFH-DA Loading: After treatment, wash the cells with PBS and incubate them with 10-25 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.[10]
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[11] An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 6: Western Blot Analysis of ER Stress Markers
This protocol allows for the detection of key proteins involved in the unfolded protein response (UPR), a hallmark of ER stress.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction: Lyse HCTL-treated cells in RIPA buffer. Determine the protein concentration of the lysates.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. An upregulation of GRP78 and CHOP indicates the induction of ER stress.
Protocol 7: Detection of N-Homocysteinylated Proteins
Western blotting with a specific antibody can be used to detect the accumulation of N-homocysteinylated proteins.
Materials:
-
Anti-N-homocysteine antibody
-
Other materials for Western blotting as in Protocol 6
Procedure:
-
Sample Preparation: Prepare protein lysates from HCTL-treated cells as described in Protocol 6.
-
Immunoblotting: Perform Western blotting as described above, using a primary antibody that specifically recognizes N-homocysteinylated proteins.[2]
-
Analysis: An increase in the signal intensity of specific protein bands or a smear of bands indicates an increase in protein N-homocysteinylation.
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for studying HCTL-induced cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Immunohistochemical detection of N-homocysteinylated proteins in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. allevi3d.com [allevi3d.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bioquochem.com [bioquochem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Enzyme Inhibition Assays Using Homocysteine Thiolactone Hydrochloride
Introduction: The Double-Edged Sword of Homocysteine Thiolactone
Homocysteine thiolactone (HTL), a cyclic thioester of the amino acid homocysteine, is a reactive metabolite with significant implications in health and disease.[1][2] Formed as a byproduct of an error-editing reaction by methionyl-tRNA synthetase, HTL serves as a crucial checkpoint to prevent the misincorporation of homocysteine into proteins.[1][2] However, elevated levels of HTL are associated with a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][3] This toxicity is largely attributed to its ability to covalently modify proteins through a process called N-homocysteinylation, targeting the ε-amino group of lysine residues.[2][4] This modification can lead to protein damage, aggregation, and autoimmune responses.[2][4]
The cellular defense against HTL-mediated damage involves enzymatic hydrolysis of the thiolactone ring, converting it back to the less reactive homocysteine.[1][5] Key enzymes responsible for this detoxification include paraoxonase 1 (PON1), bleomycin hydrolase (BLMH), and, as recently discovered, human carboxylesterase 1 (hCES1).[3][6][7] The activity of these homocysteine thiolactonases (HTases) is therefore a critical factor in mitigating the cytotoxic effects of HTL.
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to design and execute enzyme inhibition assays centered on homocysteine thiolactone hydrochloride. The primary focus will be on assays designed to identify and characterize inhibitors of HTase activity, a promising therapeutic strategy for conditions associated with elevated homocysteine levels. Additionally, we will explore the use of HTL as a tool to study irreversible enzyme inhibition, using lysyl oxidase as a prime example.[8]
Part 1: Assay for Screening Inhibitors of Homocysteine Thiolactonase (HTase) Activity
This assay provides a quantitative method to screen for inhibitors of enzymes that hydrolyze homocysteine thiolactone, such as PON1 or hCES1. The principle lies in the spectrophotometric detection of the free sulfhydryl group of homocysteine produced upon the enzymatic cleavage of the thiolactone ring.
Principle of the Assay
The enzymatic hydrolysis of homocysteine thiolactone by an HTase yields homocysteine. The produced homocysteine, containing a free thiol group, can be quantified using a chromogenic reagent that reacts specifically with sulfhydryls. One such established method is the use of the CUPRAC reagent (Cu(II)-neocuproine complex).[5] In this reaction, the thiol group of homocysteine reduces the Cu(II)-neocuproine complex (Cu(Nc)₂²⁺) to the highly colored Cu(I)-neocuproine complex (Cu(Nc)₂⁺), which exhibits a strong absorbance at 450 nm.[5] The increase in absorbance is directly proportional to the amount of homocysteine produced and thus to the HTase activity. Potential inhibitors will decrease the rate of this colorimetric reaction.
Experimental Workflow Diagram
Caption: Workflow for the HTase inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound | Sigma-Aldrich | H6378 | RT |
| Human Carboxylesterase 1 (hCES1) | R&D Systems | 3586-CE | -20°C |
| Neocuproine | Sigma-Aldrich | N1501 | RT |
| Copper(II) Chloride (CuCl₂) | Sigma-Aldrich | 307483 | RT |
| HEPES Buffer (1 M, pH 7.4) | Thermo Fisher | 15630080 | RT |
| DMSO (for inhibitor stocks) | Sigma-Aldrich | D8418 | RT |
| 96-well Microplate, Clear | Corning | 3596 | RT |
Protocol
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
CUPRAC Reagent: Prepare a stock solution of 7.5 mM neocuproine in ethanol and a stock solution of 10 mM CuCl₂ in water. The working CUPRAC reagent is prepared by mixing one part neocuproine stock with one part CuCl₂ stock and 18 parts of ammonium acetate buffer (1 M, pH 7.0). Prepare fresh daily.
-
Enzyme Solution: Dilute hCES1 to a working concentration of 2 µg/mL in Assay Buffer.
-
Substrate Solution: Prepare a 10 mM stock solution of this compound in water. Further dilute in Assay Buffer to the desired final concentration (e.g., 2 mM for a final assay concentration of 1 mM).
-
Inhibitor Solutions: Prepare a stock solution of the test compound in DMSO. Create a dilution series to test a range of concentrations.
-
-
Assay Procedure:
-
Add 25 µL of the test inhibitor or vehicle (DMSO) to the wells of a 96-well microplate.
-
Add 50 µL of the diluted enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the CUPRAC reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for color development.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Absorbance of Inhibitor Well / Absorbance of Vehicle Control Well))
-
-
Determine IC₅₀ Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Part 2: Investigating Irreversible Enzyme Inhibition with Homocysteine Thiolactone
Homocysteine thiolactone can also be utilized as a tool to study mechanism-based irreversible enzyme inhibition. A well-documented example is its interaction with lysyl oxidase.[8]
Mechanism of Irreversible Inhibition of Lysyl Oxidase
Homocysteine thiolactone acts as a competitive, irreversible inhibitor of lysyl oxidase.[8] The mechanism involves the derivatization and reduction of the active site lysine tyrosylquinone (LTQ) cofactor.[8] This process is time-dependent and follows pseudo-first-order kinetics.
Mechanism Diagram
Caption: Irreversible inhibition of lysyl oxidase by homocysteine thiolactone.
Protocol for Determining Kinetic Parameters of Irreversible Inhibition
This protocol is designed to determine the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ).
-
Time-Dependent Inactivation Assay:
-
Pre-incubate lysyl oxidase with various concentrations of this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay medium containing the substrate for lysyl oxidase (e.g., a fluorescent or radiolabeled substrate) to minimize further inhibition during the activity measurement.
-
Measure the residual enzyme activity.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.
-
The slope of each line will give the apparent first-order rate constant of inactivation (kₒₑₛ) for that inhibitor concentration.
-
Plot the kₒₑₛ values against the inhibitor concentrations.
-
Fit the data to the following equation to determine Kᵢ and kᵢₙₐ꜀ₜ: k_obs = k_inact * [I] / (K_i + [I]) Where:
-
k_obs is the observed rate of inactivation
-
k_inact is the maximal rate of inactivation
-
[I] is the inhibitor concentration
-
K_i is the inhibitor concentration that gives half the maximal rate of inactivation.
-
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance in HTase assay | Spontaneous hydrolysis of homocysteine thiolactone. | Prepare the substrate solution fresh. Run a control without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract it from the sample values. |
| Low signal-to-noise ratio | Insufficient enzyme activity or substrate concentration. | Optimize enzyme and substrate concentrations. Ensure the assay buffer pH is optimal for enzyme activity. |
| Inconsistent results | Pipetting errors or temperature fluctuations. | Use calibrated pipettes and ensure consistent incubation times and temperatures. |
| Precipitation of test compounds | Poor solubility of the inhibitor in the assay buffer. | Decrease the final concentration of DMSO (typically ≤1%). If solubility is still an issue, consider using other co-solvents or pre-incubating the compound with the enzyme. |
Conclusion
This compound is a versatile and powerful tool for studying enzyme inhibition. Whether screening for novel inhibitors of homocysteine thiolactonases or investigating the mechanisms of irreversible enzyme inactivation, the protocols outlined in these application notes provide a robust starting point for researchers. By understanding the underlying principles and carefully optimizing experimental conditions, scientists can leverage these assays to advance our understanding of homocysteine metabolism and develop new therapeutic interventions for associated diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 3. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of hydrolysis and aminolysis of homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Irreversible inhibition of lysyl oxidase by homocysteine thiolactone and its selenium and oxygen analogues. Implications for homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of N-homocysteinylated Proteins using Homocysteine Thiolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein N-homocysteinylation is a non-enzymatic post-translational modification implicated in a range of human pathologies, including cardiovascular and neurodegenerative diseases.[1][2][3] This modification arises from the reaction of homocysteine thiolactone (HTL) with the ε-amino groups of protein lysine residues.[1][4][5] The ability to generate N-homocysteinylated proteins in vitro is crucial for studying their structure, function, and pathological roles. This guide provides a comprehensive overview of the principles and detailed protocols for the preparation, purification, and characterization of N-homocysteinylated proteins using HTL.
Introduction: The Significance of N-Homocysteinylation
Homocysteine (Hcy) is a sulfur-containing amino acid that, in elevated concentrations (hyperhomocysteinemia), is a risk factor for numerous diseases.[1][6][7] A key mechanism of Hcy-induced pathology is its conversion to the highly reactive cyclic thioester, homocysteine thiolactone (HTL).[8][9] This conversion is an error-editing function of methionyl-tRNA synthetase, which mistakenly activates Hcy instead of methionine.[1][2][9]
HTL readily acylates the primary amino groups of lysine residues in proteins, forming a stable amide bond and introducing a free thiol group.[5][8] This process, termed N-homocysteinylation, can lead to:
-
Altered Protein Structure and Function: The addition of the homocysteine moiety can disrupt protein folding, leading to loss of biological activity.[10][11]
-
Increased Aggregation Propensity: The new thiol groups can form disulfide bonds, promoting protein oligomerization and aggregation, which is a hallmark of several neurodegenerative diseases.[11][12][13]
-
Enhanced Oxidative Stress: The introduced thiols can participate in redox reactions, potentially increasing the formation of reactive oxygen species.[1]
-
Induction of Autoimmune Responses: N-homocysteinylated proteins can be recognized as foreign by the immune system, leading to the production of autoantibodies.[1][5]
Given these significant pathological consequences, the ability to reliably produce and study N-homocysteinylated proteins is of paramount importance for understanding disease mechanisms and developing novel therapeutic strategies.
Reaction Mechanism: The Chemistry of N-Homocysteinylation
The core of the preparation method lies in the nucleophilic attack of the uncharged ε-amino group of a lysine residue on the carbonyl carbon of the homocysteine thiolactone ring. This results in the opening of the five-membered ring and the formation of a stable amide linkage.
Figure 1. N-Homocysteinylation Reaction. The ε-amino group of a lysine residue attacks the carbonyl carbon of homocysteine thiolactone, forming an N-homocysteinylated protein with a newly introduced thiol group.
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation and analysis of N-homocysteinylated proteins.
Materials and Reagents
-
Target protein of interest (purified)
-
DL-Homocysteine thiolactone hydrochloride (HTL)
-
Potassium phosphate buffer (or other suitable buffer, e.g., ammonium bicarbonate), pH 7.4-7.8
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, as a reducing agent)
-
Dialysis tubing or cassettes (with appropriate molecular weight cut-off)
-
Spectrophotometer
-
Reagents for SDS-PAGE and Western blotting
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) for thiol quantification
-
Mass spectrometer (for verification)
Protocol 1: In Vitro N-Homocysteinylation of a Purified Protein
This protocol describes a general method for modifying a purified protein with HTL.
Workflow Overview:
Figure 2. Workflow for N-homocysteinylation.
Step-by-Step Procedure:
-
Protein Preparation:
-
Dissolve the purified target protein in a suitable buffer (e.g., 0.05 M potassium phosphate buffer, pH 7.4) to a final concentration of 1-2 mg/mL.[11]
-
Expert Insight: The choice of buffer is critical. Avoid buffers with primary amines (like Tris), as they can compete with lysine residues for reaction with HTL. Phosphate or bicarbonate buffers are generally preferred. The pH should be slightly alkaline (7.4-8.0) to ensure a significant fraction of lysine ε-amino groups are deprotonated and thus nucleophilic.
-
-
HTL Solution Preparation:
-
Reaction Incubation:
-
Add the HTL solution to the protein solution to achieve the desired final concentration of HTL. A molar excess of HTL over the protein is typically used. The optimal concentration will depend on the protein and the desired degree of modification.[11]
-
Incubate the reaction mixture at 37°C for a specified duration (e.g., overnight).[11] The reaction time can be varied to control the extent of homocysteinylation.
-
(Optional) If maintaining a reducing environment is necessary to prevent disulfide bond formation between newly introduced thiols, include a mild reducing agent like TCEP (e.g., 1 mM) in the reaction buffer.[8][14]
-
-
Purification of the Modified Protein:
-
To remove unreacted HTL and other small molecules, dialyze the reaction mixture extensively against a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0) at 4°C.[8]
-
Use dialysis tubing or a cassette with a molecular weight cut-off significantly smaller than the target protein.
-
Perform several buffer changes over a 24-hour period to ensure complete removal of contaminants.
-
-
Storage:
-
After dialysis, the purified N-homocysteinylated protein can be stored at -80°C for long-term use.[8]
-
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-2 mg/mL | Sufficient concentration for modification and subsequent analysis. |
| HTL Concentration | 0-1000 µM | The extent of modification is dose-dependent.[11] |
| Buffer | Phosphate or Bicarbonate | Avoids primary amines that can react with HTL. |
| pH | 7.4 - 7.8 | Favors deprotonation of lysine ε-amino groups, enhancing reactivity.[8] |
| Temperature | 37°C | Mimics physiological conditions and promotes the reaction.[11] |
| Incubation Time | Overnight (16-24 hours) | Allows for sufficient time for the reaction to proceed.[8][11] |
Protocol 2: Verification and Characterization
It is essential to verify the successful N-homocysteinylation of the target protein.
1. SDS-PAGE Analysis:
-
Run both the unmodified (control) and modified protein samples on an SDS-PAGE gel.
-
N-homocysteinylation may lead to the formation of disulfide-linked dimers or higher-order oligomers, which can be visualized as higher molecular weight bands.[13] Running samples under both reducing (with β-mercaptoethanol or DTT) and non-reducing conditions can help identify these disulfide-linked species.
2. Quantification of Introduced Thiol Groups (Ellman's Assay):
-
This assay quantifies the free thiol groups introduced by N-homocysteinylation.
-
Procedure:
-
Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).
-
In a microplate, mix the protein samples (both control and modified) with Ellman's reagent (DTNB) in a suitable buffer.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.[11]
-
Calculate the concentration of thiol groups in the modified protein by comparing its absorbance to the standard curve and subtracting the background thiol content from the unmodified control.
-
3. Mass Spectrometry (MS) Analysis:
-
MS is the most definitive method for confirming N-homocysteinylation and identifying the specific lysine residues that have been modified.
-
Procedure:
-
The N-homocysteinylated protein is subjected to proteolytic digestion (e.g., with trypsin).
-
The resulting peptides are analyzed by LC-MS/MS.
-
The modification results in a characteristic mass shift of +117 Da for each homocysteinylated lysine residue.[8]
-
Specialized MS techniques, such as high-field asymmetric waveform ion mobility spectrometry (FAIMS), can improve the identification of N-homocysteinylated peptides, which are often in low abundance.[12]
-
Troubleshooting and Considerations
-
Low Modification Efficiency: Increase the concentration of HTL, prolong the incubation time, or optimize the reaction pH.
-
Protein Precipitation: Extensive modification can lead to protein aggregation and precipitation.[10] If this occurs, reduce the HTL concentration or incubation time. The isoelectric point (pI) of the protein can influence its susceptibility to aggregation upon homocysteinylation.[11]
-
Side Reactions: While HTL preferentially reacts with lysine residues, side reactions with other nucleophilic groups can occur, although they are less common under physiological pH.
-
Hydrolysis of HTL: Always use freshly prepared HTL solutions to ensure its reactivity. The half-life of HTL at pH 7.4 is approximately 24-30 hours.[1][2]
Applications in Research and Drug Development
The ability to prepare N-homocysteinylated proteins is valuable for:
-
Functional Assays: Investigating how this modification affects enzyme kinetics, protein-protein interactions, and other biological activities.
-
Structural Studies: Determining the three-dimensional structure of modified proteins to understand the conformational changes induced by N-homocysteinylation.
-
Antibody Development: Using N-homocysteinylated proteins as antigens to generate specific antibodies for detection and diagnostic purposes.
-
Drug Screening: Developing and testing therapeutic agents that can prevent or reverse the effects of N-homocysteinylation. For instance, paraoxonase 1 (PON1) is an enzyme that hydrolyzes and detoxifies HTL.[5][15]
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Chemical proteomic profiling of protein N -homocysteinylation with a thioester probe - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00221E [pubs.rsc.org]
- 5. Protein homocysteinylation: a new mechanism of atherogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein homocysteinylation: possible mechanism underlying pathological consequences of elevated homocysteine levels | Semantic Scholar [semanticscholar.org]
- 11. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. N-Homocysteinylation of lysine residues in α-Synuclein enhances aggregation propensity and cytotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: Advanced Analytical Strategies for the Quantification of Homocysteine Thiolactone in Human Urine
Abstract: Homocysteine thiolactone (HCTL), a reactive cyclic thioester of homocysteine, is increasingly recognized as a key metabolite implicated in the pathophysiology of cardiovascular and neurological diseases.[1][2][3] Its propensity to modify proteins through N-homocysteinylation can lead to protein damage and autoimmune responses, making it a critical biomarker for clinical and pharmaceutical research.[3] Unlike total homocysteine (tHcy), HCTL represents a distinct metabolic fate with unique biological consequences, and its clearance is primarily renal, leading to concentrations in urine that are approximately 100-fold higher than in plasma.[4][5] This makes urine an ideal, non-invasive matrix for its quantification. However, the inherent complexity of urine and the low endogenous concentrations of HCTL present significant analytical challenges. This document provides a detailed guide for researchers, scientists, and drug development professionals on robust analytical techniques for the reliable detection and quantification of HCTL in urine samples, focusing on the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a high-throughput enzyme-linked immunosorbent assay (ELISA) approach.
Introduction to Homocysteine Thiolactone as a Biomarker
Homocysteine (Hcy) is an intermediate in the metabolism of methionine. While elevated plasma tHcy is a well-established risk factor for cardiovascular disease, clinical trials focused on lowering tHcy with B-vitamins have failed to consistently reduce cardiovascular events.[4] This has shifted focus toward specific, highly reactive Hcy metabolites that may not be affected by such interventions, with HCTL being a prime candidate.[4][6]
HCTL is formed by an error-editing mechanism of methionyl-tRNA synthetase and is cleared from the body primarily through renal excretion.[1][4] Studies have shown that urinary HCTL is a significant and independent predictor of acute myocardial infarction risk in patients with coronary artery disease.[4][6][7] Therefore, accurate measurement of urinary HCTL is essential for understanding its role in disease pathogenesis and for the development of novel diagnostic and therapeutic strategies.
The primary analytical hurdles include:
-
Complex Matrix: Urine contains a high concentration of salts, urea, creatinine, and numerous other metabolites that can interfere with analysis.[8]
-
Low Concentrations: Endogenous HCTL levels, while enriched in urine compared to plasma, are still in the nanomolar to low micromolar range.[5][9]
-
Analyte Stability: Proper sample handling is crucial to prevent the hydrolysis or degradation of the thiolactone ring.
This guide details two validated methodologies designed to overcome these challenges, providing both high-specificity quantification and high-throughput screening capabilities.
Comparative Overview of Analytical Methodologies
Several techniques have been developed for HCTL determination, each with distinct advantages and limitations. The choice of method depends on the specific research question, required sensitivity, sample throughput, and available instrumentation.
| Technique | Principle | Typical LOQ (Urine) | Throughput | Key Considerations | References |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | 20 nmol/L | Medium | Gold Standard. High specificity and sensitivity. Can be run without derivatization. | [10] |
| GC-MS | Gas chromatographic separation after chemical derivatization. | 10 - 50 nmol/L | Medium | Requires derivatization to make HCTL volatile (e.g., silylation, acylation). | [2][11][12] |
| HPLC-FL/UV | Chromatographic separation with fluorescence or UV detection. | 20 - 100 nmol/L | Medium | Often requires pre- or post-column derivatization for sensitivity (e.g., OPA). | [9][10] |
| CE-UV | Electrophoretic separation with UV detection. | 50 - 90 nmol/L | High | High separation efficiency; may require pre-concentration steps like SDME for sensitivity. | [13][14] |
| ELISA | Immunoassay based on antibody-antigen recognition. | ~0.1 ng/mL (~750 nmol/L) | High | Ideal for large-scale screening; may have cross-reactivity. Kits are commercially available. | [15] |
Protocol 1: High-Specificity Quantification by LC-MS/MS
This protocol describes a robust method for the accurate quantification of HCTL in human urine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodology is adapted from validated procedures in the scientific literature and employs a simple liquid-liquid extraction (LLE) for sample cleanup, followed by hydrophilic interaction liquid chromatography (HILIC) for separation.[10]
Principle of the Method
Urine samples are first purified using LLE to remove interfering salts and highly polar molecules. HCTL is then separated from other urine components on a HILIC column, which is ideal for retaining polar analytes. The analyte is subsequently detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (or a structural analog like homoserine lactone) across a calibration curve.[10]
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for urinary HCTL quantification.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Homocysteine Thiolactone (HCTL) hydrochloride (analytical standard)
-
Homoserine Lactone (HSL) hydrochloride (Internal Standard, IS) or a deuterated HCTL standard[11]
-
Formic acid, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Chloroform, HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Centrifuge, vortex mixer, and sample evaporator (e.g., nitrogen stream)
Procedure:
-
Standard and QC Preparation:
-
Prepare a 1 mg/mL stock solution of HCTL and HSL in ultrapure water. Store at -20°C.
-
From the stock solutions, prepare working solutions.
-
Construct a calibration curve by spiking blank urine (or a surrogate matrix like artificial urine) with HCTL to achieve final concentrations ranging from 20 to 400 nmol/L.[10]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (LLE): [10]
-
Thaw frozen urine samples on ice. Vortex and centrifuge at 4,000 x g for 10 min at 4°C to pellet debris.
-
To 1 mL of urine supernatant in a 2 mL tube, add 10 µL of the IS working solution.
-
Add 500 µL of chloroform, vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the aqueous (upper) layer to a new tube. Rationale: This initial LLE step removes many non-polar and interfering compounds.
-
To the aqueous layer, add 500 µL of 0.1% formic acid in water for re-extraction. Vortex and centrifuge as before. Rationale: The re-extraction step further purifies the sample.
-
Transfer the final aqueous extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% ACN with 0.1% formic acid). Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Parameters (Example): [10]
Parameter Setting LC System Column HILIC Column (e.g., ZIC-HILIC, 100 x 2.1 mm, 3.5 µm) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 90% B -> 50% B over 5 min Flow Rate 0.3 mL/min Injection Volume 5 µL Column Temp 40°C MS/MS System Ionization Mode ESI Positive MRM Transitions HCTL: m/z 118 -> 56; HSL (IS): m/z 102 -> 56 | Dwell Time | 100 ms |
-
Data Analysis and Validation:
-
Integrate the peak areas for HCTL and the IS.
-
Calculate the peak area ratio (HCTL/IS).
-
Plot the peak area ratio against the nominal concentration of the calibration standards and apply a linear regression (weighted 1/x) to generate the calibration curve.
-
Calculate the concentration of HCTL in QC and unknown samples using the regression equation.
-
Validate the method according to established guidelines, assessing linearity, accuracy (recovery), precision (RSD%), LOD, and LOQ.[16][17] The accuracy should be within 85-115% and precision <15% RSD.[2][12]
-
Protocol 2: High-Throughput Screening by Competitive ELISA
For studies involving a large number of samples, a competitive ELISA offers a high-throughput, cost-effective alternative to mass spectrometry. This protocol outlines the general procedure based on the principles of commercially available kits.[15][18]
Principle of the Method
The wells of a microplate are pre-coated with a specific anti-HCTL antibody. When samples or standards are added, the HCTL present competes with a fixed amount of HCTL-enzyme conjugate (e.g., HRP-conjugated HCTL) for binding to the limited antibody sites. After an incubation and wash step, a substrate is added that reacts with the bound enzyme conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of HCTL in the sample.
Experimental Workflow: Competitive ELISA
Caption: Competitive ELISA workflow for HCTL screening.
Detailed Step-by-Step Protocol
Materials:
-
HCTL ELISA Kit (containing antibody-coated 96-well plate, HCTL standard, HCTL-HRP conjugate, wash buffer, TMB substrate, stop solution)[15]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and multichannel pipettes
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the kit manufacturer's instructions. Allow all components to reach room temperature before use.
-
Prepare a serial dilution of the HCTL standard to create a standard curve (e.g., 0.5 to 8 ng/mL).[15]
-
Dilute urine samples as recommended by the kit protocol (e.g., 1:10 or 1:20) in the provided assay diluent to minimize matrix effects.[1]
-
-
-
Add 50 µL of each standard, QC, and diluted urine sample to the appropriate wells of the antibody-coated plate.
-
Immediately add 50 µL of the prepared HCTL-HRP conjugate to each well.
-
Seal the plate and incubate for 1-2 hours at 37°C (or as specified in the kit manual). Rationale: During this step, the competition for antibody binding sites occurs.
-
Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash by tapping the plate on absorbent paper. Rationale: Washing removes unbound reagents, reducing background signal.
-
Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-20 minutes. A blue color will develop.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Immediately read the optical density (OD) at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the average OD for each set of replicate standards, controls, and samples.
-
Subtract the average zero standard OD from all other readings.
-
Plot the OD values for the standards against their concentrations.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
-
Determine the HCTL concentration in the samples by interpolating their OD values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final concentration in the original urine sample.
-
Summary and Conclusion
The accurate measurement of urinary homocysteine thiolactone is critical for advancing research into its role in human health and disease. This application note provides detailed, field-proven protocols for two powerful and complementary analytical techniques.
-
LC-MS/MS offers the highest level of specificity and sensitivity, making it the definitive method for quantitative validation studies and clinical research where accuracy is paramount.
-
Competitive ELISA provides a high-throughput, user-friendly platform ideal for large-scale epidemiological studies, screening applications, and initial discovery phases.
The successful implementation of these methods requires careful attention to sample preparation and adherence to rigorous validation procedures.[16][20] By selecting the appropriate technique and following the detailed protocols herein, researchers can confidently and reliably quantify HCTL, paving the way for new insights into its biological significance.
References
- 1. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of GC-MS technique for the determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homocysteine Thiolactone: Biology and Chemistry | MDPI [mdpi.com]
- 4. Urinary excretion of homocysteine thiolactone and the risk of acute myocardial infarction in coronary artery disease patients: the WENBIT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homocysteine thiolactone contributes to the prognostic value of fibrin clot structure/function in coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urinary excretion of homocysteine thiolactone and the risk of acute myocardial infarction in coronary artery disease patients: the WENBIT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary Biomarkers and Point-of-Care Urinalysis Devices for Early Diagnosis and Management of Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive studies on the development of HPLC-MS/MS and HPLC-FL based methods for routine determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of homocysteine thiolactone in human saliva and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of homocysteine thiolactone in urine by field amplified sample injection and sweeping MEKC method with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of homocysteine thiolactone in human urine by capillary zone electrophoresis and single drop microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mybiosource.com [mybiosource.com]
- 16. [PDF] Validation of Analytic Methods for Biomarkers Used in Drug Development | Semantic Scholar [semanticscholar.org]
- 17. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. Human Homocysteine (HCY) Elisa Kit – AFG Scientific [afgsci.com]
- 20. Validation of analytic methods for biomarkers used in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Homocysteine Thiolactone in Polymer Chemistry and Material Science: A Guide to Synthesis and Application
Homocysteine thiolactone (HTL), a cyclic thioester of the amino acid homocysteine, has emerged as a uniquely versatile building block in the fields of polymer chemistry and material science.[1] Its dual reactivity, stemming from a primary amine and a reactive thiolactone ring, offers a powerful platform for the synthesis of functional polymers with tailored properties and diverse applications, particularly in the biomedical and sustainable materials sectors.[1][2] This guide provides an in-depth exploration of the chemistry of HTL and its derivatives, detailing key polymerization and modification protocols for researchers, scientists, and drug development professionals.
The Chemical Advantage of Homocysteine Thiolactone
The utility of HTL in polymer synthesis is rooted in its distinct chemical functionalities. The primary amine group allows for conventional reactions like amidation and imine formation, while the thiolactone ring serves as a latent thiol source.[3] Nucleophilic attack, typically by a primary amine, readily opens the five-membered ring to expose a free thiol group.[3][4] This liberated thiol is then available for a variety of subsequent "thiol-click" reactions, such as thiol-ene and thiol-Michael additions, enabling facile post-polymerization modification and the creation of complex macromolecular architectures.[3][4][5] This "amine-thiol-ene" conjugation strategy is a cornerstone of HTL's application in polymer science.[5]
Polymerization Strategies Employing Homocysteine Thiolactone
A variety of polymerization techniques can be employed to create HTL-based polymers, each offering distinct advantages in controlling polymer structure and properties.
Ring-Opening Polymerization (ROP)
Ring-opening polymerization of HTL and its derivatives, particularly N-carboxyanhydrides of cysteine (a related amino acid with a thiol group), is a common method for producing poly(amino acid)s with pendant thiol groups.[6][7][8] These polymerizations can be controlled to produce well-defined polymers with specific molecular weights and low polydispersity, which is crucial for biomedical applications.[7][8]
Step-Growth Polyaddition
The reaction of bifunctional monomers containing HTL with diamines can lead to the formation of functional polyamides.[9] In this approach, the amine groups of the comonomer open the thiolactone rings, and the newly formed thiol groups can then participate in subsequent reactions, such as Michael additions, to further functionalize the polymer backbone.[9] This method allows for the synthesis of polymers with tunable thermal properties and molecular weights.[9]
Radical Polymerization of HTL-Containing Monomers
HTL can be readily converted into vinyl monomers, such as DL-homocysteine thiolactone acrylamide, which can then be polymerized via free radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[4][5][10][11] This approach allows for the synthesis of well-defined polymers with pendant thiolactone groups that can be subsequently modified.[10][11]
Key Experimental Protocols
Here, we provide detailed protocols for the synthesis of an HTL-derived monomer and its subsequent polymerization and modification.
Protocol 1: Synthesis of DL-Homocysteine Thiolactone Acrylamide Monomer
This protocol, adapted from Reinicke and coworkers, describes the synthesis of a versatile acrylamide monomer bearing the HTL moiety.[4]
Materials:
-
DL-homocysteine thiolactone hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Acryloyl chloride
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Prepare an ice-cooled solution of DL-homocysteine thiolactone hydrochloride (5.0 g, 32.5 mmol) in a 1:1 mixture of deionized water and 1,4-dioxane (70 mL).
-
Add sodium bicarbonate (13.66 g, 162.7 mmol) to the solution and stir for 30 minutes at 0 °C.
-
Slowly add acryloyl chloride (5.8 g, 65.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Add brine (70 mL) to the mixture.
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the DL-homocysteine thiolactone acrylamide monomer.
Characterization: The structure of the synthesized monomer should be confirmed using ¹H and ¹³C NMR spectroscopy.[4]
Protocol 2: Surface-Initiated Polymerization of DL-Homocysteine Thiolactone Acrylamide
This protocol describes the "grafting-from" approach to create polymer brushes on a silicon substrate.[4]
Materials:
-
Silicon substrate with a surface-immobilized azo-initiator
-
DL-homocysteine thiolactone acrylamide monomer (from Protocol 1)
-
Anhydrous solvent (e.g., N,N-dimethylformamide)
-
Microwave reactor
Procedure:
-
Place the silicon substrate with the immobilized initiator in a microwave reactor vessel.
-
Add a solution of the DL-homocysteine thiolactone acrylamide monomer in the anhydrous solvent.
-
Seal the vessel and perform the microwave-assisted surface-initiated radical polymerization (μW-SIP) under controlled temperature and time.
-
After the polymerization, thoroughly rinse the substrate with appropriate solvents to remove any non-grafted polymer.
-
Dry the substrate under a stream of nitrogen.
Characterization: The thickness of the resulting polymer brush can be measured by ellipsometry. The chemical composition of the surface can be analyzed using X-ray photoelectron spectroscopy (XPS).[4]
Protocol 3: Post-Polymerization Modification via Amine-Thiol-Michael Addition
This protocol demonstrates the versatile "one-pot" double modification of the thiolactone-containing polymer brushes.[4]
Materials:
-
Poly(acrylamide-homocysteine thiolactone) (pAHT) brush on a silicon substrate (from Protocol 2)
-
A primary amine (e.g., bromobenzyl amine)
-
A Michael acceptor (e.g., 1H,1H-perfluoro-N-decyl acrylate)
-
An appropriate solvent
Procedure:
-
Immerse the pAHT-grafted substrate in a solution containing both the primary amine and the Michael acceptor in the chosen solvent.
-
Allow the reaction to proceed for a specified time at room temperature or with gentle heating. The primary amine will ring-open the thiolactone, and the liberated thiol will then react with the Michael acceptor.
-
After the reaction, thoroughly rinse the substrate with solvents to remove unreacted reagents.
-
Dry the substrate under a stream of nitrogen.
Characterization: The successful functionalization can be confirmed by XPS, which will show the incorporation of elements specific to the amine and the acrylate (e.g., bromine and fluorine in the example above).[4]
Visualization of Key Processes
To better illustrate the chemical transformations involved, the following diagrams are provided.
Caption: Amine-Thiol-Michael Addition Workflow.
Caption: Synthesis of a Functional Polymer Surface.
Applications in Material Science and Drug Development
The unique chemistry of HTL-based polymers has led to a wide range of applications, particularly in the biomedical field.
Drug Delivery
The ability to introduce various functional groups onto the polymer backbone makes HTL-based polymers excellent candidates for drug delivery systems.[1][3] For instance, chitosan modified with HTL exhibits enhanced mucoadhesive properties, which can prolong the residence time of drug formulations at the site of absorption.[12] The thiol groups can also be used to form disulfide bonds, which are cleavable in the reducing environment inside cells, enabling stimuli-responsive drug release.[3]
Tissue Engineering and Regenerative Medicine
Polymers with pendant thiol groups are valuable in tissue engineering as they can form hydrogels through disulfide crosslinking or react with other biological molecules. These hydrogels can mimic the extracellular matrix and provide a scaffold for cell growth and tissue regeneration.[1][2]
Surface Modification and Coatings
As demonstrated in the protocols, HTL-based polymers can be grafted onto surfaces to create functional coatings.[4] These coatings can be designed to be antifouling, biocompatible, or to have specific binding sites for biomolecules, making them useful for medical devices, biosensors, and cell culture substrates.[4][13][14]
Stimuli-Responsive Materials
The incorporation of HTL-derived monomers into polymers can impart stimuli-responsive properties.[15][16][17] For example, polymers with thiol groups can be sensitive to changes in redox potential, leading to changes in their structure and properties. This is a highly sought-after feature for smart materials used in controlled release and sensing applications.
Quantitative Data Summary
| Polymer Type | Monomers | Polymerization Method | Key Properties | Potential Applications | Reference |
| Thiol-functional Polyamides | Bis(thiolactone) monomer, diamines | Step-growth polyaddition | Tunable thermal properties, pendant thiol groups | Functional materials, drug delivery | [9] |
| Poly(acrylamide-homocysteine thiolactone) | DL-homocysteine thiolactone acrylamide | Surface-initiated radical polymerization | Polymer brushes, platform for post-polymerization modification | Functional surfaces, biosensors | [4] |
| Chitosan-N-acetyl-homocysteine thiolactone | Chitosan, N-acetyl-homocysteine thiolactone | Covalent attachment | Mucoadhesive, viscoelastic | Drug delivery, biomaterials | [12][18] |
| Multi-functional oligopoly(amide-thioether)s | Itaconic acid-HTL monomers, primary amines | Step-growth polyaddition (aminolysis-thiol-Michael) | Bio-based, multi-functional | Sustainable materials, coatings | [19] |
Conclusion
Homocysteine thiolactone is a powerful and versatile building block in polymer chemistry and material science. Its unique reactivity allows for the straightforward synthesis of a wide array of functional polymers with tailored properties. The ability to easily introduce thiol functionalities through post-polymerization modification opens up numerous possibilities for creating advanced materials for biomedical applications, including drug delivery, tissue engineering, and smart coatings. The protocols and concepts outlined in this guide provide a solid foundation for researchers and scientists to explore the exciting potential of homocysteine thiolactone in their own work.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Sequential and one-pot post-polymerization modification reactions of thiolactone-containing polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specificpolymers.com [specificpolymers.com]
- 6. Thiol-Mediated Controlled Ring-Opening Polymerization of Cysteine-Derived β-Thiolactone and Unique Features of Product Polythioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers [mdpi.com]
- 8. Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tailored thiol-functional polyamides: synthesis and functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ring Opening Functionalization of Thiolactone Homopolymers for ROS Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biomedical applications of polyphosphazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application | MDPI [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. Synthesis and characterization of a novel chitosan-N-acetyl-homocysteine thiolactone polymer using MES buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of biobased and versatile monomers from itaconic acid and homocysteine thiolactone and their applications in step-growth and radical polymerization approaches - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: High-Purity Recovery of Homocysteine Thiolactone Hydrochloride via Optimized Recrystallization
Abstract: Homocysteine thiolactone hydrochloride is a critical biochemical reagent and a precursor in the synthesis of various pharmaceuticals. Its purity is paramount for reliable experimental outcomes and the quality of downstream products. This document provides a comprehensive, field-tested protocol for the purification of this compound using recrystallization. We delve into the underlying chemical principles, from solvent system selection to crystal growth dynamics, to provide researchers with a robust methodology. This guide is designed to be a self-validating system, explaining the causality behind each step to ensure both procedural accuracy and a deep understanding of the purification process.
Foundational Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The core principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.
The ideal solvent for recrystallizing this compound should exhibit the following characteristics:
-
High Solvation Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.
-
Low Solvation Power at Reduced Temperatures: As the solution cools, the solvent's ability to dissolve the compound should decrease significantly, promoting crystallization.
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).
-
Non-Reactivity: The solvent must be chemically inert towards this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Based on extensive solubility studies, methanol and ethanol-water systems are excellent candidates for this purpose.[1][2] Methanol, in particular, has been successfully used for the recrystallization of this compound, yielding high-purity crystals.[3]
Logical Framework for Solvent Selection
Caption: Solvent selection criteria for recrystallization.
Physicochemical & Safety Data
A thorough understanding of the compound's properties is essential for safe handling and successful purification.
Table 1: Properties of DL-Homocysteine Thiolactone Hydrochloride
| Property | Value | Reference |
| CAS Number | 6038-19-3 | [4] |
| Molecular Formula | C₄H₈ClNOS | [4] |
| Molecular Weight | 153.63 g/mol | [5] |
| Appearance | White solid / crystalline powder | [5] |
| Melting Point | 198-203°C | [5] |
| Solubility | Water: 740 g/LMethanol: SolubleDMSO: SolubleEthanol, Acetonitrile, etc.: Moderately to slightly soluble, solubility increases with temperature. | [1][4][6] |
Safety & Handling Precautions
This compound is classified as a hazardous substance.[5][7]
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[7]
-
Handling:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound is sensitive to air, moisture, and light.[4] Store away from strong oxidizing agents.[4][5]
Detailed Experimental Protocol
This protocol is optimized for starting with approximately 10 grams of crude this compound. Adjust solvent volumes proportionally for different starting amounts.
Materials & Equipment
-
Crude DL-Homocysteine thiolactone hydrochloride
-
Methanol (ACS grade or higher)
-
Deionized water (if using a co-solvent system)
-
Activated charcoal (decolorizing grade)
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hotplate with magnetic stirring
-
Glass funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Vacuum oven
Workflow Overview
Caption: Step-by-step recrystallization workflow.
Step-by-Step Methodology
Step 1: Dissolution
-
Place 10.0 g of crude DL-Homocysteine thiolactone hydrochloride into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 50-60 mL of methanol. The exact volume may vary depending on the purity of the crude material.
-
Gently heat the mixture on a hotplate with constant stirring. Bring the solvent to a gentle boil.
-
Continue adding small portions of methanol until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield. The goal is to create a saturated solution at the boiling point of the solvent.
Step 2: Decolorization (Optional)
-
Causality: If the solution is colored, it indicates the presence of colored organic impurities. Activated charcoal has a high surface area that adsorbs these impurities.
-
Remove the flask from the heat source.
-
Allow the solution to cool slightly for about 30-60 seconds to prevent violent boiling when the charcoal is added.
-
Add a small amount (approx. 0.1-0.2 g, or the tip of a spatula) of activated charcoal to the solution.
-
Return the flask to the hotplate and boil gently for 5-10 minutes, allowing the charcoal to adsorb the impurities.
Step 3: Hot Filtration
-
Causality: This step removes insoluble impurities and the activated charcoal (if used) while the desired compound remains in solution. Performing this step quickly and keeping the solution hot is critical to prevent premature crystallization.
-
Pre-heat a clean 500 mL Erlenmeyer flask (the receiving flask) and a glass funnel by placing them on the hotplate or in an oven. Place a piece of fluted filter paper in the funnel.
-
Pour a small amount of hot methanol through the filter paper to wet it and to keep the apparatus hot.
-
Quickly pour the hot solution containing the dissolved product through the fluted filter paper into the pre-heated receiving flask.
-
If crystals begin to form in the funnel, they can be redissolved by washing with a small amount of hot methanol.
Step 4: Crystallization
-
Causality: Slow cooling allows for the formation of a well-ordered crystal lattice, which excludes impurity molecules. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.
-
Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed.
-
Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30-60 minutes to maximize the crystal yield. Some protocols for this compound suggest crystallization at even lower temperatures (-5 to 5 °C) for several hours to further enhance the yield.[8]
Step 5: Isolation of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of cold methanol from the ice bath.
-
Connect the Büchner flask to a vacuum source and turn it on.
-
Pour the cold slurry of crystals into the Büchner funnel. Use a spatula to transfer any remaining crystals from the flask.
Step 6: Washing the Crystals
-
Causality: The crystals will be coated with the "mother liquor," which still contains dissolved impurities. A small amount of ice-cold solvent is used to wash these impurities away without dissolving a significant amount of the product.
-
With the vacuum still on, wash the crystals with a small portion (5-10 mL) of ice-cold methanol.
-
Allow the vacuum to pull air through the crystals for several minutes to help them dry.
Step 7: Drying
-
Carefully remove the filter paper with the crystals from the funnel and place it on a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved. This typically takes several hours.
-
Weigh the final product and calculate the percent recovery.
Purity Assessment & Validation
The success of the purification must be validated through analytical methods.
Table 2: Methods for Purity Verification
| Method | Principle | Expected Result for High Purity |
| Melting Point | Pure crystalline solids have a sharp, defined melting point range. Impurities broaden and depress this range. | A sharp melting range close to the literature value of 198-203°C. |
| HPLC | High-Performance Liquid Chromatography separates components of a mixture. Purity is determined by the relative area of the main peak. | A single major peak with a purity of ≥99% by peak area.[3] |
| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed information about the molecular structure and can detect impurities. | The resulting spectrum should match the known spectrum for this compound with no significant impurity peaks.[3] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form on cooling | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inside of the flask with a glass rod to provide a nucleation site. |
| Product "oils out" | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute (not the case here). Impurities are present. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. |
| Low Recovery/Yield | Too much solvent was added; crystals were washed with solvent that was not cold enough; premature crystallization during hot filtration. | Optimize solvent volume. Ensure washing solvent is ice-cold. Ensure filtration apparatus is adequately pre-heated. |
| Crystals are colored | Decolorizing charcoal was not used, or an insufficient amount was used. | Repeat the recrystallization process, ensuring the use of activated charcoal in Step 2. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone - Google Patents [patents.google.com]
- 4. DL-Homocysteine thiolactone hydrochloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]
in vivo administration of Homocysteine thiolactone hydrochloride in rat models
An Application Guide for the In Vivo Administration of Homocysteine Thiolactone Hydrochloride in Rat Models
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vivo administration of this compound (Hcy TLHC) in rat models. The protocols and insights herein are synthesized from established scientific literature to ensure technical accuracy and experimental reproducibility.
Scientific Introduction: The Rationale for In Vivo Studies with Hcy TLHC
Homocysteine thiolactone, a cyclic thioester of the amino acid homocysteine, is a highly reactive metabolite of significant biological interest.[1] It is endogenously produced through an error-editing mechanism of methionyl-tRNA synthetase, which prevents the misincorporation of homocysteine into proteins.[1] However, elevated levels of homocysteine, a condition known as hyperhomocysteinemia, can lead to increased formation of Hcy TLHC. This compound is considerably more toxic than homocysteine itself and is implicated in the pathophysiology of various diseases.[1]
The primary mechanism of Hcy TLHC toxicity involves the chemical modification of proteins via N-homocysteinylation, where the thiolactone ring reacts with the ε-amino group of lysine residues.[1][2] This post-translational modification can alter protein structure and function, leading to cellular damage, induction of oxidative stress, and autoimmune responses.[1][2][3] Consequently, Hcy TLHC is associated with cardiovascular diseases, atherosclerosis, neurotoxicity, and seizures.[1][4]
Rat models are invaluable for elucidating the systemic effects of Hcy TLHC, enabling researchers to study its impact on cardiac function, neurological activity, and overall physiology in a controlled in vivo setting. This guide outlines the critical considerations and detailed protocols for successfully administering Hcy TLHC to rats for various research applications.
Mechanism of Hcy TLHC Formation and Toxicity
The following diagram illustrates the metabolic conversion of homocysteine to its reactive thiolactone form and the subsequent pathway to protein damage, which underpins its toxic effects.
Caption: Metabolic formation and toxic action of Hcy TLHC.
Experimental Design and Core Considerations
A well-designed study is paramount for obtaining reliable and interpretable data. The choice of animal model, dosage, administration route, and study duration must be carefully aligned with the research objectives.
-
Animal Model: Male Wistar rats (250-300g) are frequently used in studies investigating the effects of Hcy TLHC.[5] The specific strain, age, and sex should be chosen based on the study's endpoint and kept consistent throughout the experiment.
-
Control Groups: A vehicle-control group is essential. This group should receive the same volume of the solvent used to dissolve the Hcy TLHC (e.g., 0.9% NaCl or a specialized vehicle) via the same administration route and schedule.[5]
-
Study Duration:
-
Acute Studies: Involve a single dose or administration over a short period (e.g., hours to days) to investigate immediate physiological responses, such as seizure induction or acute changes in enzyme activity.[5]
-
Chronic Studies: Involve repeated administration over several weeks to model long-term pathologies like cardiovascular dysfunction or atherosclerosis.[3]
-
Materials and Reagents
-
D,L-Homocysteine thiolactone hydrochloride (CAS No. 6038-19-3)[4]
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Dimethyl sulfoxide (DMSO) (optional, for vehicle)
-
PEG300 (optional, for vehicle)
-
Tween-80 (optional, for vehicle)
-
Sterile syringes (1 mL or 3 mL) and needles (e.g., 25-27 gauge)
-
Animal scale for accurate weighing
-
Vortex mixer and/or sonicator
-
Appropriate personal protective equipment (PPE)
Protocols for In Vivo Administration
Preparation of Dosing Solutions
The high reactivity of the thiolactone group necessitates that dosing solutions be prepared fresh on the day of use.[6] Hcy TLHC is soluble in aqueous solutions.[4][7]
Protocol 1: Saline-Based Solution (Recommended for most applications)
This is the preferred method for doses that are readily soluble in saline.
-
Calculate the Required Mass: Determine the total mass of Hcy TLHC needed based on the desired dose (mg/kg), the number of rats, and their average weight.
-
Dissolution: Aseptically weigh the calculated amount of Hcy TLHC powder and dissolve it in a known volume of sterile 0.9% NaCl solution to achieve the final target concentration.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Verification: Ensure the solution is clear and free of particulates before administration.
Protocol 2: Vehicle-Based Solution (For higher concentrations or specific applications)
For concentrations that may not be readily soluble in saline, a vehicle can be used. A formulation provided by MedChemExpress is as follows[6]:
-
Prepare Vehicle: Create a vehicle mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dissolution: First, dissolve the Hcy TLHC powder in DMSO. Sequentially add the PEG300, Tween-80, and Saline, mixing thoroughly after each addition.
-
Final Solution: This method can achieve a solubility of at least 2.5 mg/mL.[6] Ensure the final solution is clear.
Step-by-Step Administration Protocol: Intraperitoneal (IP) Injection
IP injection is a common and effective route for systemic administration in rats.[5]
Caption: Standard workflow for IP injection in a rat model.
-
Dose Calculation: Weigh the rat and calculate the precise volume of the prepared Hcy TLHC solution to inject.
-
Animal Restraint: Restrain the rat securely. One common method is to gently scruff the loose skin over the neck and shoulders, allowing the hind legs to hang.
-
Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid damaging the cecum, bladder, or other internal organs.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate slightly by pulling back the plunger to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Administer: Inject the solution smoothly and withdraw the needle.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions, such as signs of distress or seizure activity, depending on the dose administered.
Recommended Dosage Regimens
The appropriate dosage of Hcy TLHC is highly dependent on the intended biological effect. The following table summarizes regimens reported in the literature.
| Research Objective | Rat Model | Dosage | Route | Duration | Key Observed Effects | Reference |
| Induction of Cardiac Dysfunction | Male Wistar | 100 mg/kg | Not specified, likely oral or IP | 8 weeks | Compromised diastolic function, increased myocardial oxidative stress. | [3] |
| Inhibition of AChE Activity | Male Wistar | 5.5 mmol/kg (~845 mg/kg) | IP | Single dose | Significant inhibition of acetylcholinesterase in heart and brain tissue. | [5] |
| Induction of Seizures | Adult Rats | Not specified | Not specified | Acute | Induces epileptogenic activity. | [4] |
| Cardiotoxicity (ex vivo) | Isolated Wistar Rat Heart | 10 µM (in perfusate) | Langendorff perfusion | Acute | Decreased cardiac contractility, systolic pressure, and coronary flow. | [8][9] |
Post-Administration Monitoring and Analysis
Following administration, careful monitoring is crucial.
-
Behavioral Assessment: Observe animals for changes in behavior, mobility, food and water intake, and signs of toxicity or distress. For neurotoxicity studies, monitor for seizures or tremors.[4]
-
Physiological Monitoring: Depending on the study, parameters like body weight, blood pressure, or cardiac function (via echocardiography) may be measured.[3]
-
Sample Collection: At the study endpoint, blood and tissues (e.g., heart, brain, liver) can be collected for downstream analysis.[5] Common analyses include:
-
Spectrophotometric Assays: To measure markers of oxidative stress (e.g., TBARS) or enzyme activity (e.g., catalase, AChE).[5][10]
-
Western Blotting: To detect N-homocysteinylated proteins or changes in protein expression related to cellular stress pathways.[3]
-
HPLC: To measure levels of homocysteine and its metabolites in plasma or tissue homogenates.
-
Expert Insights and Troubleshooting
-
Compound Stability: Hcy TLHC is a reactive thioester. Always prepare solutions immediately before use to prevent hydrolysis and ensure accurate dosing. Do not store aqueous solutions.[7]
-
Animal Welfare: High doses of Hcy TLHC can be neurotoxic and cardiotoxic. Begin with pilot studies to determine the optimal dose for your specific research question that minimizes animal distress. Consult with institutional animal care and use committee (IACUC) guidelines.
-
Route of Administration: While IP is common, other routes like subcutaneous (SC) or oral gavage could be considered, but may require different vehicles and result in different pharmacokinetic profiles. The chosen route must be scientifically justified and approved.[11]
-
Data Interpretation: Remember that Hcy TLHC administration creates a model of acute or chronic hyperhomocysteinemia. The observed effects are due to the compound's direct toxicity and the systemic response to elevated homocysteine levels.
References
- 1. Homocysteine Thiolactone: Biology and Chemistry | MDPI [mdpi.com]
- 2. Mechanism of action of homocysteine and its thiolactone in hemostasis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D,L-Homocysteine Thiolactone Hydrochloride - LKT Labs [lktlabs.com]
- 5. (PDF) The effect of homocysteine thiolactone on acetylcholinesterase activity in rat brain, blood and heart (2010) | Milan Petrovic | 7 Citations [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Effects of DL-homocysteine thiolactone on cardiac contractility, coronary flow, and oxidative stress markers in the isolated rat heart: the role of different gasotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of DL-Homocysteine Thiolactone on Cardiac Contractility, Coronary Flow, and Oxidative Stress Markers in the Isolated Rat Heart: The Role of Different Gasotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Troubleshooting & Optimization
stability of Homocysteine thiolactone hydrochloride in solution and potential degradation
Welcome to the technical support guide for Homocysteine Thiolactone Hydrochloride (HTL). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, degradation, and proper handling of HTL in experimental settings. As Senior Application Scientists, we have compiled this guide to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of this compound.
Q1: What is the recommended solvent for preparing this compound stock solutions?
For maximum stability, initial stock solutions should be prepared in an acidic aqueous medium. A common choice is 50 mM HCl.[1] The low pH minimizes the rate of spontaneous hydrolysis of the thiolactone ring. Some suppliers also indicate solubility in water and DMSO.[2] However, for aqueous experimental buffers, be aware that the stability decreases as the pH approaches neutral and becomes alkaline.[3][4]
Q2: How should I store solid HTL and its solutions?
-
Solid Form: The solid hydrochloride salt is stable when stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from moisture and light.[5][6][7] Recommended storage temperature is typically 4°C.[5]
-
Stock Solutions: Aliquot and store stock solutions at -20°C or -80°C.[2][8] A recommended guideline is to use solutions stored at -20°C within one month and those at -80°C within six months to ensure compound integrity.[2][8] Avoid repeated freeze-thaw cycles.
Q3: How stable is HTL in aqueous solutions, particularly at physiological pH?
HTL is moderately stable in aqueous solutions, but its stability is highly pH-dependent. The thiolactone ring is susceptible to hydrolysis. At physiological pH (7.4), HTL has a half-life of approximately 24-30 hours, during which it hydrolyzes to form homocysteine (Hcy).[9] In one study, 1 mM HTL was hydrolyzed to approximately 0.71 mM homocysteine within 24 hours at physiological pH.[3] The compound is significantly more stable in acidic conditions (pH < 7) and degrades more rapidly under alkaline conditions.[1][4]
Q4: What are the primary degradation products of HTL in solution?
The primary degradation pathway for HTL in aqueous solution is the hydrolysis of its intramolecular thioester bond. This ring-opening reaction yields homocysteine (Hcy).[3][9] This is a critical consideration, as the resulting homocysteine has its own distinct biological activities and reactivity profile, differing from the parent HTL molecule.
Q5: How does pH specifically affect the stability and reactivity of HTL?
-
Acidic pH (pH < 7): The thiolactone ring is relatively stable. Cyclization of homocysteine to form the thiolactone is known to occur under acidic conditions.[4]
-
Neutral pH (pH ≈ 7.4): Hydrolysis occurs at a significant rate. At this pH, HTL can react with nucleophiles, most notably the primary amine groups on protein lysine residues (N-homocysteinylation).[3][9]
-
Alkaline pH (pH > 8): Hydrolysis is rapid. Strong alkaline conditions (e.g., 1 M NaOH) can achieve nearly complete hydrolysis of HTL to homocysteine very quickly.[1][10] This property is often used in analytical methods to quantify HTL by converting it to Hcy first.[1][11]
Q6: Does temperature influence the stability of HTL solutions?
Yes, temperature accelerates the rate of degradation. Hydrolysis of the thiolactone ring is a chemical reaction that will proceed faster at higher temperatures. For this reason, it is recommended to prepare solutions fresh, keep them on ice during experiments when possible, and store them at low temperatures (-20°C or -80°C) for long-term preservation.[2][8]
In-Depth Troubleshooting Guides
Problem 1: Inconsistent or Lower-Than-Expected Biological Activity in Experiments
Symptoms: You observe variable results between experimental repeats, or the measured effect of HTL is weaker than anticipated based on literature values.
Causality Analysis: The most likely cause is the degradation of HTL into homocysteine (Hcy) in your experimental medium. The biological activity of HTL is often linked to its ability to directly modify proteins via N-homocysteinylation of lysine residues.[9][12] If a significant portion of your HTL has hydrolyzed to Hcy, the concentration of the active parent molecule is lower than calculated. Furthermore, the resulting Hcy may have different, confounding, or even opposing biological effects.
dot
Caption: Troubleshooting workflow for inconsistent results.
Solution & Preventative Protocol:
-
Always Prepare Fresh: Prepare working solutions of HTL immediately before addition to your experimental system. Do not use aqueous solutions that have been stored at 4°C or room temperature for several hours.
-
Validate Stock Solutions: Prepare stock solutions in an acidic solvent like 50 mM HCl to ensure stability during storage.[1]
-
Control for pH: Be aware of the pH of your experimental buffer. If you must work at physiological pH (7.4), understand that degradation is actively occurring.
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the extent of hydrolysis.
-
Run Parallel Controls: Include a control group treated with an equimolar concentration of homocysteine (Hcy) to distinguish the effects of the parent thiolactone from its hydrolysis product.
Problem 2: Observing Both N- and S-Homocysteinylation of Proteins
Symptoms: Your analytical data (e.g., mass spectrometry) indicates that target proteins are being modified on both lysine (N-homocysteinylation) and cysteine (S-homocysteinylation) residues, even though you only added HTL.
Causality Analysis: This is a direct consequence of HTL's degradation pathway.
-
N-homocysteinylation: The intact HTL molecule, with its reactive thioester ring, acylates the primary amine group of lysine residues.[3][9] This is the expected reaction.
-
S-homocysteinylation: HTL hydrolyzes in your buffer to form homocysteine (Hcy). Hcy is a thiol-containing amino acid that readily forms disulfide bonds with cysteine residues on proteins.[3]
Therefore, incubating a protein with HTL in a neutral or alkaline buffer for a sufficient period will inevitably lead to both types of modification as the Hcy concentration increases over time. One study demonstrated that incubation of albumin with HTL leads to a greater proportion of S-homocysteinylation than N-homocysteinylation over 24 hours, highlighting the significance of hydrolysis.[3]
dot
Caption: Dual reactivity of HTL leading to two modification types.
Solution & Experimental Design:
-
Time-Course Analysis: To favor N-homocysteinylation, use freshly prepared HTL solutions and short incubation times. To study the combined effect or the effect of the hydrolysis product, use longer incubation times.
-
pH Control: If your experiment allows, performing the reaction at a slightly acidic pH (e.g., 6.0-6.5) will slow the rate of hydrolysis and favor direct modification by HTL.
-
Analytical Deconvolution: Use analytical techniques capable of identifying and quantifying both types of modifications. This allows you to correlate the observed biological effect with the specific modification profile.
-
Use Hcy-only Controls: As mentioned previously, a control experiment using only Hcy is essential to isolate the effects of S-homocysteinylation.
Data Summary
The stability of this compound is critically dependent on the pH of the solution. The following table summarizes the behavior under different conditions.
| pH Condition | Stability of Thiolactone Ring | Primary Reaction | Experimental Implication |
| Acidic (pH < 7) | High | Stable, minimal hydrolysis[4] | Ideal for preparing and storing stable stock solutions. |
| Neutral (pH ≈ 7.4) | Moderate (t½ ≈ 24-30 h)[9] | Slow hydrolysis to Hcy; N-homocysteinylation of proteins[3] | Experiments at physiological pH will have a mix of HTL and Hcy over time. |
| Alkaline (pH > 8) | Low | Rapid hydrolysis to Hcy[1] | Useful for analytical methods requiring conversion to Hcy, but unsuitable for experiments studying HTL itself. |
Experimental Protocols
Protocol A: Preparation and Handling of HTL Stock Solutions
-
Pre-Requisites: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Handle the solid powder in a well-ventilated area.[5]
-
Solvent Preparation: Prepare a sterile solution of 50 mM Hydrochloric Acid (HCl) in nuclease-free water.
-
Dissolution: Allow the vial of solid HTL to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount and dissolve it in the 50 mM HCl to a final concentration of 10-100 mM. Ensure complete dissolution.
-
Aliquoting: Immediately dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. The volume should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][8]
Protocol B: Stability Testing of HTL in a Buffered Solution
This protocol allows you to determine the degradation rate of HTL in your specific experimental buffer.
-
Buffer Preparation: Prepare the exact experimental buffer you will be using (e.g., PBS, pH 7.4).
-
HTL Spiking: Prepare a fresh working solution of HTL from a frozen stock aliquot. Spike the experimental buffer to a final concentration of 1 mM HTL.
-
Time Points: Incubate the solution at your experimental temperature (e.g., 37°C). At defined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot of the solution and immediately freeze it at -80°C or mix with a quenching agent to stop further degradation.
-
Analysis: Analyze the concentration of remaining HTL and the appearance of Hcy in the collected samples. High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection is a common method for this analysis.[1][11][13]
-
Data Calculation: Plot the concentration of HTL versus time to calculate the degradation rate and the half-life (t½) in your specific experimental conditions.
References
- 1. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. fishersci.com [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of homocysteine thiolactone and homocysteine in cell cultures using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Unwanted N-Homocysteinylation in Control Experiments
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in preventing unwanted N-homocysteinylation in their control experiments. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experimental results.
Introduction: The Challenge of N-Homocysteinylation
In many experimental designs, particularly those investigating the effects of homocysteine (Hcy), it is crucial to distinguish between the biological effects of Hcy itself and the confounding artifacts that can arise from its chemical reactivity. One of the most significant of these artifacts is N-homocysteinylation, a non-enzymatic post-translational modification where homocysteine thiolactone (HTL), a reactive cyclic thioester of Hcy, acylates the ε-amino groups of lysine residues on proteins[1][2][3]. This modification can alter a protein's structure, function, and stability, potentially leading to aggregation and a loss of biological activity, thereby compromising the validity of your control experiments[1][3].
This guide will equip you with the knowledge and practical steps to mitigate and validate the prevention of this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is N-homocysteinylation and why is it a problem in my control experiments?
A1: N-homocysteinylation is a chemical modification of proteins where homocysteine thiolactone (HTL) covalently attaches to the lysine residues of a protein[1][2][3]. This is problematic in control experiments because it introduces a variable that is not the intended biological effect of homocysteine. This can lead to misinterpretation of results, as the observed effects may be due to the altered protein function caused by this modification rather than the specific pathways being investigated.
Q2: How is N-homocysteinylation different from S-homocysteinylation?
A2: N-homocysteinylation involves the formation of a stable amide bond between the carboxyl group of homocysteine (from HTL) and the ε-amino group of a lysine residue[1][2][3]. In contrast, S-homocysteinylation is the formation of a disulfide bond between the thiol group of homocysteine and the thiol group of a cysteine residue within a protein. While both are modifications, N-homocysteinylation is generally considered more problematic in terms of altering protein structure and function in a less reversible manner.
Q3: How does homocysteine thiolactone (HTL) form in my homocysteine solutions?
A3: Homocysteine thiolactone (HTL) is an intramolecular thioester of homocysteine. In biological systems, it is primarily formed as a result of an error-editing reaction by methionyl-tRNA synthetase[4]. In vitro, HTL can form spontaneously from homocysteine, especially under certain pH and temperature conditions, or it can be a contaminant in commercial homocysteine preparations. The rate of its formation increases with temperature and at certain pH values[5].
Q4: What are the primary factors that influence the rate of N-homocysteinylation?
A4: The rate of N-homocysteinylation is influenced by several factors:
-
Concentration of HTL: Higher concentrations of HTL lead to a faster rate of protein modification.
-
pH: The reaction is pH-dependent. While it can occur at physiological pH (around 7.4), the reactivity of the lysine amino group is a key factor.
-
Temperature: Like most chemical reactions, the rate of N-homocysteinylation increases with temperature[5].
-
Incubation Time: Longer exposure of a protein to HTL will result in a greater degree of modification.
-
Protein Accessibility: The accessibility of lysine residues on the protein surface will also determine the extent of modification.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: I suspect my protein of interest is being modified in my homocysteine control experiments, leading to aggregation or loss of function.
Root Cause Analysis:
Unwanted N-homocysteinylation is the likely culprit. The presence of homocysteine thiolactone (HTL) in your homocysteine stock solution or its formation during the experiment can lead to the covalent modification of lysine residues on your protein. This can alter the protein's charge, structure, and ultimately its function and solubility[6][7].
Solution Workflow:
Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective reducing agent that is superior to dithiothreitol (DTT) for this application. TCEP is odorless, more stable, and does not react with maleimides, which is beneficial for downstream applications[8]. While TCEP's primary role is to reduce disulfide bonds, its inclusion in buffers can help to maintain a reducing environment that may indirectly limit the reactions leading to N-homocysteinylation.
Protocol for TCEP Inclusion:
-
Working Concentration: For most applications, a final TCEP concentration of 1-10 mM is sufficient[9].
-
Stock Solution Preparation (0.5 M TCEP, pH 7.0):
-
Weigh 1.43 g of TCEP-HCl.
-
Dissolve in 8 ml of high-purity water.
-
Adjust the pH to 7.0 with 10 N NaOH.
-
Bring the final volume to 10 ml with high-purity water.
-
Store in aliquots at -20°C.
-
The pH of your reaction buffer can significantly impact the rate of N-homocysteinylation. While many biological experiments are conducted at pH 7.4, a slightly lower pH can help to protonate the ε-amino group of lysine, making it less nucleophilic and therefore less reactive towards HTL.
Recommendations:
-
pH Optimization: If your experiment allows, consider performing it in a buffer with a pH in the range of 6.0-7.0.
-
Buffer Choice: The choice of buffer can also influence protein stability[7][10][11]. Buffers like MES or HEPES are often good choices in this pH range. Always validate that the chosen buffer and pH do not negatively impact your protein's activity or the biological process you are studying.
Recent studies have shown that the amino acid proline can non-enzymatically hydrolyze homocysteine thiolactone (HTL) back to homocysteine, thereby preventing protein N-homocysteinylation[12][13][14].
Protocol for Using Proline:
-
Working Concentration: A working concentration of 1 mM proline has been shown to be effective in reducing N-homocysteinylation[14][15].
-
Implementation: Add proline to your experimental buffer along with homocysteine.
-
Validation: It is important to run a control with proline alone to ensure it does not have any independent effects on your experimental system.
Visualizing the Prevention Strategy:
Caption: Workflow for preventing unwanted N-homocysteinylation.
Problem 2: My homocysteine stock solution appears to be causing inconsistent results.
Root Cause Analysis:
Commercial preparations of homocysteine may contain varying amounts of homocysteine thiolactone (HTL) as a contaminant. Additionally, improper preparation and storage of homocysteine solutions can lead to the formation of HTL over time.
Solution Workflow:
To minimize the initial presence and subsequent formation of HTL, it is crucial to prepare and store homocysteine solutions correctly.
Protocol for Homocysteine Stock Solution Preparation:
-
Use High-Purity Reagents: Start with high-quality L-homocysteine.
-
Dissolve in Degassed, Acidic Buffer: Dissolve the homocysteine in a degassed, slightly acidic buffer (e.g., 50 mM HCl) to a high concentration (e.g., 100 mM)[16]. The low pH helps to stabilize the homocysteine and prevent oxidation and HTL formation.
-
Aliquot and Store: Immediately aliquot the stock solution into single-use volumes and flash-freeze in liquid nitrogen. Store at -80°C[17]. Avoid repeated freeze-thaw cycles.
-
Neutralize Just Before Use: On the day of the experiment, thaw a single aliquot and neutralize it to the desired final pH with a suitable base (e.g., NaOH) immediately before adding it to your experimental system.
Consistent and careful sample handling is critical to prevent variability.
Best Practices for Sample Handling:
-
Work Quickly and on Ice: Perform all experimental manipulations on ice to minimize the rate of any unwanted chemical reactions[9].
-
Use Freshly Prepared Solutions: Always use freshly prepared or properly stored and thawed solutions for your experiments.
-
Consistent Timing: Ensure that the timing of all steps, from solution preparation to incubation, is consistent across all experiments.
Data Summary: Reducing Agent Comparison
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Odor | Pungent | Odorless |
| Stability in Air | Prone to oxidation | More resistant to oxidation |
| Effective pH Range | >7.0 | 1.5 - 8.5 |
| Maleimide Compatibility | Interferes | Compatible |
| Metal Chelation | Can be affected by metal ions | Not affected by Ni2+ |
This table summarizes the key differences between DTT and TCEP, highlighting the advantages of TCEP for preventing unwanted side reactions.
Validation: Confirming the Absence of N-Homocysteinylation
It is essential to validate that your preventative measures have been successful. Several analytical techniques can be used to detect and quantify N-homocysteinylation.
Method 1: Mass Spectrometry (MS)
Mass spectrometry is the gold standard for identifying and quantifying post-translational modifications.
Protocol Overview:
-
Sample Preparation: After your experiment, digest your protein of interest with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[18][19].
-
Data Analysis: Search the MS/MS data for a mass shift of +117.15 Da on lysine residues, which corresponds to the addition of a homocysteine moiety. Specialized software can be used to quantify the extent of modification[19][20].
Troubleshooting MS Data:
-
Unexpected Adducts: If you observe unexpected adducts in your mass spectra, consider potential sources of contamination, such as polymers from plastics or detergents[21][22]. Ensure high-purity reagents and proper sample handling. Adjusting mass spectrometer source settings can sometimes reduce adduct formation[23][24].
Method 2: Ellman's Assay
Ellman's assay can be used to quantify the number of free thiol groups introduced into a protein as a result of N-homocysteinylation.
Protocol Overview:
-
Sample Preparation: After the experiment, remove any excess reducing agents (e.g., by dialysis or a desalting column).
-
Reaction: React the protein with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Measurement: Measure the absorbance of the resulting yellow product at 412 nm[10][13][20]. An increase in absorbance in your homocysteine-treated sample compared to the untreated control indicates the presence of new thiol groups from N-homocysteinylation.
Method 3: Western Blotting with Chemical Probes
Specific chemical probes that react with the newly introduced thiol group can be used for detection by Western blotting.
Protocol Overview:
-
Labeling: After your experiment, label your protein samples with a thiol-reactive probe that contains a biotin or fluorescent tag.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Detect the labeled protein using streptavidin-HRP (for biotin tags) or by direct fluorescence imaging[9].
Visualizing the Validation Workflow:
Caption: Overview of methods to validate the prevention of N-homocysteinylation.
Conclusion
Preventing unwanted N-homocysteinylation is critical for the accuracy and reproducibility of experiments involving homocysteine. By implementing the strategies outlined in this guide—including the use of TCEP, optimization of buffer conditions, and proper sample handling—researchers can significantly reduce the risk of this confounding modification. Furthermore, rigorous validation using techniques such as mass spectrometry and Ellman's assay is essential to ensure the integrity of your experimental controls.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. labtest.com.br [labtest.com.br]
- 5. researchgate.net [researchgate.net]
- 6. Techniques for the Analysis of Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TCEP - Wikipedia [en.wikipedia.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Buffers in Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Positive and Negative Controls | Rockland [rockland.com]
- 15. susupport.com [susupport.com]
- 16. biorxiv.org [biorxiv.org]
- 17. genextgenomics.com [genextgenomics.com]
- 18. scispace.com [scispace.com]
- 19. Analysis of site-specific N-homocysteinylation of human serum albumin in vitro and in vivo using MALDI-ToF and LC-MS/MS mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidelines for Sample Preparation & Storage - Heidelberg University [uni-heidelberg.de]
- 22. massspec.unm.edu [massspec.unm.edu]
- 23. support.waters.com [support.waters.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Mass Spectrometry Analysis of Homocysteine Thiolactone
Welcome to the technical support center for the mass spectrometric analysis of homocysteine thiolactone (HTL). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of HTL quantification and characterization. As a highly reactive molecule, HTL presents unique challenges in its analysis. This resource provides in-depth, field-proven insights in a question-and-answer format to help you identify and resolve common artifacts and issues, ensuring the scientific integrity of your results.
Section 1: Pre-Analytical and Sample Preparation Artifacts
The journey to accurate HTL analysis begins long before the sample reaches the mass spectrometer. The inherent reactivity of HTL makes it prone to degradation and modification during sample collection, handling, and storage.
Q1: My measured plasma HTL concentrations are inconsistent and often lower than expected. What could be the cause?
A1: This is a common issue and often points to the instability of HTL in biological matrices.[1][2] Homocysteine thiolactone is susceptible to hydrolysis, which converts it back to homocysteine. This process is pH-dependent and accelerates at physiological and alkaline pH.[3][4]
-
Causality: The lactone ring of HTL is an ester, which can be cleaved by water (hydrolysis). At neutral to alkaline pH, the rate of this reaction increases significantly. If samples are not handled promptly and under appropriate conditions, a substantial portion of the HTL can be lost before analysis, leading to underestimation.
-
Troubleshooting Protocol:
-
Immediate Processing: Process blood samples as quickly as possible after collection. Centrifuge to separate plasma at 4°C.
-
Acidification: Immediately acidify the plasma sample to a pH below 6.0. Formic acid is a common choice.[5] This slows down the hydrolysis of the thiolactone ring.
-
Low-Temperature Storage: If immediate analysis is not possible, store the acidified plasma samples at -80°C. Studies have shown that HTL is stable for at least one month under these conditions.[1][2]
-
Q2: I am detecting a significant amount of S-homocysteinylated proteins in my sample, even though I am primarily interested in N-homocysteinylation by HTL. Is this an artifact?
A2: It is highly likely that a portion of the detected S-homocysteinylation is an artifact of sample preparation. While S-homocysteinylation does occur in vivo, the hydrolysis of HTL to homocysteine during sample handling can lead to the non-enzymatic reaction of the newly formed homocysteine with protein cysteine residues.[3]
-
Causality: As discussed in Q1, HTL can hydrolyze to homocysteine. Homocysteine, with its free thiol group, can then participate in disulfide exchange reactions with cysteine residues in proteins, forming S-homocysteinylated adducts. This is especially problematic if the sample pH is not controlled. One study demonstrated that incubating HTL with albumin at physiological pH resulted in a greater proportion of S-homocysteinylation than N-homocysteinylation.[3]
-
Workflow Diagram:
Caption: Artifactual S-homocysteinylation pathway during sample preparation.
-
Mitigation Strategy: The key is to minimize HTL hydrolysis. By following the immediate processing and acidification steps outlined in A1, you can significantly reduce the formation of free homocysteine and subsequent S-homocysteinylation artifacts.
Section 2: Derivatization-Related Artifacts
For gas chromatography-mass spectrometry (GC-MS) and sometimes for liquid chromatography-mass spectrometry (LC-MS/MS), derivatization is necessary to improve the volatility and ionization efficiency of HTL. This chemical modification step, however, can be a source of artifacts.
Q3: My derivatization reaction for GC-MS analysis of HTL seems to be incomplete, leading to poor reproducibility. How can I improve this?
A3: Incomplete derivatization is a frequent challenge. For GC-MS, common derivatization agents for HTL include isobutyl chloroformate and N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA).[6][7] The efficiency of these reactions depends on several factors.
-
Causality: Derivatization reactions are chemical reactions that require optimal conditions to proceed to completion. The presence of water, incorrect temperature, or inappropriate reaction time can all lead to incomplete derivatization.
-
Troubleshooting Protocol (using MSTFA as an example):
-
Ensure Anhydrous Conditions: Water can compete with the derivatization agent and hydrolyze it. Lyophilize your sample extract to complete dryness before adding the derivatization reagent.[6]
-
Optimize Temperature and Time: The derivatization of HTL with MSTFA and trimethylchlorosilane (TMCS) often requires heating. A typical protocol might involve heating at 70°C for 30 minutes. You may need to optimize this for your specific sample matrix.
-
Use a Catalyst: TMCS is often used as a catalyst in silylation reactions. Ensure it is included in your derivatization mixture.[6]
-
Check Reagent Quality: Derivatization reagents can degrade over time, especially if exposed to moisture. Use fresh, high-quality reagents.
-
Q4: I am analyzing HTL by LC-MS/MS and see multiple peaks for my derivatized analyte. What could be the cause?
A4: The appearance of multiple peaks for a single derivatized analyte can be due to several reasons, including the formation of isomers or side products during derivatization, or on-column degradation.
-
Causality: Some derivatization reagents can react with HTL at multiple sites, or the derivatized product may not be stable under the chromatographic conditions. For example, using o-phthaldialdehyde (OPA) for fluorescence detection or LC-MS analysis can be complex as the stability of the derivative can be an issue.[8][9]
-
Troubleshooting Steps:
-
Simplify Derivatization: If possible, opt for an LC-MS/MS method that does not require derivatization. Modern HILIC columns can often provide good retention and separation of underivatized HTL.[1][2][5]
-
Optimize Reaction Conditions: If derivatization is necessary, systematically vary the reaction conditions (e.g., pH, temperature, reagent concentration) to favor the formation of a single, stable product.
-
Evaluate Chromatographic Conditions: Ensure that the mobile phase pH and composition are compatible with the stability of your derivatized analyte.
-
Section 3: Chromatographic and Mass Spectrometric Artifacts
Even with perfect sample preparation, issues can arise during the LC-MS/MS or GC-MS analysis itself.
Q5: I'm experiencing significant carryover between injections in my LC-MS/MS analysis of HTL. How can I resolve this?
A5: Carryover is a common problem with polar and reactive analytes like HTL. It occurs when traces of the analyte from a previous injection are detected in subsequent runs.
-
Causality: HTL can adsorb to surfaces in the autosampler, injection port, and column. This is particularly problematic when analyzing high-concentration samples followed by low-concentration ones.
-
Troubleshooting Strategies:
-
Optimize Wash Solvents: Use a strong wash solvent in your autosampler. A mixture of acetonitrile, isopropanol, and water with a small amount of acid or base can be effective. Some studies have even explored derivatizing the residual analyte in the injection needle to reduce carryover.[10]
-
Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for polar compounds like HTL and can sometimes reduce carryover compared to reversed-phase columns.[1][2][5]
-
Injection Order: If possible, analyze samples in order of expected concentration, from low to high.
-
Blank Injections: Run blank injections after high-concentration samples to ensure the system is clean.
-
Q6: My signal intensity for HTL is suppressed, and I suspect a matrix effect. How can I confirm and mitigate this?
A6: Matrix effects, particularly ion suppression, are a major challenge in ESI-MS. They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.
-
Causality: In electrospray ionization (ESI), analytes compete for access to the droplet surface to be ionized. If a high concentration of a co-eluting matrix component is present, it can outcompete the analyte, leading to a suppressed signal.
-
Troubleshooting Protocol:
-
Post-Column Infusion Experiment: To confirm a matrix effect, perform a post-column infusion experiment. Continuously infuse a standard solution of HTL into the mobile phase after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of HTL indicates ion suppression.
-
Improve Sample Cleanup: Use a more effective sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[5][11]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d4-HTL) is the best way to compensate for matrix effects.[11] It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.
-
Chromatographic Separation: Adjust your chromatographic method to separate HTL from the suppression zone.
-
Quantitative Data Summary
| Issue | Potential Cause | Recommended Action |
| Low/Inconsistent HTL Concentration | HTL hydrolysis to homocysteine.[3][4] | Immediate sample processing, acidification (pH < 6.0), storage at -80°C.[1][2][5] |
| Artifactual S-Homocysteinylation | HTL hydrolysis followed by reaction of Hcy with protein cysteines.[3] | Minimize hydrolysis by acidification and rapid processing. |
| Incomplete Derivatization (GC-MS) | Presence of water, non-optimal temperature/time. | Ensure anhydrous conditions, optimize reaction parameters, use fresh reagents.[6] |
| Chromatographic Carryover | Adsorption of HTL to system surfaces. | Use strong autosampler wash solvents, consider HILIC chromatography.[5] |
| Ion Suppression (LC-MS/MS) | Co-eluting matrix components interfering with ionization. | Improve sample cleanup (SPE/LLE), use a stable isotope-labeled internal standard.[11] |
Section 4: FAQs
Q: What is a suitable internal standard for HTL analysis? A: The gold standard is a stable isotope-labeled version of the analyte, such as d4-homocysteine thiolactone.[11] If this is not available, a structurally similar compound like homoserine lactone has been used.[5][7]
Q: Can I measure HTL directly from urine? A: Yes, several methods have been developed for the quantification of HTL in urine using both LC-MS/MS and GC-MS.[5][6][7] Sample preparation typically involves a liquid-liquid extraction step.[5]
Q: What are the typical MRM transitions for HTL in LC-MS/MS? A: For positive ion mode electrospray ionization, the precursor ion is the protonated molecule [M+H]+ at m/z 118. Common product ions for multiple reaction monitoring (MRM) include m/z 56, 72, and 90.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a LC-MS/MS method for homocysteine thiolactone in plasma and evaluation of its stability in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of hydrolysis and aminolysis of homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive studies on the development of HPLC-MS/MS and HPLC-FL based methods for routine determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of homocysteine thiolactone in human saliva and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of GC-MS technique for the determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. altasciences.com [altasciences.com]
- 11. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in Homocysteine thiolactone hydrochloride synthesis
Welcome to the technical support center for the synthesis of Homocysteine Thiolactone Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize byproducts, thereby improving your yield and purity.
Introduction: The Chemistry of Homocysteine Thiolactone Synthesis
This compound is a valuable building block in pharmaceutical synthesis, notably for mucolytic agents. Its synthesis, most commonly from DL-methionine, involves the formation of homocysteine followed by an intramolecular cyclization. While the reaction appears straightforward, the presence of reactive functional groups—a primary amine and a thiol (in the homocysteine intermediate)—makes the process susceptible to side reactions. This guide will address the most common byproducts and provide strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most frequently observed byproducts are:
-
Homocystine: The disulfide dimer of homocysteine.
-
Homocysteine: The uncyclized precursor, resulting from incomplete reaction or hydrolysis of the product.
-
Dimers and Oligomers: Formed through intermolecular reactions between homocysteine and/or the thiolactone.
-
2,5-diketopiperazine of homocysteine: A cyclic dipeptide that can form under certain conditions.
-
Unreacted Starting Material: Residual DL-methionine or DL-homocystine, depending on the synthetic route.
Q2: I am observing a significant amount of a white, insoluble material in my crude product. What is it likely to be?
A common, poorly soluble byproduct is homocystine . This disulfide is formed by the oxidation of the thiol group of the homocysteine intermediate. This is particularly prevalent if the reaction is exposed to air for extended periods, or if oxidizing agents are present.
Q3: My final product shows a broader melting point than expected and the yield is low. What could be the issue?
A broad melting point often indicates the presence of impurities. Low yield could be due to a number of factors, including incomplete reaction or the formation of soluble byproducts. The most likely culprits are residual homocysteine and the formation of dimers or oligomers . Hydrolysis of the homocysteine thiolactone back to homocysteine can also contribute to this issue, especially if the product is exposed to moisture or non-acidic conditions during workup and storage.
Q4: How can I detect these byproducts?
A combination of analytical techniques is recommended for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or evaporative light scattering detection (ELSD) is a powerful tool for separating and quantifying homocysteine thiolactone from its byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structures of the main product and any significant impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weights of the expected product and byproducts.
Troubleshooting Guide
This section provides a problem-oriented approach to minimizing byproducts during the synthesis of this compound.
Problem 1: High Levels of Homocystine in the Final Product
Cause: Oxidation of the homocysteine intermediate. The thiol group (-SH) of homocysteine is readily oxidized to a disulfide bond (-S-S-), forming homocystine.
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas all solvents prior to use by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Control Reaction Temperature: While the specific optimal temperature depends on the synthetic route, avoiding excessive heat can reduce the rate of oxidation.
-
Minimize Reaction Time: Prolonged reaction times can increase the opportunity for oxidation. Monitor the reaction progress (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed.
-
Acidic Quench: Quenching the reaction with a non-oxidizing acid can help to protonate the thiol group, making it less susceptible to oxidation.
Problem 2: Presence of Unreacted Homocysteine
Cause: Incomplete cyclization of homocysteine to the thiolactone. This can be due to suboptimal reaction conditions or premature quenching of the reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The cyclization step is a dehydration reaction. The presence of water can inhibit the reaction and promote the reverse reaction (hydrolysis). Use dry solvents and glassware.
-
Optimize Acid Catalyst/Reagent: The cyclization is typically acid-catalyzed. Ensure the appropriate acid and concentration are used as per the specific protocol.
-
Sufficient Reaction Time and Temperature: Allow the reaction to proceed for a sufficient duration at the recommended temperature to ensure complete conversion. Monitor the disappearance of homocysteine by a suitable analytical method.
Problem 3: Formation of Dimers and Oligomers
Cause: Intermolecular reactions between homocysteine molecules or between homocysteine and the homocysteine thiolactone product. The amino group of one molecule can attack the activated carbonyl group of another.
Troubleshooting Steps:
-
Control pH: These side reactions are more prevalent under neutral or basic conditions. Maintaining an acidic environment helps to protonate the amino groups, reducing their nucleophilicity.
-
Reaction Concentration: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular reactions.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the intermolecular side reactions, which may have a higher activation energy than the desired intramolecular cyclization.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general method for the analysis of this compound and its common impurities.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-15 min: 5-95% B; 15-20 min: 95% B; 20-21 min: 95-5% B; 21-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizing Reaction Pathways
To better understand the formation of byproducts, the following diagrams illustrate the key reaction pathways.
Caption: Main synthesis pathway and common byproduct formation routes.
Caption: Recommended workflow for minimizing byproducts.
Technical Support Center: Long-Term Storage and Handling of Homocysteine Thiolactone Hydrochloride
Welcome to the technical support center for Homocysteine thiolactone hydrochloride (HCTL). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and best practices for the long-term storage and handling of this reactive metabolite. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of HCTL.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal stability, solid HCTL should be stored in a tightly-closed container in a cool, dry, and well-ventilated place.[1][2] Several safety data sheets recommend storing the compound away from light and moisture.[1] Therefore, an amber glass vial or other light-blocking container is ideal. Storage at room temperature is acceptable for short periods, but for long-term stability, refrigeration (2-8°C) or freezing (≤-20°C) is recommended, always in a desiccated environment.
-
Causality Explained: HCTL is sensitive to moisture.[1] The thiolactone ring is susceptible to hydrolysis, a chemical reaction where water breaks the ester bond, opening the ring to form homocysteine. This process is accelerated by elevated temperatures and non-neutral pH.[3][4][5] Light sensitivity is also noted, which can contribute to gradual degradation over time.[1]
Q2: I've received a shipment of HCTL. How should I handle it upon arrival?
Upon receipt, inspect the container for any damage. If the seal is broken, this could indicate potential exposure to moisture or air. The compound should be a white to off-white crystalline powder.[2][6] For long-term storage, immediately place the tightly sealed container in a desiccator within a refrigerator or freezer.
Q3: How stable is HCTL in aqueous solutions? What is the recommended storage for stock solutions?
HCTL is significantly less stable in solution compared to its solid form. The primary degradation pathway in aqueous solution is hydrolysis to homocysteine.[3] This hydrolysis is pH-dependent.[3] While stable in acidic and neutral water to some extent, it hydrolyzes more rapidly at alkaline pH.[5][7]
For stock solutions, it is recommended to prepare them fresh for each experiment. If storage is necessary, one supplier suggests that stock solutions can be stored under the following conditions:
-
-80°C for up to 6 months
-
-20°C for up to 1 month[8]
To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before freezing.[8]
Q4: What solvents are compatible with this compound?
HCTL is soluble in water.[9] For experimental purposes, aqueous buffers are commonly used. However, it is crucial to consider the pH of the buffer. As mentioned, alkaline conditions will accelerate the hydrolysis of the thiolactone ring.[7][10] Therefore, for experiments where the intact thiolactone is required, using a slightly acidic or neutral buffer and preparing the solution immediately before use is critical.
Q5: What are the signs of HCTL degradation? How can I check the purity of my stored compound?
Visual signs of degradation in the solid form are not always apparent but may include clumping (due to moisture absorption) or discoloration. The most definitive way to assess purity is through analytical methods. High-Performance Liquid Chromatography (HPLC) is a common technique used to separate and quantify HCTL from its primary degradant, homocysteine.[11][12]
Troubleshooting Guide
This section provides solutions to specific issues that you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent experimental results between batches or over time. | Degradation of HCTL stock. The compound in solution is hydrolyzing to homocysteine, which may have different biological activity in your system. | 1. Prepare Fresh Solutions: Always prepare HCTL solutions immediately before use.[13] 2. Check pH: Ensure your solvent or buffer pH is not alkaline, as this significantly speeds up hydrolysis.[3][7] 3. Aliquot and Freeze: If you must store solutions, aliquot into single-use vials and store at -80°C to prevent freeze-thaw cycles.[8] 4. Purity Check: If inconsistency persists, consider analytical validation of your compound's purity via HPLC. |
| Difficulty dissolving the solid HCTL. | The compound may have absorbed moisture, leading to clumping. | 1. Ensure Dry Conditions: Handle the solid compound in a low-humidity environment if possible. 2. Proper Storage: Re-evaluate your storage conditions. Ensure the container is tightly sealed and stored with a desiccant.[1][2] |
| Unexpected biological activity observed. | The observed effects may be due to homocysteine, the hydrolysis product, rather than HCTL itself. HCTL is known to modify proteins via N-homocysteinylation, while homocysteine can participate in disulfide bond formation.[3][4][14] | 1. Run a Control: Include a homocysteine-only control in your experiments to differentiate its effects from those of HCTL. 2. Time-Course Experiment: Analyze the effects at very short time points after adding freshly prepared HCTL to your system to minimize the impact of hydrolysis. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol outlines the best practices for preparing a stable stock solution of HCTL.
-
Pre-analysis: Allow the HCTL container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a low-humidity environment, quickly weigh the desired amount of HCTL solid.
-
Dissolution: Dissolve the powder in your chosen solvent (e.g., sterile water or a slightly acidic buffer). Ensure complete dissolution by vortexing if necessary.
-
Aliquoting: Immediately dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume per aliquot should be appropriate for a single experiment.
-
Storage: Tightly cap the aliquots and store them at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[8]
-
Usage: When needed, thaw a single aliquot rapidly and use it immediately. Do not refreeze any unused portion of the thawed aliquot.
Protocol 2: Workflow for Assessing HCTL Stability
This workflow provides a systematic approach to verifying the stability of your HCTL sample, particularly if you suspect degradation.
Caption: Workflow for assessing HCTL stability.
Degradation Pathway
The primary challenge in handling HCTL is its susceptibility to hydrolysis, which converts the cyclic thiolactone back into its linear amino acid form, homocysteine.
Caption: Hydrolysis of Homocysteine Thiolactone.
This reaction is critical because the biological activities of HCTL and homocysteine can differ significantly. HCTL is known to cause protein N-homocysteinylation by reacting with lysine residues, a post-translational modification implicated in various pathologies.[4][14][15]
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. D,L-Homocysteine Thiolactone Hydrochloride - LKT Labs [lktlabs.com]
- 10. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of homocysteine thiolactone and homocysteine in cell cultures using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The determination of homocysteine-thiolactone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. | Sigma-Aldrich [sigmaaldrich.com]
refining purification methods to remove impurities from synthesized Homocysteine thiolactone
Welcome to the technical support center for the purification of synthesized Homocysteine Thiolactone (HcyTL). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the purification of this critical synthetic intermediate. Here, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.
Frequently Asked Questions (FAQs)
Q1: My crude HcyTL sample shows multiple spots on the TLC plate. What are the likely impurities?
A1: The most common impurities in crude HcyTL are typically related to the starting materials and the stability of the thiolactone ring. These include:
-
Homocysteine: This is the product of hydrolysis of the thiolactone ring. It is more polar than HcyTL and will have a lower Rf value on a normal-phase TLC plate.
-
Homocystine: This is the disulfide dimer of homocysteine, formed by oxidation. It is also more polar than HcyTL.
-
Unreacted Starting Material: If you are synthesizing HcyTL via deprotection, you may have residual N-acetyl-homocysteine thiolactone. This is generally less polar than HcyTL.
-
Polymerization Products: Under certain conditions, HcyTL can undergo self-amidation to form oligomers. These are typically high molecular weight and may remain at the baseline of the TLC plate.
Q2: I'm observing a gradual decrease in the purity of my stored HcyTL sample. What's happening?
A2: Homocysteine thiolactone is susceptible to hydrolysis, especially in the presence of moisture and at neutral to alkaline pH.[1][2] The thiolactone ring can open to form homocysteine, which can then be oxidized to homocystine. For long-term storage, it is recommended to store HcyTL hydrochloride salt as a dry solid at low temperatures (e.g., -20°C) under an inert atmosphere.[3]
Q3: Can I use reverse-phase chromatography to purify HcyTL?
A3: Yes, reverse-phase chromatography can be an effective method for purifying HcyTL, particularly for removing less polar impurities. Several analytical HPLC methods utilize C18 columns with mobile phases consisting of acidified water and acetonitrile or methanol.[4][5][6] These conditions can be adapted for preparative scale purification.
Q4: What is the best way to monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification of HcyTL. A suitable mobile phase should provide good separation between HcyTL and its major impurities. Staining with ninhydrin is effective for visualizing the primary amine of HcyTL and homocysteine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Homocysteine Thiolactone.
Problem 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution | Scientific Rationale |
| High solubility of HcyTL in the chosen solvent. | Select a solvent in which HcyTL has high solubility at elevated temperatures but low solubility at room temperature or below. Methanol and ethanol are good starting points.[1][7] | The principle of recrystallization relies on a significant difference in solubility at different temperatures to allow for crystal formation upon cooling. |
| Co-precipitation of impurities. | If the crude material is highly impure, consider a preliminary purification step like a solvent wash or flash chromatography before recrystallization. | High concentrations of impurities can interfere with the crystal lattice formation of the desired compound, leading to their inclusion in the precipitate. |
| Use of an excessive amount of solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | Using too much solvent will keep the product in solution even at lower temperatures, thus reducing the recovery yield. |
| Precipitation is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. | Rapid cooling can lead to the formation of small, impure crystals or an amorphous solid by trapping impurities within the crystal lattice. |
Problem 2: Incomplete Separation During Column Chromatography
| Possible Cause | Suggested Solution | Scientific Rationale |
| Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC. For silica gel chromatography, a gradient elution starting with a less polar solvent and gradually increasing the polarity is often effective. A common starting point could be a mixture of dichloromethane and methanol. | The mobile phase must have the correct polarity to effectively compete with the stationary phase for the analytes, allowing for differential migration and separation. |
| Column overloading. | Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight). | Overloading the column saturates the stationary phase, leading to broad, overlapping bands and poor separation. |
| Column channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. A wet slurry packing method is generally recommended for silica gel. | Channels in the stationary phase provide a path of least resistance for the mobile phase and analytes, resulting in uneven flow and bypassing of the separation medium. |
| Hydrolysis of HcyTL on the column. | Use anhydrous solvents and consider adding a small amount of acid (e.g., 0.1% acetic acid) to the mobile phase to maintain an acidic environment and suppress hydrolysis. | Silica gel can have acidic surface hydroxyl groups, but prolonged exposure to neutral or slightly basic conditions can promote the hydrolysis of the thiolactone ring. |
Detailed Purification Protocols
Protocol 1: Recrystallization of Homocysteine Thiolactone Hydrochloride
This protocol is suitable for purifying crude HcyTL that is relatively free of highly polar or non-polar impurities.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude HcyTL hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely. The solubility of DL-Homocysteine thiolactone hydrochloride increases with temperature in methanol.[1][7]
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
If crystallization is slow to initiate, you can scratch the inside of the flask with a glass rod or add a seed crystal of pure HcyTL.
-
To further induce precipitation, slowly add diethyl ether (an anti-solvent) to the cold methanol solution with gentle swirling until the solution becomes cloudy.
-
Allow the flask to stand in the ice bath for another 15-30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight. A patent for a similar process suggests drying under vacuum after crystallization at low temperatures.[8]
Protocol 2: Silica Gel Flash Column Chromatography
This method is effective for separating HcyTL from impurities with different polarities, such as unreacted N-acetyl-homocysteine thiolactone (less polar) and homocysteine/homocystine (more polar).
Materials:
-
Crude Homocysteine Thiolactone
-
Silica gel (for flash chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Collection tubes
-
TLC plates, chamber, and developing solvents
-
Ninhydrin stain
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude HcyTL in a suitable solvent (e.g., methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system such as 9:1 DCM:MeOH.
-
Visualize the spots using a UV lamp (if applicable) and then by staining with ninhydrin. HcyTL and any free amine-containing impurities will appear as colored spots.
-
This initial TLC will help you identify the number of components and their relative polarities, guiding your column chromatography.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM or 98:2 DCM:MeOH).
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude HcyTL in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient could be:
-
98:2 DCM:MeOH
-
95:5 DCM:MeOH
-
90:10 DCM:MeOH
-
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate and develop it in the same solvent system used for the initial analysis.
-
Stain the plate with ninhydrin to identify the fractions containing your product.
-
Combine the pure fractions containing HcyTL.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Homocysteine Thiolactone.
-
Data Summary Tables
Table 1: Solubility of DL-Homocysteine Thiolactone Hydrochloride in Various Solvents
| Solvent | Solubility Profile | Reference |
| Water | Highly soluble | [1][7] |
| Methanol | Soluble, increases with temperature | [1][7] |
| Ethanol | Soluble, increases with temperature | [1][7] |
| Isopropanol | Soluble, increases with temperature | [1][7] |
| Acetonitrile | Soluble, increases with temperature | [1][7] |
| Ethyl Acetate | Soluble, increases with temperature | [1][7] |
| Dichloromethane | Soluble, increases with temperature | [1][7] |
| Acetone | Soluble, increases with temperature | [1][7] |
Table 2: Typical TLC Rf Values for HcyTL and Related Impurities
| Compound | Typical Rf (9:1 DCM:MeOH on Silica) | Polarity |
| N-acetyl-homocysteine thiolactone | ~0.7 - 0.8 | Least Polar |
| Homocysteine Thiolactone (HcyTL) | ~0.4 - 0.5 | Intermediate |
| Homocysteine / Homocystine | ~0.1 - 0.2 | Most Polar |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and exact solvent composition.
Visualizations
Caption: General purification workflow for homocysteine thiolactone.
Caption: Polarity comparison of HcyTL and its common impurities.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of multi‐column chromatography for capture and polishing at high protein load - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Homocysteine Reduction: Causes & Treatments - Life Extension [lifeextension.com]
- 8. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Neurotoxic Effects of Homocysteine Thiolactone versus Homocysteine
Introduction: The Two Faces of a Metabolic Byproduct
Elevated levels of the sulfur-containing amino acid homocysteine (Hcy), a condition known as hyperhomocysteinemia, are an established independent risk factor for a range of vascular and neurodegenerative diseases.[1][2] For decades, research has focused on Hcy itself as the primary neurotoxic agent. However, a growing body of evidence points towards its reactive metabolite, homocysteine thiolactone (HCTL), as a key, and potentially more insidious, player in neuronal damage.[3][4]
HCTL is a cyclic thioester formed as a byproduct of an error-editing reaction by methionyl-tRNA synthetase, which mistakenly activates Hcy instead of methionine.[5][6] While enzymes like paraoxonase 1 (PON1) and bleomycin hydrolase (Blmh) exist to detoxify HCTL by hydrolyzing it back to Hcy, conditions of metabolic stress can lead to its accumulation.[3][4][7] This guide provides a detailed comparison of the distinct neurotoxic mechanisms of Hcy and HCTL, supported by experimental evidence, to provide researchers with a clearer understanding of these two related but functionally different molecules.
Part 1: Divergent Mechanisms of Neurotoxicity
While both Hcy and HCTL contribute to neuronal damage, they operate through fundamentally different primary mechanisms. Hcy's neurotoxicity is largely mediated by excitotoxic and oxidative stress pathways, whereas HCTL's primary mode of action is through the covalent modification of proteins, leading to widespread cellular dysfunction.
Homocysteine (Hcy): An Excitotoxic Agonist
The neurotoxic effects of homocysteine are primarily linked to its action as an agonist of the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors.[8][9] This interaction triggers a cascade of detrimental downstream events:
-
NMDA Receptor Overactivation: Hcy stimulates NMDA receptors, leading to excessive influx of calcium ions (Ca²⁺) into neurons.[8][10] This dysregulation of calcium homeostasis is a central event in excitotoxicity.
-
Oxidative Stress: The elevated intracellular Ca²⁺ levels lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is exacerbated by Hcy's ability to inhibit key antioxidant enzymes and stimulate pro-oxidant pathways.[11][12] The resulting oxidative stress damages lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Sustained Ca²⁺ influx and oxidative stress compromise mitochondrial function, leading to a collapse of the mitochondrial membrane potential, release of cytochrome c, and ultimately, the activation of apoptotic cell death pathways.[11]
-
ERK-MAP Kinase Signaling: Hcy-mediated NMDA receptor stimulation leads to a sustained activation of the extracellular signal-regulated kinase (ERK-MAP) kinase pathway, which has been shown to be a critical intermediate step coupling the initial excitotoxic signal to eventual neuronal death.[8][9]
Homocysteine Thiolactone (HCTL): A Covalent Modifier of Proteins
In contrast to Hcy's receptor-mediated toxicity, HCTL's danger lies in its chemical reactivity. As a thioester, it readily acylates the free ε-amino groups of lysine residues on proteins, a post-translational modification termed N-homocysteinylation .[5][13] This process is irreversible and has profound consequences for protein structure and function:
-
Protein Aggregation: N-homocysteinylation neutralizes the positive charge of lysine residues, disrupting electrostatic interactions and altering protein conformation. This can expose hydrophobic regions, leading to protein misfolding and the formation of toxic aggregates and amyloid-like structures.[1][14][15] This mechanism has been shown to enhance the aggregation of key neurodegenerative proteins like α-synuclein and DJ-1, implicating HCTL in the pathology of Parkinson's disease.[5][16][17][18]
-
Enzyme Inactivation and Functional Impairment: The modification of lysine residues within active sites or critical functional domains can lead to the inactivation of enzymes and the loss of normal protein function, disrupting cellular homeostasis.[1][19]
-
Induction of Apoptosis: The accumulation of misfolded and aggregated proteins can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, leading to the activation of apoptotic pathways.[16] Studies have shown that N-homocysteinylation of α-synuclein by HCTL induces apoptosis in SH-SY5Y neuroblastoma cells.[16]
The distinct primary mechanisms of Hcy and HCTL are visualized in the signaling pathway diagram below.
References
- 1. Protein N-homocysteinylation: From cellular toxicity to neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and neurotoxicity of homocysteine thiolactone in mice: evidence for a protective role of paraoxonase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and neurotoxicity of homocysteine thiolactone in mice: protective role of bleomycin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Homocysteine-induced sustained GluN2A NMDA receptor stimulation leads to mitochondrial ROS generation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homocysteine-induced brain lipid peroxidation: effects of NMDA receptor blockade, antioxidant treatment, and nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of homocysteine thiolactone on structure and aggregation propensity of bovine pancreatic insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. N-Homocysteinylation of lysine residues in α-Synuclein enhances aggregation propensity and cytotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N‐homocysteinylation of α‐synuclein promotes its aggregation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N‐homocysteinylation of DJ‐1 promotes neurodegeneration in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Homocysteine Thiolactone-Induced Protein Aggregation Assays
For researchers, scientists, and drug development professionals investigating the pathologies associated with hyperhomocysteinemia, understanding the aggregation of proteins induced by homocysteine thiolactone (HCTL) is paramount. HCTL, a reactive cyclic thioester of homocysteine, is known to covalently modify proteins, leading to structural alterations and aggregation that are implicated in cardiovascular and neurodegenerative diseases.[1][2][3] This guide provides an in-depth comparison of common analytical techniques used to validate HCTL-induced protein aggregation, offering field-proven insights to ensure the generation of robust and reliable data.
The Mechanism: How Homocysteine Thiolactone Drives Protein Aggregation
Homocysteine (Hcy) can be erroneously activated by methionyl-tRNA synthetase, which, through an editing function, converts it into the highly reactive HCTL.[2][4] This molecule readily reacts with the ε-amino groups of lysine residues on proteins in a process called N-homocysteinylation.[1][4][5] This modification neutralizes the positive charge of the lysine residue, alters the protein's isoelectric point (pI), and can induce significant conformational changes.[1][6] These structural perturbations often expose hydrophobic regions, leading to the formation of aggregates ranging from small, soluble oligomers to large, insoluble fibrils.[6][7][8] It is also important to note that HCTL can hydrolyze to homocysteine at physiological pH, which can then participate in disulfide bond formation with protein cysteine residues (S-homocysteinylation), adding another layer of complexity to the aggregation process.[9]
Core Protocol: Inducing Protein Aggregation with HCTL
A reproducible HCTL-induced aggregation assay is the foundation of any validation study. The following is a generalized protocol that can be adapted for specific proteins of interest, such as bovine serum albumin (BSA) or alpha-synuclein.
Objective: To induce and monitor the aggregation of a target protein upon exposure to HCTL.
Materials:
-
Target Protein (e.g., BSA, alpha-synuclein)
-
Homocysteine Thiolactone (HCTL)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-binding microcentrifuge tubes or 96-well plates
Workflow:
-
Protein Preparation: Prepare a stock solution of the target protein in PBS. Ensure the solution is clear and free of pre-existing aggregates by filtering through a 0.22 µm syringe filter.
-
HCTL Preparation: Prepare a fresh stock solution of HCTL in PBS immediately before use. HCTL is susceptible to hydrolysis, so prompt use is critical.
-
Incubation: In a sterile, low-binding microplate or microcentrifuge tubes, combine the protein solution with varying concentrations of HCTL. Include a control sample with protein and PBS only.
-
Aggregation Induction: Incubate the samples at 37°C for a specified time course (e.g., 1 to 72 hours).[10] For some assays, continuous shaking may be employed to accelerate fibril formation.[11]
-
Analysis: At designated time points, collect aliquots for analysis using the validation methods described below.
A Comparative Guide to Validation Techniques
The key to a robust validation strategy is the use of orthogonal methods—techniques that measure different physical properties of the aggregates.[12][13] This approach provides a more complete picture of the aggregation process and ensures that the observed phenomena are not artifacts of a single detection method.[12]
Spectroscopic Assays: Monitoring Conformational Changes
Spectroscopic techniques are invaluable for monitoring the initial conformational changes and the formation of specific aggregate structures in real-time.
Principle: Thioflavin T is a fluorescent dye that exhibits a characteristic increase in fluorescence intensity upon binding to the cross-β-sheet structures prevalent in amyloid-like fibrils.[10][14][15]
Protocol:
-
Prepare a ThT working solution (e.g., 25 µM) in PBS.[10]
-
Add the ThT solution to your HCTL-treated and control protein samples in a 96-well black plate.
-
Measure the fluorescence using a microplate reader with excitation around 450 nm and emission around 485 nm.[10]
Insights: The ThT assay is a simple, high-throughput method ideal for kinetic studies of fibril formation. However, it is important to remember that ThT does not detect amorphous aggregates or early-stage oligomers and its fluorescence can be influenced by assay conditions.[14]
Sizing and Separation Techniques: Quantifying Aggregate Distribution
These methods provide quantitative data on the size and distribution of aggregates, from small oligomers to large insoluble particles.
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution.[16] This information is then used to determine the hydrodynamic radius (size) of the particles.[17][18]
Protocol:
-
Centrifuge samples to remove any very large, precipitated material.[17]
-
Transfer a small volume of the supernatant to a DLS cuvette or plate.
-
Acquire data using a DLS instrument. The output will provide information on the size distribution and polydispersity index (a measure of the heterogeneity of particle sizes).[16]
Insights: DLS is highly sensitive to the presence of large aggregates and can detect them in minutes.[16][17] It is a non-destructive technique that requires minimal sample preparation.[16][19] However, DLS has limited resolution for distinguishing between different small oligomeric species.[17]
Principle: SEC separates molecules based on their size as they pass through a column packed with a porous resin.[20] Larger molecules elute first, while smaller molecules are retained longer.
Protocol:
-
Equilibrate an appropriate SEC column with PBS.
-
Inject the HCTL-treated and control samples into the chromatograph.
-
Monitor the eluent using UV detection (typically at 280 nm). The resulting chromatogram will show peaks corresponding to different sized species (monomers, dimers, and higher-order aggregates).[21]
Insights: SEC is a widely accepted technique for quantifying the relative amounts of monomer and various aggregated species.[20][21] A key consideration is that interactions with the column matrix and sample dilution during the run can sometimes lead to the dissociation of weaker aggregates, potentially underestimating the total aggregate content.[13]
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. When run under non-reducing conditions (without agents like β-mercaptoethanol), disulfide-linked aggregates can be visualized.[21][22]
Protocol:
-
Mix protein samples with non-reducing loading buffer.
-
Run the samples on a polyacrylamide gel.
-
Visualize protein bands using Coomassie staining or transfer to a membrane for Western blotting with an antibody against the target protein.
Insights: SDS-PAGE is a straightforward method to visualize covalent, cross-linked aggregates. Comparing non-reduced and reduced samples can specifically identify disulfide-linked aggregates.[21] The appearance of high-molecular-weight smears or bands that fail to enter the gel is indicative of significant aggregation.[23]
Summary of Validation Techniques
| Technique | Principle | Information Obtained | Throughput | Strengths | Limitations |
| Thioflavin T (ThT) Assay | Fluorescence of dye binding to β-sheets[14][15] | Fibril formation kinetics, relative fibril quantity | High | Simple, real-time monitoring | Insensitive to oligomers and amorphous aggregates[14] |
| Dynamic Light Scattering (DLS) | Light scattering from diffusing particles[16] | Hydrodynamic size distribution, polydispersity | Medium-High | Highly sensitive to large aggregates, non-destructive[16][17] | Poor resolution of small oligomers[17] |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic volume[20] | Quantitative distribution of monomers and oligomers | Medium | Well-established, quantitative[21] | Potential for aggregate disruption on the column[13] |
| SDS-PAGE | Electrophoretic mobility by size[21] | Covalent/disulfide-linked aggregates, high MW species | High | Simple, visual assessment of cross-linking[24] | Primarily qualitative, denaturing conditions |
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying molecular events, the following diagrams have been generated.
Experimental Workflow for Validation
Caption: Workflow for HCTL-induced aggregation and validation.
Mechanism of N-homocysteinylation
Caption: HCTL reacts with protein lysine residues, leading to aggregation.
Conclusion: Ensuring Trustworthiness Through Orthogonal Validation
A single technique provides only one perspective on the complex process of protein aggregation. By employing a multi-faceted, orthogonal approach, researchers can build a self-validating system that enhances the trustworthiness and reliability of their findings. Combining a real-time kinetic assay like ThT fluorescence with quantitative sizing methods such as DLS and SEC, and supplementing with a qualitative technique like non-reducing SDS-PAGE, provides a comprehensive characterization of HCTL-induced aggregates. This robust validation strategy is essential for accurately elucidating the molecular mechanisms of HCTL-driven pathology and for the development of effective therapeutic interventions.
References
- 1. N-homocysteinylation induces different structural and functional consequences on acidic and basic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]
- 3. N‐homocysteinylation of α‐synuclein promotes its aggregation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of homocysteine thiolactone on structure and aggregation propensity of bovine pancreatic insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. fluidimaging.com [fluidimaging.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. medium.com [medium.com]
- 19. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. approcess.com [approcess.com]
- 21. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 22. Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of D- and L-Homocysteine Thiolactone Hydrochloride Bioactivity: A Guide for Researchers
This guide provides an in-depth comparative study of the bioactivity of D- and L-Homocysteine thiolactone hydrochloride, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental mechanisms that differentiate these stereoisomers, their impact on cellular processes, and provide detailed experimental protocols to empower your research.
Introduction: The Significance of Homocysteine Thiolactone Stereochemistry
Homocysteine (Hcy) is a non-proteinogenic amino acid, and elevated levels in the blood, a condition known as hyperhomocysteinemia, are an independent risk factor for a multitude of human diseases, including cardiovascular and neurodegenerative disorders.[1][2] The toxicity of homocysteine is largely attributed to its metabolic conversion into the highly reactive intramolecular thioester, homocysteine thiolactone (HTL).[3][4] HTL can acylate the free amino groups of protein lysine residues, a post-translational modification termed N-homocysteinylation.[4][5] This modification can lead to protein damage, aggregation, and loss of function, contributing to cellular dysfunction and disease pathogenesis.[2][6]
A critical aspect often overlooked in preclinical studies is the stereochemistry of HTL. Both D- and L-isomers of homocysteine thiolactone hydrochloride are commercially available and may be present in experimental settings. Understanding their distinct biological origins and comparable chemical reactivities is paramount for accurate experimental design and interpretation.
The primary biological distinction arises from the stereoselectivity of methionyl-tRNA synthetase (MetRS). This enzyme, in an error-editing process, almost exclusively converts L-homocysteine to L-homocysteine thiolactone. The D-isomer of homocysteine is not a substrate for MetRS, and therefore, L-homocysteine thiolactone is the predominant form generated endogenously. However, from a chemical standpoint, both D- and L-homocysteine thiolactone are reactive electrophiles capable of non-enzymatically modifying proteins. This guide will explore the ramifications of this dichotomy.
Core Bioactivity Comparison: Enzymatic Specificity vs. Chemical Reactivity
The central paradigm for comparing D- and L-homocysteine thiolactone bioactivity is the interplay between their enzymatic generation and their inherent chemical reactivity.
Cytotoxicity: Thiolactone as the More Potent Agent
Numerous studies have established that homocysteine thiolactone is significantly more cytotoxic than homocysteine itself. For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), 200 µM of homocysteine thiolactone induced apoptosis in 30% of cells, whereas the same concentration of homocysteine resulted in only 1% apoptotic cells.[3] While direct comparative studies on the cytotoxicity of pure D- and L-isomers are limited, the available evidence on the embryotoxicity of both forms suggests comparable damaging potential due to their identical chemical reactivity towards essential proteins.
Pro-Apoptotic Effects: A Common Pathway of Cellular Demise
Both homocysteine and its thiolactone can induce programmed cell death, or apoptosis.[5][7] Homocysteine thiolactone is a more potent inducer of apoptosis, as evidenced by greater caspase-3 activation and DNA fragmentation in HUVECs compared to homocysteine.[5] The apoptotic cascade initiated by homocysteine thiolactone is often mediated by an increase in intracellular reactive oxygen species (ROS), such as hydrogen peroxide, leading to the activation of executioner caspases like caspase-3.[7] Given that the chemical reaction of N-homocysteinylation is the primary driver of this toxicity, it is highly probable that both D- and L-isomers can trigger these apoptotic pathways.
Pro-Inflammatory Response: Fueling the Fire of Disease
Inflammation is a key component in the pathogenesis of diseases associated with hyperhomocysteinemia. Studies using the retinal pigment epithelial cell line ARPE-19 have shown that homocysteine thiolactone is a potent inducer of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[8] In fact, homocysteine thiolactone was found to be a more powerful inducer of IL-8 secretion than homocysteine itself.[8] This pro-inflammatory signaling further contributes to tissue damage and disease progression. As with other bioactivities, the chemical nature of the interaction suggests that both stereoisomers can elicit a pro-inflammatory response.
Experimental Protocols for Comparative Analysis
To facilitate a direct comparison of D- and L-homocysteine thiolactone hydrochloride bioactivity, we provide the following detailed experimental protocols.
Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells (e.g., HUVECs, ARPE-19, HeLa) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Prepare fresh solutions of D- and L-homocysteine thiolactone hydrochloride in sterile cell culture medium at various concentrations (e.g., 50 µM to 1 mM). Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Evaluation of Apoptosis via Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Treatment: Seed and treat cells with D- and L-homocysteine thiolactone hydrochloride as described in the cytotoxicity protocol.
-
Cell Lysis: After the incubation period, collect the cells and lyse them using a commercially available caspase-3 assay kit lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the caspase-3 activity and normalize it to the protein concentration. Express the results as fold-change relative to the control.
Quantification of Pro-Inflammatory Cytokines (IL-6 and IL-8) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying specific proteins, such as cytokines, in cell culture supernatants.
Protocol:
-
Sample Collection: After treating the cells with D- and L-homocysteine thiolactone hydrochloride, collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for IL-6 and IL-8 using commercially available kits, following the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, and then a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of IL-6 and IL-8 in the samples.
Detection and Quantification of Protein N-homocysteinylation
This section outlines a general workflow for identifying and quantifying N-homocysteinylated proteins.
Workflow:
-
Protein Extraction and Homocysteinylation: Treat cells or purified proteins with D- or L-homocysteine thiolactone hydrochloride. Extract total protein.
-
Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digestion: Digest the proteins into peptides using trypsin.
-
-
Enrichment of Homocysteinylated Peptides (Optional): Utilize chemical probes that selectively react with the thiol group of the homocysteinylated lysine residue for enrichment.[9]
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use database search algorithms to identify peptides with a mass shift corresponding to N-homocysteinylation (+117 Da). Quantify the relative abundance of modified peptides.
A more accessible method for detecting total N-linked homocysteine involves acid hydrolysis of the protein, conversion of the released homocysteine to its thiolactone, and subsequent quantification by HPLC.[4]
Data Presentation and Visualization
For a clear and objective comparison, all quantitative data should be summarized in structured tables.
Table 1: Comparative Cytotoxicity of D- and L-Homocysteine Thiolactone Hydrochloride
| Concentration (µM) | Cell Viability (%) - D-Isomer (Mean ± SD) | Cell Viability (%) - L-Isomer (Mean ± SD) |
| 0 (Control) | 100 ± 5 | 100 ± 6 |
| 100 | Data to be generated | Data to be generated |
| 250 | Data to be generated | Data to be generated |
| 500 | Data to be generated | Data to be generated |
| 1000 | Data to be generated | Data to be generated |
Table 2: Pro-Apoptotic Effects of D- and L-Homocysteine Thiolactone Hydrochloride
| Concentration (µM) | Caspase-3 Activity (Fold Change) - D-Isomer (Mean ± SD) | Caspase-3 Activity (Fold Change) - L-Isomer (Mean ± SD) |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 100 | Data to be generated | Data to be generated |
| 250 | Data to be generated | Data to be generated |
| 500 | Data to be generated | Data to be generated |
Table 3: Pro-Inflammatory Response to D- and L-Homocysteine Thiolactone Hydrochloride
| Concentration (µM) | IL-6 Concentration (pg/mL) - D-Isomer (Mean ± SD) | IL-8 Concentration (pg/mL) - L-Isomer (Mean ± SD) |
| 0 (Control) | Data to be generated | Data to be generated |
| 100 | Data to be generated | Data to be generated |
| 250 | Data to be generated | Data to be generated |
| 500 | Data to be generated | Data to be generated |
Visualizing the Mechanisms
Diagrams generated using Graphviz can effectively illustrate the key concepts discussed.
References
- 1. The cell-damaging effects of low amounts of homocysteine and copper ions in human cell line cultures are caused by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. New method for the determination of protein N-linked homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study on in vitro effects of homocysteine thiolactone and homocysteine on HUVEC cells: evidence for a stronger proapoptotic and proinflammative homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homocysteine thiolactone induces apoptotic DNA damage mediated by increased intracellular hydrogen peroxide and caspase 3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidized LDL, homocysteine, homocysteine thiolactone and advanced glycation end products act as pro-oxidant metabolites inducing cytokine release, macrophage infiltration and pro-angiogenic effect in ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing Antioxidant Efficacy Against Homocysteine Thiolactone-Induced Damage
For researchers, scientists, and drug development professionals investigating the cellular detriments of hyperhomocysteinemia, understanding the damaging role of homocysteine thiolactone (HCTL) is paramount. This guide provides an in-depth technical comparison of the efficacy of various antioxidants in preventing HCTL-induced damage, supported by experimental data and detailed protocols. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating system for your research.
The Understated Threat: Homocysteine Thiolactone
Homocysteine, a sulfur-containing amino acid, is a well-established independent risk factor for a multitude of pathologies, including cardiovascular and neurodegenerative diseases.[1] Its metabolite, homocysteine thiolactone (HCTL), a cyclic thioester, is a highly reactive molecule that inflicts cellular damage primarily through a process called N-homocysteinylation.[2][3] This non-enzymatic modification targets the ε-amino group of lysine residues in proteins, leading to a cascade of detrimental effects.[2][3]
The consequences of N-homocysteinylation are severe and multifaceted. It can alter protein structure and function, induce oxidative stress, promote protein aggregation into toxic amyloid-like structures, and trigger apoptosis.[3][4][5] This guide will equip you with the necessary tools to investigate and mitigate this damage using antioxidant interventions.
Visualizing the Path of Damage and Protection
To comprehend the interplay between HCTL and antioxidants, it's crucial to visualize the underlying pathways. The following diagram illustrates the mechanism of HCTL-induced damage and the points of intervention for antioxidant compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins | PLOS One [journals.plos.org]
- 3. Protein N-homocysteinylation induces the formation of toxic amyloid-like protofibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidized LDL, homocysteine, homocysteine thiolactone and advanced glycation end products act as pro-oxidant metabolites inducing cytokine release, macrophage infiltration and pro-angiogenic effect in ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of homocysteine thiolactone on paraoxonase and aryl esterase activity of human serum purified paraoxonase 1 in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Antibodies Against N-Homocysteinylated Proteins
Introduction: The Critical Need for Specificity in N-Homocysteinylation Research
N-homocysteinylation is a non-enzymatic post-translational modification (PTM) where homocysteine thiolactone (HTL), a reactive metabolite of homocysteine, acylates protein lysine residues.[1] This modification has been implicated in a range of human pathologies, including cardiovascular and neurodegenerative diseases, by altering protein structure and function, leading to aggregation, and eliciting autoimmune responses.[1][2][3] For researchers and drug development professionals, the ability to accurately detect and quantify N-homocysteinylated proteins (N-Hcy-proteins) is paramount to understanding disease mechanisms and identifying potential therapeutic targets.
However, developing and validating antibodies specific to this single modification presents a significant challenge. The epitope—an N-homocysteinyl-lysine (N-Hcy-Lys)—is small and resides on a vast landscape of unmodified lysine residues and other potential PTMs. Cross-reactivity, where an antibody binds to unintended targets with similar structural motifs, is a pervasive issue that can invalidate experimental results.[4][5]
This guide provides an in-depth comparison of essential validation methodologies from the perspective of a seasoned application scientist. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is part of a self-validating system to establish antibody specificity with the highest degree of confidence.
The Foundation: Preparation of Antigens and Controls
Experimental Protocol: Synthesis of N-Homocysteinylated Protein Standards
This protocol describes the in vitro modification of a protein (e.g., Bovine Serum Albumin - BSA, or a specific protein of interest) to serve as a positive control and immunogen.
Rationale: Creating a known, high-concentration N-Hcy-protein is essential for testing antibody binding. Using a protein unrelated to your experimental system, like BSA or Keyhole Limpet Hemocyanin (KLH), is standard for initial antibody generation and characterization to avoid pre-existing signals in biological samples.
Step-by-Step Methodology:
-
Protein Preparation: Dissolve the protein of choice (e.g., BSA) to a concentration of 10-20 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.2 mM EDTA.
-
Thiolactone Addition: Prepare a fresh solution of L-homocysteine thiolactone hydrochloride (HTL) in the same buffer. Add HTL to the protein solution to a final concentration of 50 mM.[6]
-
Incubation: Incubate the mixture for 16-24 hours at 37°C to allow the N-homocysteinylation reaction to proceed.[6][7]
-
Removal of Unreacted HTL: Dialyze the reaction mixture extensively against phosphate-buffered saline (PBS) at 4°C to remove unreacted HTL. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Quantification and Storage: Determine the protein concentration using a standard protein assay (e.g., BCA). The extent of modification can be quantified using mass spectrometry or by incorporating radiolabeled [35S]Hcy-thiolactone in a parallel reaction.[6] Store the N-Hcy-protein standard in aliquots at -80°C.
Essential Controls:
-
Negative Control (Unmodified Protein): Prepare a mock-treated control by incubating the same protein under identical conditions but without adding HTL. This is crucial to prove the antibody does not recognize the native protein.
-
Blocked N-Hcy-Protein: Treat a separate aliquot of the N-Hcy-protein with a sulfhydryl-blocking agent like iodoacetamide (20 mM for 1 hour at 37°C in the dark). This control helps demonstrate that the antibody recognizes an epitope involving the free thiol group of the homocysteine moiety, adding another layer of specificity validation.
Core Validation Workflow: A Multi-Pronged Approach
No single experiment can definitively prove antibody specificity. A robust validation strategy employs a series of complementary techniques that, together, build a comprehensive and trustworthy data package.
Caption: Workflow for validating anti-N-Hcy-protein antibody specificity.
Method 1: Direct ELISA and Dot Blot Analysis
Principle: These immunoassays serve as the initial screen to confirm that the antibody binds to the intended N-Hcy-protein target and not the unmodified version.
Trustworthiness: While foundational, these methods alone are insufficient for validation. A positive signal only indicates binding; it does not prove specific recognition of the N-Hcy-Lys epitope. Their value lies in confirming the absence of binding to the negative control.
Experimental Protocol: Direct ELISA
-
Coating: Coat a 96-well microtiter plate with 1-10 µg/mL of N-Hcy-protein (positive control) and unmodified native protein (negative control) in separate wells overnight at 4°C.[8]
-
Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 2% BSA in PBST) for 1-2 hours at room temperature.[8]
-
Primary Antibody Incubation: Add serial dilutions of the anti-N-Hcy-protein antibody to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 1 hour.
-
Detection: Wash the plate. Add a chromogenic substrate (e.g., TMB) and stop the reaction with stop solution. Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
Expected Results & Interpretation
A specific antibody will show a strong, dose-dependent signal in wells coated with the N-Hcy-protein, while exhibiting negligible signal in wells with the native protein. Dot blot analysis follows a similar principle, where the proteins are spotted onto a nitrocellulose or PVDF membrane, providing a quick qualitative confirmation of this differential binding.[6]
Method 2: Competitive ELISA - The Litmus Test for Specificity
Principle: This is the most critical immunoassay for validating epitope specificity. The assay measures the ability of a soluble N-Hcy-protein (the competitor) to inhibit the binding of the antibody to a plate-coated N-Hcy-protein.
Expertise & Causality: If the antibody is truly specific to the N-Hcy modification, pre-incubating it with a soluble N-Hcy-protein will occupy the antibody's binding sites. Consequently, when this mixture is added to the coated plate, the antibody will be unable to bind, leading to a significant reduction in the final signal. Conversely, pre-incubation with an unmodified protein should have no effect on the antibody's ability to bind to the coated plate. This competitive inhibition is direct evidence that the antibody recognizes the specific molecular feature of N-homocysteinylation.
Caption: Principle of the competitive ELISA for specificity validation.
Experimental Protocol: Competitive ELISA
-
Coating and Blocking: Prepare a plate coated with N-Hcy-protein and blocked as described for the Direct ELISA.
-
Competition Reaction: In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the anti-N-Hcy-protein antibody with serial dilutions of the competitor:
-
Competitor A: Soluble N-Hcy-protein.
-
Competitor B: Soluble native (unmodified) protein. Incubate for 1-2 hours at room temperature.
-
-
Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the corresponding wells of the N-Hcy-protein-coated plate. Incubate for 1-2 hours.
-
Detection: Proceed with the secondary antibody and detection steps as in the Direct ELISA.
Expected Results & Interpretation
Plotting the signal against the competitor concentration should yield an inhibition curve. A highly specific antibody will show a dose-dependent decrease in signal only when competed with the soluble N-Hcy-protein. The native protein should fail to produce any significant inhibition.
Method 3: Western Blotting - Validating Specificity and Molecular Weight
Principle: Western blotting separates proteins by molecular weight before antibody detection. This is a crucial validation step to ensure the antibody recognizes a protein of the correct size in a complex biological sample.
Self-Validating System: The power of Western blotting lies in its internal controls. By running your N-Hcy-protein standard, the unmodified control, and your biological sample on the same gel, you can simultaneously confirm:
-
A strong band at the correct molecular weight for the N-Hcy-protein standard.
-
The absence of a band for the unmodified protein control.
-
Detection of bands at expected molecular weights in biological samples, which can then be further investigated.
Experimental Protocol: Western Blotting
-
Sample Preparation: Mix protein samples (N-Hcy standard, native control, and cell/tissue lysates) with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.
-
Electrophoresis: Separate the proteins on an SDS-polyacrylamide gel.[9]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 2-5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.[9][10]
-
Antibody Incubation: Incubate the membrane with the anti-N-Hcy-protein antibody (at a pre-determined optimal concentration) overnight at 4°C.
-
Washing & Secondary Incubation: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[9]
Method 4: Mass Spectrometry - The Ultimate Confirmation
Principle: While immunoassays provide strong evidence of specificity, mass spectrometry (MS) offers definitive, unbiased proof. By identifying the specific peptide sequence containing the N-Hcy-Lys modification, MS validates the presence of the target epitope at the molecular level.[1][11]
Authoritative Grounding: This technique is the gold standard. It can be used to confirm the modification on your in vitro-synthesized standard and to identify specific N-homocysteinylated sites in complex biological samples.[2][7] A common approach involves immunoprecipitation (IP) of N-Hcy-proteins from a lysate using the antibody, followed by trypsin digestion and LC-MS/MS analysis of the captured proteins. A successful identification of peptides with a mass shift corresponding to N-homocysteinylation provides unequivocal validation of the antibody's target.
Comparison of Validation Methods
| Method | Principle | Information Gained | Pros | Cons |
| Direct ELISA | Antibody binds to immobilized antigen. | Basic reactivity; Titer determination. | High-throughput, quantitative. | Prone to non-specific binding; insufficient for specificity proof. |
| Dot Blot | Antibody binds to antigen spotted on a membrane. | Qualitative confirmation of binding. | Quick, simple, requires little sample. | Non-quantitative; no size information. |
| Competitive ELISA | Soluble antigen inhibits antibody binding to coated antigen. | Epitope Specificity. | Gold standard for immunoassay specificity. | Requires more optimization; indirect detection. |
| Western Blot | Antibody detects antigen after size separation. | Molecular weight specificity. | Confirms target size; good for complex samples. | Lower throughput; may not work if epitope is conformational. |
| Mass Spectrometry | Fragment analysis identifies modified peptides. | Definitive molecular identification. | Unambiguous proof of modification. | Low throughput, expensive, requires specialized expertise. |
Conclusion: A Commitment to Scientific Integrity
Validating the specificity of an antibody against a subtle post-translational modification like N-homocysteinylation is a rigorous but non-negotiable process. Relying on a single technique is insufficient and risks generating misleading data. By employing a multi-faceted approach—starting with well-characterized controls and progressing through direct binding assays, crucial competition experiments, size-specific verification, and ultimately, mass spectrometry—researchers can build an unassailable case for the specificity of their tools. This commitment to rigorous, self-validating systems is the bedrock of trustworthy and reproducible science in the pursuit of understanding and combating complex diseases.
References
- 1. Chemical proteomic profiling of protein N -homocysteinylation with a thioester probe - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00221E [pubs.rsc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of N-homocysteinylation sites in plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of Homocysteine Thiolactone Detection Methods
For researchers, scientists, and drug development professionals investigating the role of homocysteine thiolactone (HTL) in cardiovascular disease, neurodegenerative disorders, and other pathologies, accurate and reliable quantification is paramount. HTL, a reactive cyclic thioester of homocysteine, is implicated in protein damage through N-homocysteinylation, making its precise measurement in biological matrices a critical aspect of research in this field.[1][2] This guide provides an in-depth comparative analysis of the principal methodologies for HTL detection, offering field-proven insights to inform your experimental design and selection of the most appropriate technique for your research needs.
The Critical Need for Accurate Homocysteine Thiolactone Detection
Homocysteine thiolactone is synthesized by methionyl-tRNA synthetase and is a key player in the pathological consequences of elevated homocysteine levels.[2][3][4] Unlike its precursor, homocysteine, HTL readily acylates protein lysine residues, leading to protein damage and potentially triggering autoimmune responses.[2] Therefore, the ability to distinguish and accurately quantify HTL from other homocysteine metabolites is essential for elucidating its specific role in disease pathogenesis.
A Comparative Overview of Detection Methodologies
The selection of an appropriate HTL detection method is contingent on several factors, including the required sensitivity, specificity, sample throughput, and the available instrumentation. This guide will delve into the most prevalent techniques:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for HTL quantification, offering high specificity and sensitivity.
-
Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISAs) provide a high-throughput-compatible alternative, though their application for HTL is less common than for total homocysteine.
-
Enzymatic and Chemical Assays: These methods offer alternative approaches, often leveraging specific enzymatic reactions or chemical probes for detection.
In-Depth Analysis of Chromatographic Methods
Chromatographic techniques coupled with various detectors are the gold standard for HTL analysis due to their ability to separate HTL from interfering substances in complex biological samples.
High-Performance Liquid Chromatography (HPLC)
HPLC methods for HTL detection often involve derivatization to enhance the analyte's chromatographic retention and detectability.
A recently developed HPLC-UV method provides a simple and reproducible approach for measuring HTL in human urine.[5][6] The core of this method lies in a two-step liquid-liquid extraction followed by derivatization with 1-benzyl-2-chloropyridinium bromide (BBCP) to form a UV-absorbing derivative.[5][6]
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV detection of HTL in urine.
Protocol: HPLC-UV for HTL in Urine [5][6][7]
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the urine sample with chloroform.
-
Re-extract the HTL from the organic phase into an acidic aqueous solution (hydrochloric acid).
-
Evaporate the aqueous phase to dryness.
-
-
Derivatization:
-
Treat the residue with 1-benzyl-2-chloropyridinium bromide and perchloric acid to form the 2-S-pyridinium derivative.
-
-
Chromatographic Analysis:
-
Inject the derivatized sample onto a Zorbax SB-C18 column (150 x 4.6 mm, 5 µm).
-
Perform gradient elution at 25 °C with an eluent consisting of 0.1% acetic acid and acetonitrile at a flow rate of 1 mL/min.
-
Monitor the eluent at 316 nm for the detection of the HTL derivative.
-
For enhanced sensitivity, fluorescence detection can be employed. This often involves post-column derivatization with a fluorogenic reagent like o-phthaldialdehyde (OPA).[8] A method for the simultaneous determination of HTL and homocysteine in cell cultures utilizes this principle.[9] The lactone ring of HTL is cleaved with an alkali to produce homocysteine, which then reacts with OPA to form a fluorescent derivative.[9]
Experimental Workflow: HPLC-Fluorescence
Caption: Workflow for HPLC-Fluorescence detection of HTL.
Protocol: HPLC-Fluorescence for HTL in Plasma [8]
-
Sample Preparation:
-
Separate HTL from macromolecules in plasma by ultrafiltration.
-
Selectively extract the ultrafiltrate with a chloroform/methanol mixture.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a cation exchange microbore column for further purification and separation.
-
-
Post-Column Derivatization and Detection:
-
After elution from the column, derivatize the HTL with o-phthaldialdehyde (OPA).
-
Monitor the fluorescence to detect and quantify the HTL-OPA derivative.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for HTL quantification.[10] These methods necessitate derivatization to increase the volatility of HTL for gas-phase analysis.
A highly selective GC-MS method for plasma HTL utilizes negative chemical ionization (NCI) for enhanced sensitivity.[10] This protocol involves solid-phase extraction and derivatization with heptafluorobutyric anhydride.[10]
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS detection of HTL in plasma.
Protocol: GC-MS for HTL in Plasma [10]
-
Sample Preparation:
-
Add a deuterated internal standard (d4-HcyTL) to the plasma sample for accurate quantification.
-
Perform solid-phase extraction using a silica-based sorbent.
-
-
Derivatization:
-
Derivatize the extracted HTL with heptafluorobutyric anhydride.
-
-
GC-MS Analysis:
-
Analyze the derivatized sample by GC-MS in negative chemical ionization (NCI) mode with methane as the reagent gas.
-
Quantify HTL by monitoring the specific ions for the analyte and the internal standard using single-ion monitoring.
-
Another GC-MS method has been developed for the determination of HTL in human urine using isobutyl chloroformate as a derivatizing agent.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it a powerful tool for HTL quantification in complex matrices like plasma.[12][13]
Experimental Workflow: LC-MS/MS
References
- 1. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The determination of homocysteine-thiolactone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of homocysteine thiolactone and homocysteine in cell cultures using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of GC-MS technique for the determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a LC-MS/MS method for homocysteine thiolactone in plasma and evaluation of its stability in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to N-acetylcysteine's Protective Effects Against Homocysteine Thiolactone-Induced Cellular Damage
For Researchers, Scientists, and Drug Development Professionals
The Challenge: Homocysteine Thiolactone and Cellular Toxicity
Homocysteine (Hcy), a sulfur-containing amino acid, becomes a significant threat to cellular health when its metabolic pathways are impaired, leading to elevated levels (hyperhomocysteinemia). A particularly reactive and damaging metabolite of Hcy is homocysteine thiolactone (HCTL).[1] HCTL is formed through an error-editing reaction by methionyl-tRNA synthetase.[1]
The toxicity of HCTL stems from its ability to react with the primary amine groups of lysine residues in proteins, a post-translational modification known as N-homocysteinylation.[1][2] This process can alter protein structure and function, leading to a cascade of detrimental effects[3]:
-
Oxidative Stress: HCTL induces the production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses.[4][5]
-
Protein Damage and Aggregation: N-homocysteinylation can lead to protein misfolding and aggregation, contributing to cellular dysfunction and the pathology of various diseases.[1]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of modified proteins can trigger the unfolded protein response (UPR), leading to ER stress.[3]
-
Autoimmune Responses: N-homocysteinylated proteins can be recognized as foreign by the immune system, eliciting an autoimmune response.[2][3]
These molecular events are implicated in the pathogenesis of cardiovascular diseases, neurodegenerative disorders, and other chronic conditions.[3][4][5]
N-acetylcysteine (NAC) as a Protective Agent
N-acetylcysteine, a derivative of the amino acid cysteine, has long been recognized for its therapeutic applications, primarily as a mucolytic agent and an antidote for acetaminophen poisoning. Its protective effects against HCTL-induced damage are multifaceted and rooted in its potent antioxidant and cellular support functions.
The primary protective mechanisms of NAC include:
-
Glutathione (GSH) Precursor: NAC is a direct precursor to L-cysteine, a crucial component for the synthesis of glutathione (GSH).[6] GSH is the most abundant endogenous antioxidant, playing a pivotal role in neutralizing ROS and detoxifying harmful compounds.[6]
-
Direct ROS Scavenging: The thiol group (-SH) in NAC can directly scavenge free radicals.
-
Reduction of Homocysteine Levels: Clinical studies have demonstrated that NAC administration can significantly reduce plasma homocysteine levels.[7][8][9][10] This reduction in the precursor pool for HCTL is a key preventive mechanism.
The following diagram illustrates the interplay between HCTL-induced damage and the protective pathways supported by NAC.
Caption: HCTL-induced damage and NAC's protective pathways.
Comparative Efficacy of N-acetylcysteine
To objectively evaluate the protective effects of NAC, it is essential to compare its performance against a placebo or other potential therapeutic agents. The following table summarizes key experimental findings from preclinical and clinical studies.
| Parameter | HCTL-Treated Group | HCTL + NAC-Treated Group | Key Findings | Reference |
| Serum Homocysteine Levels | Elevated | Significantly Decreased | NAC effectively reduces circulating homocysteine levels, the precursor to HCTL. | [11] |
| Hepatic & Renal ROS | Increased | Significantly Decreased | NAC mitigates HCTL-induced oxidative stress in vital organs. | [11] |
| Hepatic & Renal MDA | Increased | Significantly Decreased | NAC reduces lipid peroxidation, a marker of oxidative damage. | [11] |
| Renal SOD & GSH-Px Activities | Elevated (compensatory) | Decreased (normalized) | NAC restores the balance of antioxidant enzyme activity. | [11] |
| Protein Carbonyl Content | Increased | Significantly Decreased | NAC protects proteins from oxidative damage. | [12] |
| Cell Viability | Decreased | Significantly Increased | NAC protects against HCTL-induced cell death. | [13] |
| Intracellular GSH Levels | Depleted | Significantly Increased | NAC effectively replenishes intracellular glutathione stores. | [13] |
Experimental Protocols for Evaluation
The following section details standardized protocols for assessing the protective effects of NAC against HCTL-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[14]
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, neuronal cell lines) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of HCTL and NAC in an appropriate solvent.
-
Treat cells with varying concentrations of HCTL, with and without pre-treatment or co-treatment with NAC, for 24-48 hours. Include untreated control wells.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 1-4 hours at 37°C.[14]
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]
-
-
Absorbance Measurement:
-
Gently mix the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), to quantify intracellular ROS levels.
Caption: Workflow for measuring intracellular ROS.
Detailed Protocol:
-
Cell Culture and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Probe Loading:
-
After the treatment period, remove the culture medium and wash the cells twice with warm PBS.
-
Add 100 µL of a 10 µM H2DCF-DA solution in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS to remove the excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity with a microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.
-
Glutathione Peroxidase (GPx) Activity Assay
This assay indirectly measures the activity of GPx by monitoring the consumption of NADPH.[15]
Caption: Workflow for the GPx activity assay.
Detailed Protocol:
-
Sample Preparation:
-
Harvest cells after treatment and wash with cold PBS.
-
Lyse the cells in a suitable buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, glutathione reductase, reduced glutathione, and NADPH.[16]
-
Add the cell lysate to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding a substrate such as cumene hydroperoxide or hydrogen peroxide.[15][16]
-
Immediately measure the decrease in absorbance at 340 nm over several minutes using a microplate reader.[15][16]
-
-
Calculation: The rate of NADPH consumption is directly proportional to the GPx activity in the sample.
Detection of Protein N-Homocysteinylation
This protocol involves the selective labeling of N-homocysteinylated proteins for detection by Western blotting.[17]
Caption: Workflow for detecting protein N-homocysteinylation.
Detailed Protocol:
-
Protein Extraction: Extract total protein from cells treated with HCTL and NAC.
-
Labeling:
-
Incubate the protein samples with a biotinylated aldehyde tag in an acidic buffer (e.g., pH 3) to facilitate the specific reaction with the gamma-aminothiol group of N-homocysteinylated lysine.[17]
-
-
Western Blotting:
-
Separate the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with streptavidin conjugated to horseradish peroxidase (HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.[17]
-
Conclusion
The experimental evidence strongly supports the protective role of N-acetylcysteine against homocysteine thiolactone-induced cellular damage. Its ability to replenish glutathione stores, directly scavenge reactive oxygen species, and reduce circulating homocysteine levels makes it a compelling candidate for further investigation and potential therapeutic application in conditions associated with hyperhomocysteinemia. The protocols outlined in this guide provide a robust framework for researchers to further explore and validate the efficacy of NAC and other potential protective agents.
References
- 1. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 2. Molecular basis of homocysteine toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of homocysteine toxicity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Homocysteine Thiolactone: Biology and Сhemistry | Encyclopedia MDPI [encyclopedia.pub]
- 6. N-Acetyl-Cysteine supplementation lowers high homocysteine plasma levels and increases Glutathione synthesis in the trans-sulfuration pathway: Beneficial effects on several cardiovascular and neurodegenerative diseases | Italian Journal of Medicine [italjmed.org]
- 7. N-acetylcysteine treatment lowers plasma homocysteine but not serum lipoprotein(a) levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of N-acetylcysteine on Inflammatory Markers and Homocysteine: A Systematic Review and Meta-analysis of Randomized Controlled Trials - ProQuest [proquest.com]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of N-acetylcysteine supplementation on serum homocysteine levels and hepatic and renal oxidative stress in homocysteine thiolactone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of N-acetylcysteine administration on homocysteine level, oxidative damage to proteins, and levels of iron (Fe) and Fe-related proteins in lead-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. nwlifescience.com [nwlifescience.com]
- 16. sciencellonline.com [sciencellonline.com]
- 17. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and Mass Spectrometry for Homocysteine Thiolactone Measurement
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the nuanced topic of Homocysteine Thiolactone (HTL) measurement. This document provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantification of this reactive metabolite. Beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your analytical needs.
The Clinical Significance of Homocysteine Thiolactone
Homocysteine thiolactone, a cyclic thioester of the amino acid homocysteine, is a chemically reactive molecule implicated in a range of pathological conditions, including cardiovascular disease and neurotoxicity.[1][2] Its reactivity stems from its ability to homocysteinylate proteins, forming amide bonds with lysine residues, which can alter protein structure and function.[3] Given its potential as a biomarker and its role in disease pathogenesis, the accurate and precise measurement of HTL in biological matrices is of paramount importance for both clinical research and therapeutic development.
Principles of HPLC-Based Quantification of Homocysteine Thiolactone
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components in a mixture.[4] For analytes like HTL that lack a strong chromophore, HPLC methods typically rely on derivatization to introduce a fluorescent or UV-absorbing tag, enhancing detection sensitivity and specificity.
The "Why" Behind the Method: Derivatization is Key
The primary challenge in measuring HTL by HPLC with common detectors (like UV-Vis or fluorescence) is its inherent lack of a suitable chemical group that strongly absorbs UV light or fluoresces. To overcome this, a derivatization step is employed. This involves a chemical reaction to attach a molecule (a derivatizing agent) to the HTL, rendering it detectable. A common strategy for thiols and their derivatives is pre-column or post-column derivatization with fluorescent reagents like o-phthaldialdehyde (OPA) or monobromobimane (MBB).[4][5][6][7][8]
The choice of derivatization agent is critical and influences the sensitivity, selectivity, and overall robustness of the assay. For instance, OPA reacts with the primary amine of HTL in the presence of a thiol to form a highly fluorescent isoindole derivative.[9] This reaction is rapid and can be automated, lending itself to high-throughput applications.
Principles of Mass Spectrometry-Based Quantification of Homocysteine Thiolactone
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), it offers exceptional sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[10]
The "Why" Behind the Method: Unparalleled Specificity
The major advantage of mass spectrometry is its high specificity. Unlike spectrophotometric detectors, MS can distinguish between compounds with similar chemical properties but different masses. In tandem mass spectrometry (MS/MS), a specific parent ion of the analyte is selected, fragmented, and a specific fragment ion is detected. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the certainty of analyte identification and quantification.[11][12]
For HTL analysis, LC-MS/MS is a widely adopted technique.[11][12][13] It often requires minimal sample preparation and can directly measure the native, underivatized molecule. This eliminates the potential for incomplete derivatization reactions or the introduction of interfering byproducts.
Head-to-Head Comparison: HPLC vs. Mass Spectrometry for HTL Measurement
The choice between HPLC and mass spectrometry for HTL analysis depends on the specific requirements of the study, including the desired sensitivity, throughput, and the available instrumentation.
| Feature | HPLC with Fluorescence Detection | Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by chromatography, detection of a fluorescent derivative. | Separation by chromatography, detection based on mass-to-charge ratio. |
| Specificity | Good, but susceptible to interference from other fluorescent compounds. | Excellent, highly specific due to mass-based detection and fragmentation. |
| Sensitivity | High, often in the low nanomolar to picomolar range. | Very high, often in the picomolar to femtomolar range. |
| Sample Preparation | Often requires a derivatization step, which can add complexity and variability. | Typically simpler, often involving protein precipitation and dilution. |
| Throughput | Can be high, especially with automated derivatization. | Can be very high with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Confirmation | Relies on retention time matching with a standard. | Provides structural confirmation through fragmentation patterns. |
Experimental Protocols
To ensure the practical applicability of this guide, detailed, step-by-step protocols for both an HPLC with fluorescence detection and an LC-MS/MS method for HTL measurement are provided below. These protocols are based on established and validated methods found in the scientific literature.
HPLC with Fluorescence Detection: A Representative Protocol
This protocol is a representative method and should be optimized and validated for your specific application and instrumentation.
1. Sample Preparation:
-
To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
2. Derivatization (Pre-column):
-
To 50 µL of the supernatant, add 50 µL of a borate buffer (pH 9.5).
-
Add 10 µL of o-phthaldialdehyde (OPA) derivatizing reagent.
-
Incubate at room temperature for 2 minutes in the dark.
-
Inject a defined volume (e.g., 20 µL) onto the HPLC system.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Sodium Acetate, pH 7.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized HTL from other sample components.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Excitation wavelength of 340 nm and an emission wavelength of 455 nm.
LC-MS/MS: A Representative Protocol
This protocol is a representative method and should be optimized and validated for your specific application and instrumentation.
1. Sample Preparation:
-
To 50 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled HTL).
-
Precipitate proteins by adding 150 µL of ice-cold methanol containing 0.1% formic acid.
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Conditions:
-
Column: A suitable column for polar analytes, such as a HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve good retention and peak shape for HTL.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for HTL and the internal standard. For example, for HTL, a transition of m/z 118 -> 56 could be used.[11][12]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and LC-MS/MS methods.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of homocysteine thiolactone and homocysteine in cell cultures using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid HPLC determination of total homocysteine and other thiols in serum and plasma: sex differences and correlation with cobalamin and folate concentrations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]
- 9. Measurement of homocysteine thiolactone hydrolase activity using high-performance liquid chromatography with fluorescence detection and polymorphisms of paraoxonase in normal human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Development and validation of a LC-MS/MS method for homocysteine thiolactone in plasma and evaluation of its stability in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive studies on the development of HPLC-MS/MS and HPLC-FL based methods for routine determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Effects of Homocysteine Thiolactone and Its Derivatives
This guide provides a comprehensive comparison of the in vivo effects of homocysteine thiolactone (HCTL) and its derivatives, designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of facts to offer an in-depth analysis of their mechanisms of action, supported by experimental data and detailed protocols. Our objective is to equip you with the critical knowledge needed to design and interpret experiments in this complex and evolving field.
Introduction: The Dual Nature of Homocysteine and the Rise of a Reactive Metabolite
Homocysteine (Hcy), a sulfur-containing amino acid, has been extensively studied as a key player in various physiological and pathological processes. Elevated levels of Hcy, a condition known as hyperhomocysteinemia, are an independent risk factor for a range of disorders, including cardiovascular and neurodegenerative diseases.[1][2][3] While much research has focused on Hcy itself, a more reactive and arguably more insidious metabolite, homocysteine thiolactone (HCTL), has emerged as a critical mediator of Hcy-induced toxicity.[4][5]
HCTL is a cyclic thioester formed from an error-editing reaction by methionyl-tRNA synthetase.[4] Its high reactivity stems from the strained thiolactone ring, making it prone to react with nucleophiles, particularly the ε-amino groups of lysine residues in proteins.[6][7] This post-translational modification, known as N-homocysteinylation, can alter protein structure and function, leading to cellular damage and contributing to the pathology of various diseases.[4][6]
This guide will delve into the in vivo consequences of HCTL exposure and compare them with those of its synthetic derivatives, which have been developed to either mitigate its toxicity or harness its chemical properties for therapeutic benefit.
The Dark Side: In Vivo Toxicity of Homocysteine Thiolactone
In vivo studies have unequivocally demonstrated the detrimental effects of HCTL on multiple organ systems, most notably the nervous and cardiovascular systems.
Neurotoxicity: A Seizure-Inducing Agent
A significant body of evidence points to the potent neurotoxic effects of HCTL, with seizure induction being a hallmark of its acute toxicity in animal models.[8][9]
Intraperitoneal administration of HCTL in rodents consistently induces dose-dependent seizures, ranging from mild myoclonic jerks to severe tonic-clonic convulsions and even death.[8] These seizures are accompanied by characteristic electroencephalographic (EEG) changes, including spike-wave discharges.[8][10] The neurotoxic effects of HCTL are believed to be more direct and potent than those of homocysteine itself.[11]
The mechanism underlying HCTL-induced neurotoxicity is multifaceted. N-homocysteinylation of brain proteins is a key factor, leading to protein aggregation and dysfunction.[6] Additionally, HCTL can induce oxidative stress and interfere with the function of critical enzymes in the brain.[12]
Cardiovascular Damage: A Threat to Endothelial and Cardiac Health
HCTL poses a significant threat to the cardiovascular system, primarily by inducing endothelial dysfunction and impairing cardiac function.[13][14]
Endothelial Dysfunction: HCTL impairs the function of the vascular endothelium, the delicate inner lining of blood vessels that plays a crucial role in regulating vascular tone and health.[1][2] In vivo and ex vivo studies have shown that HCTL can:
-
Impair endothelium-dependent vasodilation: HCTL reduces the ability of blood vessels to relax in response to stimuli that trigger the release of nitric oxide (NO) from the endothelium.[1][2]
-
Induce oxidative stress: HCTL promotes the generation of reactive oxygen species (ROS) in endothelial cells, which can quench NO and lead to cellular damage.[15]
-
Promote inflammation: HCTL can upregulate the expression of pro-inflammatory molecules in endothelial cells.[2]
Cardiac Dysfunction: Direct administration of HCTL has been shown to have detrimental effects on the heart. In isolated rat hearts, HCTL decreases cardiac contractility and coronary flow.[16] Chronic exposure to HCTL in rats leads to diastolic dysfunction and is associated with increased oxidative stress in the myocardium.[13][14]
The Other Side of the Coin: Therapeutic Potential of Homocysteine Thiolactone Derivatives
The high reactivity of HCTL, while a source of its toxicity, also presents an opportunity for the development of derivatives with therapeutic potential. By modifying the HCTL structure, researchers have aimed to create compounds that retain some of its chemical properties while minimizing its harmful effects.
N-Acetyl-Homocysteine Thiolactone (Citiolone): A Neuroprotective Agent
N-acetyl-homocysteine thiolactone, also known as citiolone, is a derivative where the primary amino group of HCTL is acetylated. This modification appears to significantly alter its biological activity, shifting it from a neurotoxin to a potential neuroprotectant.[17][18][19]
In vivo studies in animal models of neurological damage have demonstrated the beneficial effects of citiolone:
-
Spinal Cord Injury: In a rat model of spinal cord injury, citiolone treatment improved behavioral and neuroanatomical recovery, with efficacy comparable to methylprednisolone.[17]
-
Ischemic Stroke: While often confused with citicoline in the literature, some preclinical studies suggest that citiolone may offer neuroprotection in models of brain ischemia.[18][19]
The neuroprotective mechanisms of citiolone are thought to involve its ability to act as a source of sulfhydryl groups, thereby enhancing the cellular antioxidant capacity and protecting against oxidative damage.[20]
Homocysteine-Thiolactone-Nicotinamide Derivatives: Modulators of Lipid Metabolism
A series of derivatives combining HCTL with nicotinamide have been synthesized and evaluated for their effects on lipid metabolism. In vivo studies in rats have shown that some of these derivatives possess significant antilipolytic activity, reducing serum levels of free fatty acids and triglycerides.
The structure-activity relationship of these derivatives is complex, with the position and nature of substituents on the nicotinamide ring influencing their biological effects. This class of compounds represents an interesting avenue for the development of novel agents to manage dyslipidemia.
Comparative Analysis of In Vivo Effects
To facilitate a clear comparison, the following table summarizes the key in vivo effects of HCTL and its derivatives based on available experimental data.
| Compound | Primary In Vivo Effect | Animal Model | Key Findings | References |
| Homocysteine Thiolactone (HCTL) | Neurotoxicity | Rats, Mice | Induces dose-dependent seizures, neuronal damage. | [8][9] |
| Cardiovascular Toxicity | Rats | Impairs endothelial function, decreases cardiac contractility, induces cardiac dysfunction. | [1][2][13][14] | |
| N-Acetyl-Homocysteine Thiolactone (Citiolone) | Neuroprotection | Rats | Improves recovery from spinal cord injury. | [17] |
| Homocysteine-Thiolactone-Nicotinamides (ST22, ST82) | Antilipolytic | Rats | Reduce serum free fatty acids and triglycerides. |
Experimental Protocols: A Guide for Researchers
To aid in the design of future studies, this section provides detailed, step-by-step methodologies for key in vivo experiments cited in this guide.
Protocol 1: Induction of Seizures with Homocysteine Thiolactone in Rats
This protocol is adapted from studies investigating the neurotoxic effects of HCTL.[8][21]
Objective: To induce and assess the severity of seizures in rats following intraperitoneal administration of HCTL.
Materials:
-
Male Wistar rats (200-250 g)
-
D,L-Homocysteine thiolactone hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
pH meter
-
Animal observation cages
-
Video recording equipment (optional)
-
EEG recording system (for advanced studies)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to food and water.
-
HCTL Solution Preparation: On the day of the experiment, prepare a fresh solution of D,L-homocysteine thiolactone hydrochloride in sterile 0.9% saline. Adjust the pH of the solution to 7.0. The concentration should be calculated to deliver the desired dose (e.g., 5.5 mmol/kg) in an appropriate injection volume (e.g., 1 ml/100g body weight).[8]
-
Administration: Administer the HCTL solution or saline (for the control group) via intraperitoneal (i.p.) injection.
-
Behavioral Observation: Immediately after injection, place each rat in an individual observation cage and monitor its behavior continuously for a predefined period (e.g., 90 minutes).[21]
-
Seizure Scoring: Score the severity of seizures using a standardized scale. A commonly used scale is:
-
Grade 0: No response
-
Grade 1: Myoclonic jerks of the head and neck
-
Grade 2: Clonic seizures with loss of posture
-
Grade 3: Tonic-clonic seizures
-
Grade 4: Severe tonic-clonic seizures leading to death[8]
-
-
Data Collection: Record the latency to the first seizure, the number of seizure episodes, the duration of each seizure, and the maximum seizure grade reached for each animal.
-
EEG Monitoring (Optional): For a more detailed analysis of neuronal activity, implant EEG electrodes prior to the experiment and record the EEG throughout the observation period.
Protocol 2: Assessment of Endothelial Dysfunction in a Rat Model of Hyperhomocysteinemia
This protocol is based on methods used to evaluate the vascular effects of HCTL.[1][2]
Objective: To assess endothelium-dependent and -independent vasodilation in isolated aortic rings from rats with HCTL-induced hyperhomocysteinemia.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Homocysteine thiolactone
-
Standard rat chow
-
Organ bath system for isolated vessel studies
-
Krebs-Henseleit solution
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Sodium nitroprusside (SNP)
Procedure:
-
Induction of Hyperhomocysteinemia: Divide the rats into a control group and an HCTL-treated group. The HCTL group receives a diet supplemented with HCTL for a specified period (e.g., 4 weeks). The control group receives a standard diet.
-
Aorta Isolation: At the end of the treatment period, euthanize the rats and carefully excise the thoracic aorta.
-
Aortic Ring Preparation: Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting in Organ Bath: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g.
-
Contraction: Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Assessment of Endothelium-Dependent Vasodilation: Once a stable contraction is achieved, cumulatively add acetylcholine (ACh) to the organ bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) to elicit endothelium-dependent relaxation.
-
Assessment of Endothelium-Independent Vasodilation: After washing out the ACh, pre-contract the rings again with phenylephrine and then cumulatively add sodium nitroprusside (SNP) in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M) to assess endothelium-independent relaxation.
-
Data Analysis: Record the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Compare the concentration-response curves for ACh and SNP between the control and HCTL-treated groups.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of HCTL-Induced Endothelial Dysfunction
Caption: HCTL-induced endothelial dysfunction pathway.
Experimental Workflow for Assessing Neuroprotective Effects of HCTL Derivatives
Caption: Workflow for evaluating neuroprotective agents.
Conclusion and Future Directions
The in vivo effects of homocysteine thiolactone are predominantly toxic, contributing to the pathologies associated with hyperhomocysteinemia. Its neurotoxic and cardiotoxic properties are well-documented in animal models and are mechanistically linked to protein N-homocysteinylation and oxidative stress.
In contrast, chemical modification of the HCTL molecule has yielded derivatives with promising therapeutic activities. N-acetyl-homocysteine thiolactone (citiolone) has demonstrated neuroprotective effects, while certain homocysteine-thiolactone-nicotinamide derivatives exhibit beneficial effects on lipid metabolism.
This comparative guide highlights the critical importance of understanding the structure-activity relationships of HCTL and its derivatives. Future research should focus on:
-
Expanding the library of HCTL derivatives: The synthesis and in vivo evaluation of a wider range of derivatives are needed to identify compounds with improved therapeutic profiles and reduced toxicity.
-
Elucidating detailed mechanisms of action: A deeper understanding of how these derivatives exert their effects at the molecular and cellular levels will be crucial for their clinical translation.
-
Direct comparative studies: Head-to-head in vivo comparisons of different derivatives against HCTL are essential for a comprehensive assessment of their relative efficacy and safety.
By continuing to explore the chemistry and biology of homocysteine thiolactone and its derivatives, the scientific community can pave the way for the development of novel therapeutic strategies for a variety of diseases.
References
- 1. Endothelial dysfunction in a murine model of mild hyperhomocyst(e)inemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial dysfunction in experimental hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Protein N-homocysteinylation induces the formation of toxic amyloid-like protofibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Types of Seizures in Homocysteine Thiolactone-Treated Adult Rats, Behavioral and Electroencephalographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D,L-Homocysteine Thiolactone Hydrochloride - LKT Labs [lktlabs.com]
- 10. Paradoxical sleep deprivation potentiates epilepsy induced by homocysteine thiolactone in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Homocysteine thiolactone induces cardiac dysfunction: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitrosative stress induced by homocysteine thiolactone drives vascular cognitive impairments via GTP cyclohydrolase 1 S-nitrosylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of DL-homocysteine thiolactone on cardiac contractility, coronary flow, and oxidative stress markers in the isolated rat heart: the role of different gasotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the neuroprotective effects of citicoline after experimental spinal cord injury: improved behavioral and neuroanatomical recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current knowledge on the neuroprotective and neuroregenerative properties of citicoline in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Homocysteine thiolactone-induced seizures in adult rats are aggravated by inhibition of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Animal Models of Hyperhomocysteinemia: Validation of the Homocysteine Thiolactone-Induced Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of animal models of hyperhomocysteinemia (HHcy), with a specific focus on the validation of the homocysteine thiolactone (HCTL)-induced model. We will explore the mechanistic underpinnings, comparative efficacy, and detailed protocols, offering field-proven insights to guide your experimental choices.
Introduction: The Critical Role of Animal Models in Hyperhomocysteinemia Research
Hyperhomocysteinemia, an abnormally high level of homocysteine (Hcy) in the blood, is an established independent risk factor for a multitude of pathologies, including cardiovascular diseases, neurodegenerative disorders, and developmental defects.[1][2] Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine.[3][4] Its levels are tightly regulated by remethylation to methionine or transsulfuration to cysteine, processes dependent on B-vitamins (B6, B12, and folate).[1] Disruptions in these pathways, whether from genetic defects or nutritional deficiencies, lead to HHcy.[5]
Animal models are indispensable tools for dissecting the complex pathophysiological mechanisms of HHcy and for testing potential therapeutic interventions. Various models have been developed, each with distinct advantages and limitations. This guide will focus on the chemically-induced model using Homocysteine Thiolactone (HCTL) and compare it with the widely used high-methionine diet model.
Understanding Homocysteine Thiolactone (HCTL)
Homocysteine thiolactone is a highly reactive cyclic thioester of homocysteine.[6][7] It is formed as a metabolic byproduct, particularly when homocysteine levels are elevated.[2] The "Hcy-thiolactone hypothesis" posits that the conversion of Hcy to HCTL is a crucial initial step in the pathway leading to Hcy-induced toxicity.[2] HCTL's reactivity stems from its ability to acylate the free amino groups of lysine residues in proteins, a process termed N-homocysteinylation.[8][9] This modification can alter protein structure and function, leading to cellular damage, immune responses, and thrombosis.[8][9]
Mechanism of HCTL-Induced Hyperhomocysteinemia
Direct administration of HCTL bypasses the enzymatic steps required for Hcy accumulation from methionine. Once in circulation, HCTL is rapidly metabolized to homocysteine, leading to a rapid and significant increase in plasma Hcy levels.[10] This model allows for a more direct investigation of the pathological effects of elevated Hcy and its reactive metabolite, HCTL, without the confounding metabolic alterations associated with high methionine intake.[11][12]
Comparative Analysis: HCTL-Induced vs. High-Methionine Diet Models
The choice of an animal model for HHcy research is critical and depends on the specific research question. Below is a comparative analysis of the HCTL-induced and high-methionine diet models.
| Feature | Homocysteine Thiolactone (HCTL) Model | High-Methionine Diet Model |
| Induction Method | Direct administration (e.g., intraperitoneal injection, oral gavage, in drinking water) of HCTL.[10][13][14] | Dietary supplementation with high levels of L-methionine (typically 1-2% w/w).[15][16] |
| Onset of HHcy | Rapid, with plasma Hcy levels peaking within minutes to hours after administration.[10] | Gradual, developing over several days to weeks of dietary intervention.[17] |
| Metabolic Specificity | More specific to elevating Hcy and HCTL levels. | Affects the broader methionine cycle, potentially altering levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), which can independently impact cellular processes like DNA methylation.[11][18] |
| Control over Hcy Levels | Dose-dependent and allows for more precise control over the magnitude and duration of HHcy.[13] | Dependent on dietary intake and individual metabolic differences, leading to greater variability in plasma Hcy levels.[17] |
| Pathophysiological Relevance | Directly introduces the highly reactive HCTL, allowing for the study of its specific pathological effects, such as protein N-homocysteinylation.[8][19] | Mimics a common dietary cause of mild to moderate HHcy in humans. |
| Potential Confounders | Acute toxicity at high doses, including tissue necrosis at the injection site.[20] | Alterations in other metabolites beyond Hcy, which may have independent vascular effects.[11][12] Changes in body weight and food intake.[17] |
Experimental Validation of the HCTL-Induced Hyperhomocysteinemia Model
Validating any animal model is a crucial step to ensure the reliability and reproducibility of experimental findings. The following section outlines the key steps and methodologies for validating an HCTL-induced HHcy model.
Experimental Workflow for Model Validation
Caption: Workflow for validating an HCTL-induced hyperhomocysteinemia model.
Step-by-Step Protocols
Protocol 1: Induction of Hyperhomocysteinemia with HCTL
-
Objective: To induce a rapid and significant increase in plasma homocysteine levels.
-
Materials:
-
DL-homocysteine thiolactone hydrochloride (Sigma-Aldrich, H6501 or similar)
-
Sterile saline (0.9% NaCl)
-
Animal model (e.g., C57BL/6 mice, Wistar rats)
-
-
Procedure (Intraperitoneal Injection):
-
Procedure (Oral Administration in Drinking Water):
-
Dissolve DL-homocysteine-thiolactone in the drinking water at a concentration to achieve a target daily dose (e.g., 1g/kg body weight/day).[14]
-
Provide the HCTL-containing water to the experimental group.
-
Provide regular drinking water to the control group.
-
Monitor water intake to ensure consistent dosing.
-
Protocol 2: Measurement of Plasma Total Homocysteine (tHcy)
-
Objective: To quantify the level of hyperhomocysteinemia induced.
-
Rationale: Accurate measurement of plasma tHcy is the primary indicator of a successful HHcy model. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered gold-standard methods.[22][23][24]
-
Procedure (Sample Collection and Preparation):
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60 minutes post-injection for acute models; weekly for chronic models) via tail vein or cardiac puncture into EDTA-containing tubes.
-
Immediately place the blood on ice and centrifuge at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Procedure (HPLC with Fluorescence Detection - General Steps):
-
Reduction: Treat plasma samples with a reducing agent (e.g., dithiothreitol) to release protein-bound homocysteine.[24]
-
Derivatization: Derivatize the free homocysteine with a fluorescent tag.[25]
-
Separation and Detection: Inject the derivatized sample into an HPLC system equipped with a fluorescence detector for separation and quantification against a standard curve.[25]
-
Protocol 3: Histopathological Analysis
-
Objective: To assess tissue damage and pathological changes associated with HHcy.
-
Rationale: HHcy is known to cause damage to various organs, including the liver, kidneys, and vascular endothelium.[20][26][27] Histopathological analysis provides visual evidence of these pathological changes.
-
Procedure:
-
At the end of the experimental period, euthanize the animals and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Harvest target organs (e.g., aorta, liver, kidney).
-
Fix the tissues in 4% paraformaldehyde, process, and embed in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Examine the sections under a light microscope for signs of pathology, such as endothelial damage, smooth muscle cell proliferation in the aorta, or hepatocyte dystrophy and necrosis in the liver.[26][27]
-
Expected Outcomes and Pathophysiological Consequences
Administration of HCTL is expected to induce a rapid, dose-dependent increase in plasma total homocysteine.[13] This elevation in Hcy and HCTL can lead to a variety of pathophysiological consequences that can be assessed to validate the model's relevance to human disease:
-
Vascular Dysfunction: Reduced acetylcholine-induced relaxation and enhanced contractile responses in isolated arterial rings, indicating endothelial dysfunction.[14]
-
Oxidative Stress: Increased markers of oxidative stress in tissues and plasma.[28]
-
Thrombosis: HCTL can induce a prothrombotic state by modifying fibrinogen and other coagulation factors, leading to the formation of more compact fibrin clots.[29]
-
Tissue Damage: Histological evidence of damage in organs like the liver, kidney, and aorta.[20][27] For example, studies have shown that HCTL administration can cause focal necrosis in the liver and kidneys.[20]
-
Neurotoxicity: At high doses, HCTL can induce seizures in rodents, highlighting its neurotoxic potential.[10]
Signaling Pathways Implicated in HCTL-Induced Pathology
Caption: Key signaling pathways in HCTL-mediated pathology.
The primary mechanism of HCTL toxicity is through the N-homocysteinylation of proteins.[19] This modification can lead to:
-
Altered Protein Function: N-homocysteinylation can impair the normal function of a wide range of proteins, including fibrinogen, albumin, and lipoproteins.[8]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded or modified proteins can trigger the unfolded protein response (UPR) and lead to ER stress.
-
Oxidative Stress: Homocysteine auto-oxidation can generate reactive oxygen species (ROS), leading to oxidative damage.
-
Inflammation: Modified proteins can be recognized as foreign by the immune system, triggering an inflammatory response.[9]
These cellular events converge to promote endothelial dysfunction, a key initiating event in the development of atherosclerosis and thrombosis.[19]
Conclusion: Choosing the Right Model for Your Research
The HCTL-induced model of hyperhomocysteinemia offers a valuable tool for researchers, providing a rapid, specific, and controllable method to study the direct pathological effects of elevated homocysteine and its reactive metabolite, homocysteine thiolactone. While the high-methionine diet model offers relevance to dietary-induced HHcy, the HCTL model allows for a more focused investigation of the molecular mechanisms of Hcy toxicity, particularly the role of protein N-homocysteinylation.
The validation of this model through rigorous biochemical and histopathological analysis is paramount. By following the detailed protocols and understanding the expected outcomes outlined in this guide, researchers can confidently employ the HCTL-induced model to advance our understanding of hyperhomocysteinemia-related diseases and to develop novel therapeutic strategies.
References
- 1. Homocysteine and Hyperhomocysteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathophysiological consequences of homocysteine excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homocysteine metabolism, hyperhomocysteinaemia and vascular disease: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Homocysteine metabolism and its role in pathology]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. Mechanism of action of homocysteine and its thiolactone in hemostasis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pathophysiological hypothesis of homocysteine thiolactone-mediated vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism and Neurotoxicity of Homocysteine Thiolactone in Mice: Evidence for a Protective Role of Paraoxonase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Murine Models of Hyperhomocysteinemia and their Vascular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Homocysteine thiolactone-induced hyperhomocysteinemia does not alter concentrations of cholesterol and SREBP-2 target gene mRNAS in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hyperhomocysteinemia induced by feeding rats diets rich in DL-homocysteine thiolactone promotes alterations on carotid reactivity independent of arterial structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hyperhomocysteinemia Promotes Cardiac Hypertrophy in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dietary methionine effects on plasma homocysteine and HDL metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental hyperhomocysteinaemia: differences in tissue metabolites between homocystine and methionine feeding in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histopathological effects of homocysteine thiolactone on epithelial and stromal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. frontierspartnerships.org [frontierspartnerships.org]
- 26. alliedacademies.org [alliedacademies.org]
- 27. researchgate.net [researchgate.net]
- 28. Effects of DL-homocysteine thiolactone on cardiac contractility, coronary flow, and oxidative stress markers in the isolated rat heart: the role of different gasotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Impact of homocysteine-thiolactone on plasma fibrin networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Homocysteine Thiolactone Hydrochloride in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides an in-depth, scientifically grounded protocol for the disposal of Homocysteine Thiolactone Hydrochloride (HCTL HCl), moving beyond mere compliance to foster a deeper understanding of the chemical principles at play. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste not just correctly, but also safely and responsibly.
Understanding the Chemistry and Hazards of this compound
This compound is a cyclic thioester of the amino acid homocysteine.[1] Its reactivity, particularly the susceptibility of the thiolactone ring to nucleophilic attack, is central to both its utility in synthesis and the considerations for its disposal. While extensive toxicological data is not available, the primary hazards associated with HCTL HCl are skin and eye irritation.[2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid direct contact.
The hydrolysis product of HCTL HCl, homocysteine, is a naturally occurring amino acid. However, elevated levels of homocysteine in the body are associated with various health issues. In a laboratory setting, it is considered a chemical waste product that may cause skin and eye irritation.[4] Importantly, there are no established occupational exposure limits (e.g., PEL, REL, TLV) for either this compound or homocysteine, underscoring the importance of minimizing exposure through safe handling practices.[4]
The Core Principle of Disposal: Alkaline Hydrolysis
The most effective and scientifically sound method for the initial treatment of HCTL HCl waste is alkaline hydrolysis. This process involves the use of a strong base, such as sodium hydroxide (NaOH), to break the thiolactone ring, converting it into the more stable and open-chain amino acid, homocysteine.[2][5][6] This chemical transformation is a critical first step in rendering the compound less reactive before final disposal.
The mechanism of this reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the thiolactone ring. This leads to the opening of the ring and the formation of the sodium salt of homocysteine. Subsequent neutralization will yield free homocysteine.
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding this compound and its hydrolysis product.
| Property | This compound | Homocysteine |
| CAS Number | 6038-19-3 | 454-29-5 |
| Molecular Formula | C4H8ClNOS[7] | C4H9NO2S[4] |
| Primary Hazards | Skin and eye irritation[2] | Skin and eye irritation |
| Occupational Exposure Limits (PEL, REL, TLV) | Not established[8] | Not established[4] |
| Recommended Disposal Method | Alkaline Hydrolysis | Neutralization and disposal as aqueous chemical waste[4] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocol for Disposal
This protocol provides a step-by-step methodology for the safe disposal of waste this compound in a laboratory setting.
Part 1: Preparation and Safety Precautions
-
Personal Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a fully buttoned lab coat.
-
Ventilation: All steps of this procedure must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
-
Materials:
-
Waste this compound (solid or in solution).
-
1M Sodium Hydroxide (NaOH) solution.
-
A suitable glass beaker or flask.
-
A magnetic stir plate and stir bar.
-
pH indicator strips or a calibrated pH meter.
-
Dilute hydrochloric acid (e.g., 1M HCl) for neutralization.
-
A designated and properly labeled aqueous chemical waste container.
-
Part 2: Alkaline Hydrolysis
-
Prepare the Hydrolysis Solution: In the chemical fume hood, place a volume of 1M NaOH solution into a beaker that is large enough to accommodate the waste and allow for stirring without splashing. A general rule of thumb is to use a volume of NaOH solution that is at least 10 times the volume of the HCTL HCl waste.
-
Initiate the Reaction: Begin stirring the NaOH solution. Slowly and carefully add the waste this compound to the stirring basic solution. If the waste is a solid, add it in small portions to control the dissolution and reaction rate.
-
Reaction Time and Temperature: Allow the mixture to stir at room temperature. The hydrolysis of the thiolactone is generally efficient in a 1M NaOH solution.[2][5] A reaction time of 1-2 hours is a conservative starting point. For larger quantities, a longer reaction time may be necessary. Gentle heating (e.g., to 40-50°C) can accelerate the hydrolysis, but this should be done with caution and appropriate temperature control.
-
Verification of Reaction Completion: The completion of the hydrolysis of solid HCTL HCl can be visually confirmed by its complete dissolution in the aqueous base. For solutions, the recommended reaction time should be sufficient.
Part 3: Neutralization and Final Disposal
-
Cooling: If the hydrolysis was heated, allow the resulting homocysteine solution to cool to room temperature.
-
Neutralization: While stirring, slowly add dilute hydrochloric acid to the solution to neutralize the excess NaOH. Monitor the pH of the solution using pH paper or a pH meter. The target pH for the final solution should be between 6 and 8.
-
Final Waste Collection: Transfer the neutralized homocysteine solution to a designated aqueous chemical waste container. This container must be clearly labeled with its contents, including "Aqueous waste: Homocysteine solution," and any other components of the mixture.
-
Disposal by Licensed Contractor: The final disposal of the aqueous waste container must be handled by a licensed and certified chemical waste disposal contractor, in accordance with all local, state, and federal regulations. Never pour the treated or untreated chemical waste down the drain.
Conclusion: A Commitment to Laboratory Safety
The proper disposal of chemical waste is a fundamental responsibility of every researcher and laboratory professional. By understanding the chemical principles behind the degradation of this compound and adhering to a systematic, safety-conscious protocol, we can ensure the well-being of laboratory personnel and the protection of our environment. This guide serves as a comprehensive resource to achieve that goal, fostering a culture of safety that extends beyond the product to the entire scientific workflow.
References
- 1. Exposure to Toxic Heavy Metals Can Influence Homocysteine Metabolism? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of hydrolysis and aminolysis of homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 8. TLV/BEI Guidelines - ACGIH [acgih.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
